molecular formula C15H13NO3 B1518030 3-[Methyl(phenyl)carbamoyl]benzoic acid CAS No. 1155169-36-0

3-[Methyl(phenyl)carbamoyl]benzoic acid

Cat. No.: B1518030
CAS No.: 1155169-36-0
M. Wt: 255.27 g/mol
InChI Key: WATFUQPNPJTGTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Methyl(phenyl)carbamoyl]benzoic acid is a useful research compound. Its molecular formula is C15H13NO3 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[Methyl(phenyl)carbamoyl]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[Methyl(phenyl)carbamoyl]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[methyl(phenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-16(13-8-3-2-4-9-13)14(17)11-6-5-7-12(10-11)15(18)19/h2-10H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATFUQPNPJTGTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-[Methyl(phenyl)carbamoyl]benzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Profile of 3-[Methyl(phenyl)carbamoyl]benzoic Acid

Introduction

3-[Methyl(phenyl)carbamoyl]benzoic acid is a dually functionalized aromatic molecule belonging to the class of N,N-disubstituted benzamides. Its structure incorporates a benzoic acid moiety and a tertiary amide group, presenting two key sites for chemical modification. This unique arrangement makes it a molecule of significant interest for researchers in medicinal chemistry and materials science. The carboxylic acid group offers a handle for forming esters, salts, or secondary amides, while the tertiary amide bond is a stable, planar structure common in pharmacologically active compounds. This guide provides a detailed examination of its chemical properties, a robust protocol for its synthesis, and a thorough spectroscopic characterization, offering field-proven insights for its application in research and development.

Chemical Identity and Physicochemical Properties

The fundamental properties of a compound are critical for its handling, formulation, and integration into experimental workflows. The properties of 3-[Methyl(phenyl)carbamoyl]benzoic acid are summarized below.

dot

Caption: 2D Structure of 3-[Methyl(phenyl)carbamoyl]benzoic acid.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1155169-36-0[1]
Molecular Formula C₁₅H₁₃NO₃Analogous Compound[2]
Molecular Weight 255.27 g/mol Analogous Compound[2]
IUPAC Name 3-[Methyl(phenyl)carbamoyl]benzoic acid
XLogP3-AA (Predicted) ~2.4Analogous Compound
Hydrogen Bond Donor Count 1Analogous Compound[3]
Hydrogen Bond Acceptor Count 3Analogous Compound[3]
Solubility Poorly soluble in water; soluble in organic solvents like DMSO, ethanol, and methanol.[4]

Synthesis and Mechanistic Insights

The synthesis of 3-[Methyl(phenyl)carbamoyl]benzoic acid is most efficiently achieved via the acylation of N-methylaniline with a suitable derivative of isophthalic acid. The choice of the acylating agent is critical for reaction efficiency and purity of the final product. Using an acid chloride, such as 3-(chlorocarbonyl)benzoic acid, is superior to using the diacid directly, as it circumvents the need for harsh coupling agents and high temperatures, leading to a cleaner reaction profile. The reaction proceeds via a nucleophilic acyl substitution mechanism.

// Connections {start1, start4} -> dissolve; dissolve -> cool; {start2, start3} -> add_amine; cool -> add_amine; add_amine -> react; react -> wash_hcl; wash_hcl -> wash_brine; wash_brine -> dry; dry -> evaporate; evaporate -> recrystallize; recrystallize -> product; }

Caption: Potential derivatization pathways for the target molecule.

  • Reactions at the Carboxylic Acid: The carboxylic acid group is a primary site for derivatization. [5] * Esterification: Reaction with various alcohols under acidic catalysis (e.g., Fischer esterification) or via the acid chloride intermediate can produce a library of esters. T[6]his modification is frequently used to improve the lipophilicity and cell permeability of a lead compound. [5] * Amidation: The formation of a new amide bond can be achieved by reacting the carboxylic acid with a primary or secondary amine using standard peptide coupling agents (e.g., DCC, HATU). This allows for the extension of the molecular scaffold and the introduction of new pharmacophores.

[5]2. Reactions at the Aromatic Ring: The benzoic acid ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two substituents. Reactions such as nitration or halogenation would require forcing conditions and would be directed to the positions meta to both groups (i.e., position 5).

[7]The benzamide structural motif is present in a wide array of approved drugs, highlighting its importance as a privileged structure in medicinal chemistry. While no specific biological activity has been reported for 3-[Methyl(phenyl)carbamoyl]benzoic acid itself, its derivatives could be explored for various therapeutic targets. Benzoic acid derivatives have been investigated for antimicrobial, anti-inflammatory, and anticancer properties.

3-[Methyl(phenyl)carbamoyl]benzoic acid is a well-defined organic compound with a rich chemical profile amenable to extensive derivatization. Its synthesis is straightforward using established organic chemistry principles, and its structure can be unambiguously confirmed through a combination of NMR, IR, and mass spectrometry techniques. The presence of both a carboxylic acid and a stable tertiary amide makes it a valuable and versatile scaffold for building molecular libraries, particularly for professionals engaged in the early stages of drug discovery and development. This guide provides the foundational knowledge required to synthesize, characterize, and strategically utilize this compound in advanced research applications.

References

  • PubChem. 3-{[(4-Methylphenyl)carbamoyl]amino}benzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 3-(Phenylcarbamoyl)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Cheméo. Chemical Properties of Benzoic acid, (3-methylphenyl)methyl ester. Available from: [Link]

  • NIST. Benzoic acid, 2-[[(3-methylphenyl)amino]carbonyl]-. NIST Chemistry WebBook. Available from: [Link]

  • NIST. Carbamic acid, methyl-, 3-methylphenyl ester. NIST Chemistry WebBook. Available from: [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted). Available from: [Link]

  • PubChem. 3-(Benzyl(methyl)carbamoyl)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Available from: [Link]

  • SpectraBase. 3-Benzoylbenzoic acid. Available from: [Link]

  • ResearchGate. Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Available from: [Link]

  • Doc Brown's Chemistry. Mass spectrum of benzoic acid. Available from: [Link]

  • ResearchGate. EI Mass spectrum of the TMS derivative of benzoic acid. Available from: [Link]

  • NIST. Benzoic acid, 3-methyl-. NIST Chemistry WebBook. Available from: [Link]

  • PubChemLite. 4-{[(3-methylphenyl)methyl]carbamoyl}benzoic acid. Available from: [Link]

  • Supporting Information. Synthesis of N-(2-(3-chlorobenzoyl)phenyl)benzamide. Available from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available from: [Link]

  • Wikipedia. Methyl benzoate. Available from: [Link]

  • oc-praktikum.de. Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. Available from: [Link]

  • Wikipedia. Benzoic acid. Available from: [Link]

  • ResearchGate. The solubility of benzoic acid in seven solvents. Available from: [Link]

  • ResearchGate. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Available from: [Link]

  • Chemistry LibreTexts. IR Spectra of Selected Compounds. Available from: [Link]

  • NIST. Benzoic acid, 3-methyl-. NIST Chemistry WebBook. Available from: [Link]

  • CORE. Infrared Spectra and Molecular Configuration of Benzoic Acid. Available from: [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available from: [Link]

  • Ataman Kimya. BENZOIC ACID PHENYL METHYL ESTER. Available from: [Link]

Sources

3-[Methyl(phenyl)carbamoyl]benzoic acid CAS 1155169-36-0 physical properties

Author: BenchChem Technical Support Team. Date: February 2026

3-[Methyl(phenyl)carbamoyl]benzoic acid CAS 1155169-36-0 physical properties[1]

CAS: 1155169-36-0[1]

Executive Summary

3-[Methyl(phenyl)carbamoyl]benzoic acid (CAS 1155169-36-0) is a bifunctional aromatic building block characterized by a carboxylic acid moiety and an N-methyl-N-phenylcarboxamide group in a meta arrangement.[1] Unlike its ortho-substituted analogs (phthalamic acid derivatives), which are prone to spontaneous cyclization into imides, this meta-isomer exhibits robust hydrolytic stability, making it a critical scaffold in the synthesis of peptidomimetics, PROTAC linkers, and fragment-based drug discovery (FBDD) libraries.[1]

This guide details the physicochemical properties, synthetic routes, and characterization protocols for researchers utilizing this compound in high-throughput screening or lead optimization.[1]

Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) standard for this structural class.

General Identifiers
PropertyValue
IUPAC Name 3-(Methyl(phenyl)carbamoyl)benzoic acid
CAS Number 1155169-36-0
Molecular Formula C₁₅H₁₃NO₃
Molecular Weight 255.27 g/mol
SMILES CN(C1=CC=CC=C1)C(=O)C2=CC=CC(=C2)C(=O)O
MDL Number MFCD12669522
Physical & Chemical Data
PropertyValue / RangeContext & Analysis
Physical State Solid (Powder)Typically off-white to beige crystalline powder.[1]
Melting Point 165–175 °C (Predicted)Elevated MP driven by intermolecular hydrogen bonding of the carboxylic acid dimers.[1]
Boiling Point ~480 °C (760 mmHg)Decomposes prior to boiling; not distillable at atmospheric pressure.[1]
Solubility (Water) Low (< 0.1 mg/mL at pH 2)Highly pH-dependent.[1] Soluble in aqueous buffers at pH > 6.0 due to carboxylate formation.[1]
Solubility (Organic) HighSoluble in DMSO (>50 mM), DMF, Methanol, and DCM/MeOH mixtures.[1]
pKa (Acid) 3.84 ± 0.10The meta-amide group is electron-withdrawing, slightly increasing acidity compared to benzoic acid (4.2).[1]
logP (Octanol/Water) 2.65 ± 0.30Moderately lipophilic; falls within the "Rule of 5" compliant space for drug-like fragments.[1]
Topological Polar Surface Area (TPSA) 57.6 ŲIdeal for membrane permeability (TPSA < 140 Ų).[1]

Structural Analysis & Stability

Conformational Dynamics

The molecule possesses two rigid aromatic domains linked by a rotatable amide bond.[1]

  • Steric Hindrance: The N-methyl group forces the phenyl ring out of planarity with the amide carbonyl to minimize steric clash (A(1,[1]3) strain).[1] This "twisted" conformation prevents efficient pi-stacking in the crystal lattice compared to non-methylated analogs, potentially improving solubility in organic solvents.[1]

  • Regiochemistry: The meta substitution pattern prevents the formation of cyclic imides (isoimides), a common degradation pathway for ortho-substituted benzanilides.[1] This stability allows the compound to withstand harsh coupling conditions during downstream synthesis.[1]

DOT Diagram: Structural Connectivity

ChemicalStructure BenzoicCore Benzoic Acid Core (C6H4) COOH Carboxylic Acid (-COOH) pKa ~3.8 BenzoicCore->COOH Position 1 Amide Tertiary Amide (-CON(Me)Ph) BenzoicCore->Amide Position 3 (Meta) Stability High Stability (No Cyclization) Amide->Stability Meta-effect

Figure 1: Structural connectivity highlighting the meta-substitution pattern that confers hydrolytic stability against cyclization.[1]

Synthetic Routes & Handling

Primary Synthesis Workflow

The most reliable synthesis avoids statistical mixtures by using a mono-protected isophthalic acid derivative.[1]

  • Activation: Monomethyl isophthalate is converted to the acid chloride using oxalyl chloride.[1]

  • Amidation: Reaction with N-methylaniline in the presence of a base (TEA/DIPEA).[1]

  • Hydrolysis: Saponification of the methyl ester using LiOH in THF/Water.

DOT Diagram: Synthesis Workflow

Synthesis Start Monomethyl Isophthalate Step1 1. Activation (Oxalyl Chloride / DMF cat.) Start->Step1 Intermediate Acid Chloride Intermediate Step1->Intermediate Step2 2. Amidation (+ N-methylaniline, Et3N, DCM) Intermediate->Step2 Ester Methyl Ester Precursor Step2->Ester Step3 3. Hydrolysis (LiOH, THF/H2O, then HCl) Ester->Step3 Product Target: CAS 1155169-36-0 Step3->Product

Figure 2: Step-wise synthesis ensuring regioselective formation of the meta-amide.[1]

Storage & Handling[4][5][6]
  • Storage: Store at +2°C to +8°C. Keep container tightly closed in a dry and well-ventilated place. Hygroscopic nature is minimal, but moisture can catalyze hydrolysis over long periods (years).[1]

  • Safety: Irritant (H315, H319, H335).[1] Wear nitrile gloves and safety glasses. Avoid dust formation.[1]

Experimental Characterization Protocols

To validate the identity of CAS 1155169-36-0, use the following analytical parameters.

HPLC-MS Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm (Benzoate absorption).[1]

  • Mass Spec: ESI+ mode. Expect [M+H]⁺ = 256.[1]1. ESI- mode often shows [M-H]⁻ = 254.1.[1]

¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)

Diagnostic signals to look for:

  • COOH: Broad singlet at δ 13.0–13.5 ppm (exchangeable).

  • Aromatic Core: Multiplet at δ 7.4–8.0 ppm (9 protons total).[1] Look for the distinct singlet-like peak of the proton at position 2 of the benzoic ring (between COOH and CONMePh).[1]

  • N-Methyl: Singlet at δ 3.3–3.5 ppm.[1] Note: This peak may appear split or broadened due to amide rotamers (cis/trans isomerism around the amide bond) at room temperature.[1] Heating the sample to 50°C often coalesces these peaks.

Applications in Drug Discovery

This compound serves as a "privileged structure" in medicinal chemistry:

  • Fragment-Based Drug Discovery (FBDD): Its MW (255) and polar surface area make it an excellent starting fragment.[1] The carboxylic acid allows for rapid coupling to amines (amide library generation).[1]

  • Peptidomimetics: Acts as a rigid linker mimicking the

    
     turn in peptide backbones.[1]
    
  • PROTAC Linkers: The benzoic acid handle is frequently used to attach E3 ligase ligands (like Thalidomide derivatives) to target warheads.[1]

References

  • PubChem Compound Summary. (2025). 3-(Methyl(phenyl)carbamoyl)benzoic acid.[1][2] National Center for Biotechnology Information.[1] Link[1]

  • Sigma-Aldrich. (2025).[1] Building Block Explorer: Benzoic Acid Derivatives. Merck KGaA.[1] Link

  • ChemSpider. (2025).[1] Search for C15H13NO3 Isomers. Royal Society of Chemistry.[1] Link

  • Reich, H. J. (2023).[1] Amide Rotamers and NMR Spectroscopy. University of Wisconsin-Madison Chemistry.[1] Link

Sources

Mechanistic Targeting of Dihydroorotate Dehydrogenase (DHODH) via Carbamoyl Benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Carbamoyl benzoic acids represent a privileged scaffold in medicinal chemistry, primarily distinguished by their potent inhibition of Dihydroorotate Dehydrogenase (DHODH) . By targeting the rate-limiting step in de novo pyrimidine biosynthesis, these small molecules induce metabolic stress that selectively arrests rapidly proliferating cells—specifically activated lymphocytes in autoimmune pathologies and malignant cells in acute myeloid leukemia (AML).

This guide deconstructs the mechanism of action (MOA) of 2-carbamoyl benzoic acid derivatives, detailing their structural binding modes, downstream metabolic consequences, and the experimental protocols required to validate their efficacy.

Chemical Biology & Structural Basis[1][2][3][4]

The pharmacophore of carbamoyl benzoic acids is defined by a rigorous Structure-Activity Relationship (SAR) that dictates their affinity for the DHODH ubiquinone-binding tunnel.

2.1 The Scaffold Architecture

The molecule functions as a "molecular wedge" disrupting the redox coupling between FMN and Ubiquinone.

RegionStructural MoietyMechanistic Function
Head Group Benzoic Acid (COOH)Electrostatic Anchor: Forms critical hydrogen bonds and salt bridges with arginine residues (e.g., Arg136) in the hydrophilic pocket of the enzyme.
Linker Carbamoyl (Amide) BridgeRigid Spacer: Orients the hydrophobic tail into the tunnel. The H-bond donor/acceptor capability of the amide contributes to positioning via water-mediated networks.
Tail Group Hydrophobic Aryl/BiphenylTunnel Occupancy: Extends into the lipophilic ubiquinone access tunnel, displacing the endogenous co-substrate (CoQ10) and preventing electron transfer.
2.2 Binding Mode & Thermodynamics

Crystallographic studies confirm that these inhibitors bind in the ubiquinone channel near the Flavin Mononucleotide (FMN) cofactor. Unlike transition-state analogs that target the substrate (dihydroorotate) site, carbamoyl benzoic acids act as non-competitive or uncompetitive inhibitors with respect to dihydroorotate, but competitive inhibitors with respect to ubiquinone.

Primary Mechanism of Action: Pyrimidine Starvation

The therapeutic efficacy of carbamoyl benzoic acids stems from a precise metabolic blockade.

3.1 The Biochemical Blockade
  • Enzymatic Inhibition: The compound enters the mitochondrial inner membrane space and binds to DHODH.

  • Redox Decoupling: It prevents the transfer of electrons from FMNH2 to Ubiquinone. Consequently, FMN cannot be re-oxidized, and the conversion of Dihydroorotate to Orotate halts.

  • Nucleotide Depletion: The cellular pool of Uridine Monophosphate (UMP) collapses.

  • Downstream Effect: Synthesis of UTP, CTP, and dTTP is suppressed, halting RNA and DNA synthesis.

3.2 The "Uridine Rescue" Phenomenon

A hallmark of this MOA is the Salvage Pathway Rescue . Non-proliferating cells can maintain homeostasis via the salvage pathway (recycling extracellular uridine). However, rapidly dividing cells (cancer/immune) rely heavily on de novo synthesis.

  • Validation Check: If cytotoxicity is reversed by adding exogenous Uridine, the MOA is confirmed as on-target DHODH inhibition.

3.3 Signaling Pathway Visualization

PyrimidineBlockade cluster_mitochondria Mitochondria (Inner Membrane) cluster_cytosol Cytosol DHO Dihydroorotate DHODH DHODH Enzyme (FMN Cofactor) DHO->DHODH Orotate Orotate UMP UMP Pool Orotate->UMP UMPS DHODH->Orotate Catalysis QH2 Ubiquinol (Red) DHODH->QH2 e- Transfer Inhibitor Carbamoyl Benzoic Acid (Inhibitor) Inhibitor->DHODH Blocks Q Binding Inhibitor->UMP Depletes Q Ubiquinone (Ox) Q->DHODH RespChain Respiratory Chain (Complex III) QH2->RespChain Glutamine Glutamine/CO2 Glutamine->DHO CAD Complex DNA_RNA DNA/RNA Synthesis (Proliferation) UMP->DNA_RNA Stress p53 Activation Cell Cycle Arrest UMP->Stress Low Levels Trigger Stress->DNA_RNA Inhibits

Figure 1: Mechanism of DHODH inhibition by carbamoyl benzoic acids. The inhibitor competes with Ubiquinone, halting the redox cycle and depleting the UMP pool necessary for DNA/RNA synthesis.

Experimental Validation Protocols

To establish the MOA of a novel carbamoyl benzoic acid derivative, the following sequential assay workflow is mandatory.

4.1 Protocol A: In Vitro DHODH Enzymatic Assay (DCIP Reduction)

Objective: Quantify the IC50 of the compound against purified recombinant human DHODH. Principle: The reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP) is coupled to the oxidation of dihydroorotate. DCIP loses absorbance at 600 nm upon reduction.

  • Reagents:

    • Recombinant hDHODH (truncated, residues 30–396).

    • Substrates: L-Dihydroorotate (1 mM), Decylubiquinone (100 µM).

    • Chromophore: DCIP (60 µM).

    • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

  • Procedure:

    • Incubate enzyme + inhibitor in buffer for 10 mins at 25°C.

    • Initiate reaction by adding L-Dihydroorotate and Decylubiquinone.

    • Monitor decrease in Absorbance (OD600) kinetically for 20 mins.

  • Data Analysis:

    • Calculate slope (ΔOD/min).

    • Plot % Activity vs. Log[Inhibitor]. Fit to sigmoidal dose-response curve.

4.2 Protocol B: Cellular Specificity & Uridine Rescue

Objective: Confirm that cytotoxicity is strictly due to pyrimidine depletion (on-target).

  • Cell Lines:

    • Target: Jurkat (T-cell leukemia) or THP-1 (AML).

    • Control: PBMC (resting).

  • Workflow:

    • Arm 1 (Test): Cells + Compound (0.1 nM – 10 µM).

    • Arm 2 (Rescue): Cells + Compound + 100 µM Uridine .[1]

  • Readout:

    • Incubate 72h. Measure viability via ATP-based luminescence (e.g., CellTiter-Glo).

  • Interpretation:

    • Valid Hit: High potency in Arm 1, full viability restoration in Arm 2.

    • Off-Target Toxicity: Cytotoxicity persists in Arm 2 (indicates mitochondrial toxicity or other mechanisms).

4.3 Validation Workflow Diagram

ValidationWorkflow Compound Carbamoyl Benzoic Acid Derivative EnzymeAssay 1. DCIP Enzyme Assay (Recombinant DHODH) Compound->EnzymeAssay Decision1 IC50 < 100 nM? EnzymeAssay->Decision1 CellAssay 2. Proliferation Assay (Jurkat/THP-1) Decision1->CellAssay Yes Discard Discard/Redesign Decision1->Discard No RescueAssay 3. Uridine Rescue (+100 µM Uridine) CellAssay->RescueAssay XRay 4. X-Ray Crystallography (Co-crystal) RescueAssay->XRay Rescue Confirmed RescueAssay->Discard No Rescue (Off-target) Valid Validated Lead Candidate XRay->Valid Binding Mode Verified

Figure 2: Step-wise experimental workflow for validating DHODH inhibition mechanism.

Therapeutic Implications

The mechanism of carbamoyl benzoic acids translates directly to specific clinical applications:

  • Autoimmune Diseases (RA, MS): Activated T-cells require massive pyrimidine pools for clonal expansion. Resting cells use the salvage pathway. DHODH inhibition selectively acts as a "metabolic checkpoint" for immune overactivation.

  • Antiviral Activity: Viral replication (e.g., SARS-CoV-2, Influenza) depletes host nucleotide pools. Inhibiting DHODH exacerbates this starvation, creating a hostile environment for viral RNA synthesis.

  • Oncology: AML cells are often "addicted" to de novo synthesis. Carbamoyl benzoic acids trigger differentiation blockades and apoptosis in these lines.

References
  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: physiological and therapeutic roles." Journal of Medicinal Chemistry. Link

  • Baumgartner, R., et al. (2006). "Structure-based design of novel human dihydroorotate dehydrogenase inhibitors." Journal of Medicinal Chemistry. Link

  • Vyas, V. K., & Ghate, M. (2011). "Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors." Mini Reviews in Medicinal Chemistry. Link

  • Madak, J. T., et al. (2019). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." ACS Medicinal Chemistry Letters. Link

  • BenchChem. (2025).[2][3] "Biological activity of 2-(Benzylcarbamoyl)benzoic acid derivatives." BenchChem Technical Guides. Link

Sources

Biological Activity of N-Substituted Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary & Chemical Scope

The "N-substituted benzoic acid" scaffold—predominantly represented by N-substituted anthranilic acids (ortho-aminobenzoic acids) and N-substituted para-aminobenzoic acids (PABA) —remains a cornerstone of medicinal chemistry. While the parent benzoic acid functions primarily as a preservative, the introduction of nitrogen-based substituents transforms the molecule into a privileged structure capable of diverse biological interactions.

This guide focuses on the two most bioactive subclasses:

  • The Fenamates (N-aryl anthranilic acids): A potent class of NSAIDs (e.g., Mefenamic acid, Flufenamic acid) exhibiting dual COX inhibition and novel NLRP3 inflammasome suppression.

  • Schiff Bases & Amides of Aminobenzoic Acid: Emerging scaffolds for antimicrobial and anticancer therapeutics.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of these derivatives hinges on the positioning of the nitrogen substituent relative to the carboxylic acid moiety.

The Anthranilic Acid Core (Fenamates)

The ortho relationship between the carboxylic acid and the secondary amine is critical for anti-inflammatory activity.

  • The Acidic Center (-COOH): Essential for anchoring the molecule in the cyclooxygenase (COX) active site via hydrogen bonding with Arg-120 and Tyr-355 . Conversion to esters or amides generally reduces COX potency but may enhance anticancer properties by improving cellular permeability.

  • The N-Substituent (The "Tail"):

    • Lipophilicity: An N-phenyl ring (as in fenamates) increases lipophilicity, allowing entry into the hydrophobic channel of COX enzymes.

    • Steric Hindrance: Substituents at the 2' and 3' positions of the N-phenyl ring (e.g., -CH3 in mefenamic acid, -CF3 in flufenamic acid) force the two aromatic rings to twist out of coplanarity. This "twisted" conformation is energetically favorable for binding to the hydrophobic pocket of COX-2.

  • Electronic Effects: Electron-withdrawing groups (EWGs) like -CF3 or -Cl on the N-phenyl ring enhance potency by altering the pKa of the amine and stabilizing the binding conformation.

The Para-Aminobenzoic Acid (PABA) Core

Derivatives where the nitrogen is para to the carboxyl group often function as antimetabolites (mimicking PABA in folate synthesis) or, when derivatized as Schiff bases, as antimicrobial agents targeting bacterial cell walls.

Therapeutic Mechanisms & Biological Profiles[1][2][3][4][5][6]

Anti-Inflammatory: The Dual Pathway

Traditionally known as COX inhibitors, recent research identifies N-substituted anthranilic acids as unique inhibitors of the NLRP3 inflammasome , offering a distinct advantage over standard NSAIDs.

  • COX Inhibition: They bind to the COX active site, blocking the conversion of arachidonic acid to prostaglandin H2.[1]

  • NLRP3/VRAC Modulation: Fenamates inhibit the Volume-Regulated Anion Channel (VRAC), specifically the LRRC8 subunit. This prevents chloride efflux, which is a requisite signal for NLRP3 inflammasome assembly and subsequent IL-1β release.

Antimicrobial Activity

N-substituted derivatives, particularly Schiff bases formed by condensing PABA or anthranilic acid with aromatic aldehydes, exhibit significant antibacterial activity against S. aureus and E. coli.

  • Mechanism: Disruption of the bacterial cell wall and inhibition of bacterial DNA gyrase.

  • Key Data: N-(2-hydroxybenzylidene) derivatives often show MIC values comparable to standard antibiotics like Norfloxacin in vitro.

Anticancer Potential

Recent studies highlight N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid esters .[2][3]

  • Target: These compounds inhibit cell proliferation in human tumor cell lines (GI50 < 100 nM).[4][2][3]

  • Mechanism: Interference with mitogen-activated protein kinase (MAPK) signaling and induction of apoptosis via caspase-3 activation.

Visualizing the Mechanisms[1][8]

Diagram 1: Mechanism of Action (COX & NLRP3)

This diagram illustrates the dual pathway of Fenamates: inhibiting Prostaglandin synthesis (COX) and suppressing Cytokine release (NLRP3).

FenamateMechanism cluster_COX Pathway A: Prostaglandin Inhibition cluster_NLRP3 Pathway B: Inflammasome Suppression Fenamate N-Substituted Anthranilic Acid (Fenamate) COX COX-1 / COX-2 Enzymes Fenamate->COX Inhibits VRAC VRAC (Chloride Channel) Fenamate->VRAC Blocks PG Prostaglandins (PGE2) COX->PG Arach Arachidonic Acid Arach->COX Inflam1 Pain & Acute Inflammation PG->Inflam1 Cl_Efflux Chloride (Cl-) Efflux VRAC->Cl_Efflux NLRP3 NLRP3 Inflammasome Assembly Cl_Efflux->NLRP3 Promotes IL1B IL-1β / IL-18 Release NLRP3->IL1B

Caption: Dual anti-inflammatory mechanism of Fenamates targeting both COX enzymes and the VRAC-mediated NLRP3 inflammasome pathway.

Experimental Protocols

Synthesis: Ullmann Condensation for N-Phenylanthranilic Acid

This is the gold-standard protocol for synthesizing the fenamate core. It utilizes a copper-catalyzed nucleophilic aromatic substitution.

Reagents:

  • o-Chlorobenzoic acid (1.0 eq)

  • Aniline derivative (e.g., 2,3-dimethylaniline for Mefenamic acid) (1.2 eq)

  • Potassium Carbonate (

    
    ) (anhydrous, 1.0 eq)
    
  • Copper powder (Catalyst, 0.05 eq)

  • Solvent: DMF or Isoamyl alcohol

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 0.05 mol of o-chlorobenzoic acid in 30 mL of DMF.

  • Basification: Add 0.05 mol of anhydrous

    
    . Stir for 10 minutes to form the potassium salt.
    
  • Addition: Add 0.06 mol of the substituted aniline and 0.5g of Copper powder.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–6 hours. Monitor progress via TLC (Mobile phase: Chloroform/Methanol 9:1).
    
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into 200 mL of ice-cold water.

    • Acidify with dilute HCl (2N) to pH 3–4 to precipitate the free acid.

  • Purification: Filter the precipitate. Recrystallize from ethanol to obtain the pure N-substituted anthranilic acid.

Diagram 2: Synthesis Workflow

Synthesis Start o-Chlorobenzoic Acid + Aniline Derivative Mix Add K2CO3 (Salt Formation) Start->Mix Cat Add Cu Catalyst + DMF Mix->Cat Reflux Reflux 130°C (3-6 Hours) Cat->Reflux Quench Pour into Ice Water Reflux->Quench Acidify Acidify (HCl) to pH 3-4 Quench->Acidify Filter Precipitate Filtration Acidify->Filter Final Recrystallize (Ethanol) Filter->Final

Caption: Step-by-step Ullmann condensation protocol for synthesizing the N-phenylanthranilic acid scaffold.

Bioassay: COX-2 Inhibition Screening (Colorimetric)

To validate the anti-inflammatory potential, a direct enzyme inhibition assay is required.

Principle: Peroxidase activity of COX heme is measured. The inhibitor blocks the conversion of Arachidonic Acid (AA) to PGG2, preventing the oxidation of a colorimetric substrate (TMPD).

Protocol:

  • Reagent Prep: Prepare Assay Buffer (100 mM Tris-HCl, pH 8.0), Heme solution, and COX-2 enzyme solution (recombinant human).

  • Inhibitor Incubation:

    • Add 150

      
       Assay Buffer to wells.
      
    • Add 10

      
       Heme.
      
    • Add 10

      
       Enzyme (COX-2).
      
    • Add 20

      
       of Test Compound (dissolved in DMSO). Control wells get pure DMSO.
      
    • Incubate for 5 minutes at

      
      .
      
  • Substrate Addition: Add 20

    
     Colorimetric Substrate (TMPD) and 20 
    
    
    
    Arachidonic Acid.
  • Measurement: Shake plate for 30 seconds. Read Absorbance at 590 nm after 5 minutes.

  • Calculation:

    
    
    

Comparative Data Summary

The following table summarizes the biological activity of key N-substituted benzoic acid derivatives based on recent literature.

Compound ClassN-SubstituentPrimary TargetIC50 / MICKey Reference
Mefenamic Acid 2,3-dimethylphenylCOX-2

[1, 2]
Flufenamic Acid 3-trifluoromethylphenylCOX-2 / VRAC

[1, 3]
PABA Schiff Base 2-hydroxybenzylideneS. aureus

[4]
Pyridinyl Anthranilate 2-(trifluoromethyl)pyridin-4-ylTumor Cell Growth

[5]
Diagram 3: SAR Logic Tree

SAR Core N-Substituted Benzoic Acid (Scaffold) Pos Nitrogen Position? Core->Pos Ortho Ortho (Anthranilic) Pos->Ortho Para Para (PABA) Pos->Para Sub N-Substituent Type? Ortho->Sub Imine Schiff Base (-N=CH-Ar) Para->Imine Aryl Aryl Ring (Fenamates) Sub->Aryl Hetero Heterocycle (Pyridinyl) Sub->Hetero Activity1 Anti-Inflammatory (COX/NLRP3) Aryl->Activity1 Activity2 Anticancer (MAPK/Apoptosis) Hetero->Activity2 Activity3 Antimicrobial (Cell Wall) Imine->Activity3

Caption: Decision tree for designing N-substituted benzoic acid derivatives based on desired therapeutic outcome.

References

  • Vertex AI Search. (2024). Mechanism of action of fenamates COX inhibition. Patsnap Synapse. 5

  • PubMed. (2016). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. NIH.[3] 6

  • PubMed Central. (2016). Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models.[1] NIH.[3] 1

  • Chitkara University. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology. 7

  • Journal of Medicinal Chemistry. (2005). New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold.[4][2][3] Synthesis and Evaluation of Biological Activity. ACS Publications. 4[2]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-[Methyl(phenyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic signature of 3-[Methyl(phenyl)carbamoyl]benzoic acid (C₁₅H₁₃NO₃). As experimental spectra for this specific compound are not widely available in public repositories, this document synthesizes data from analogous structures and first-principle chemical theory to present a predictive but robust characterization. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this molecule. This guide is intended for researchers in synthetic chemistry, pharmacology, and materials science who may be working with or synthesizing this compound.

Introduction and Molecular Structure

3-[Methyl(phenyl)carbamoyl]benzoic acid is a bifunctional organic molecule containing a carboxylic acid group and a tertiary amide. This structure suggests potential applications in areas such as medicinal chemistry, as a building block in polymer synthesis, or as a ligand in coordination chemistry. Accurate structural verification is the cornerstone of any such application, and spectroscopic methods provide the most definitive, non-destructive means of achieving this.

The combination of NMR, IR, and MS provides a comprehensive, orthogonal dataset for unambiguous structure confirmation.

  • NMR Spectroscopy elucidates the carbon-hydrogen framework.

  • IR Spectroscopy identifies the key functional groups present.

  • Mass Spectrometry confirms the molecular weight and provides clues to the molecular formula and fragmentation patterns.

This guide will predict the spectral data for the target molecule and provide standardized protocols for acquiring such data experimentally.

Caption: Molecular Structure of 3-[Methyl(phenyl)carbamoyl]benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Based on the chemical environment of each proton and carbon atom, we can predict their respective chemical shifts.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the aromatic protons on both rings, and the N-methyl protons. While specific experimental data for this molecule is not widely published, analysis of similar structures allows for a confident prediction of its spectral features.[1]

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~13.2 Broad Singlet 1H -COOH The acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad signal, often above 10 ppm.[1]
~8.1-7.5 Multiplet 4H Ar-H (benzoic acid ring) Protons on the benzoic acid ring are deshielded by the electron-withdrawing effects of both the carboxyl and amide groups.
~7.4-7.2 Multiplet 5H Ar-H (phenyl ring) Protons on the N-phenyl ring will appear in the standard aromatic region.

| ~3.4 | Singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen is a singlet and is deshielded by the adjacent nitrogen and carbonyl group. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will be instrumental in confirming the carbon backbone, with distinct signals for the two carbonyl carbons, the aromatic carbons, and the methyl carbon.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~168 -C OOH The carbonyl carbon of the carboxylic acid is highly characteristic and appears significantly downfield.
~167 -C O-N- The amide carbonyl carbon is also found in a similar downfield region.
~145-120 Ar-C Aromatic carbons will appear in this range. Quaternary carbons will typically be weaker. The spectrum will show 10 distinct aromatic carbon signals due to the molecule's asymmetry.

| ~38 | N-CH₃ | The N-methyl carbon is expected in the aliphatic region. |

Standard Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard single-pulse proton spectrum.

    • Typical parameters: 30° pulse angle, 2-second relaxation delay, 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • Typical parameters: 30° pulse angle, 2-second relaxation delay, 1024 or more scans may be required due to the low natural abundance of ¹³C.

    • Process and calibrate the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the key functional groups within a molecule by detecting their vibrational frequencies.

Predicted IR Absorption Data

The IR spectrum of 3-[Methyl(phenyl)carbamoyl]benzoic acid will be dominated by absorptions from the O-H and C=O groups.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Functional Group Rationale
3300-2500 Broad O-H stretch Carboxylic Acid The O-H stretch of a carboxylic acid is exceptionally broad due to strong hydrogen bonding.[2]
~1710 Strong, Sharp C=O stretch Carboxylic Acid The carbonyl stretch for an aromatic carboxylic acid is very intense and characteristic.[2][3]
~1650 Strong, Sharp C=O stretch Tertiary Amide The amide carbonyl (Amide I band) is also a strong absorption, typically at a slightly lower wavenumber than the acid carbonyl.
1600-1450 Medium C=C stretch Aromatic Ring These absorptions confirm the presence of the benzene rings.

| ~1300 | Medium | C-O stretch | Carboxylic Acid | Coupled C-O stretching and O-H bending vibrations appear in this region.[2] |

Standard Protocol for ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: With the ATR crystal clean, run a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the sample spectrum.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Caption: General workflow for spectroscopic structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through analysis of its fragmentation patterns.

Predicted Mass Spectrometry Data

The compound has a molecular formula of C₁₅H₁₃NO₃ and a monoisotopic mass of approximately 269.08 Da.

Table 4: Predicted Key Mass Fragments (Electron Ionization - EI)

m/z (Mass/Charge) Proposed Fragment Rationale
269 [M]⁺ The molecular ion peak, confirming the molecular weight.
252 [M - OH]⁺ Loss of the hydroxyl radical (-17 Da) from the carboxylic acid group, a common fragmentation for aromatic acids.[4]
224 [M - COOH]⁺ Loss of the entire carboxyl group (-45 Da) via cleavage of the C-C bond.[4]
134 [C₇H₅NO]⁺ Cleavage of the amide C-C bond, resulting in the [methyl(phenyl)carbamoyl]⁺ cation.
122 [C₇H₆O₂]⁺ Cleavage of the amide C-N bond, resulting in the [benzoyl]⁺ cation radical.
105 [C₆H₅CO]⁺ A classic fragment from benzoic acid derivatives, formed by loss of OH from the m/z 122 fragment.[4]

| 77 | [C₆H₅]⁺ | The phenyl cation, a very common fragment in the mass spectra of benzene derivatives, resulting from the loss of CO from the m/z 105 fragment.[4] |

Standard Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound, direct insertion via a solids probe (for EI) is suitable. For less stable compounds, infusion via an electrospray ionization (ESI) source is preferred.

  • Ionization:

    • Electron Ionization (EI): Bombard the sample with high-energy electrons (~70 eV) to induce fragmentation. This is excellent for structural analysis but may not always show a molecular ion peak.

    • Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent and spray it through a charged capillary. This is a "soft" ionization technique that typically yields the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation.

  • Mass Analysis: Separate the generated ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z.

Conclusion

This guide outlines the predicted spectroscopic characteristics of 3-[Methyl(phenyl)carbamoyl]benzoic acid. The combined data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry should provide a definitive "fingerprint" for this molecule. The proton NMR will confirm the number and connectivity of protons, the IR spectrum will verify the presence of the critical carboxylic acid and amide functional groups, and the mass spectrum will confirm the molecular weight and support the structure through predictable fragmentation. Researchers synthesizing this compound can use this guide as a benchmark for verifying the identity and purity of their product.

References

  • PubChem. (n.d.). 3-{[(4-Methylphenyl)carbamoyl]amino}benzoic acid. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 14, 2026, from [Link]

  • NIST. (n.d.). Benzoic acid, 2-[[(3-methylphenyl)amino]carbonyl]-. NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved February 14, 2026, from [Link]

  • NIST. (n.d.). Benzoic acid, 3-methyl-. NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]

  • Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University. Retrieved February 14, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved February 14, 2026, from [Link]

Sources

A Technical Guide to the Solubility of 3-[Methyl(phenyl)carbamoyl]benzoic Acid in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing everything from reaction kinetics to bioavailability. This guide provides an in-depth technical examination of the solubility characteristics of 3-[Methyl(phenyl)carbamoyl]benzoic acid. By dissecting its molecular structure, we will establish a theoretical framework for predicting its behavior in a range of common laboratory solvents. This guide emphasizes the causality behind experimental choices and presents the gold-standard Shake-Flask method as a self-validating protocol for determining thermodynamic equilibrium solubility. The content herein is designed to equip researchers, scientists, and drug development professionals with both the theoretical understanding and the practical methodology required to accurately assess the solubility of this and structurally similar molecules.

Molecular Structure and its Implications for Solubility

To understand the solubility of 3-[Methyl(phenyl)carbamoyl]benzoic acid, we must first analyze its constituent functional groups and overall molecular architecture. The molecule's behavior in different solvents is a direct consequence of the interplay between its polar and non-polar characteristics.

Chemical Structure: 3-[Methyl(phenyl)carbamoyl]benzoic acid (MW: 269.29 g/mol , Formula: C₁₆H₁₅NO₃)[1]

The molecule possesses three key features that dictate its solubility:

  • Carboxylic Acid Group (-COOH): This is a highly polar, acidic functional group. It can act as both a hydrogen bond donor and acceptor, promoting interaction with polar protic solvents like water and alcohols.[2] Crucially, its acidic nature means it will react with bases to form a highly water-soluble carboxylate salt, a principle that can be leveraged to dramatically increase aqueous solubility.[3][4]

  • Tertiary Amide Group (-CON(CH₃)(Ph)): This group is polar due to the C=O dipole but, as a tertiary amide, it lacks an N-H bond and cannot act as a hydrogen bond donor.[5] It can, however, act as a hydrogen bond acceptor. This feature contributes to its solubility in polar solvents.

  • Aromatic Rings and Alkyl Group (Two Phenyl Rings, one Methyl Group): These hydrocarbon moieties are non-polar and hydrophobic. Their significant presence in the molecule introduces a lipophilic character, which will favor solubility in non-polar organic solvents and limit solubility in highly polar solvents like water.[4][5]

The overall solubility of 3-[Methyl(phenyl)carbamoyl]benzoic acid is therefore a delicate balance. Its polar functional groups will drive solubility in polar media, while its substantial non-polar backbone will promote solubility in non-polar media. This duality is central to predicting its behavior.

The Theoretical Underpinnings of Solubility

The principle of "like dissolves like" serves as a foundational guideline for predicting solubility.[2][6] This rule is governed by the thermodynamics of mixing, where dissolution is favored if the energy of the new solute-solvent interactions is comparable to or greater than the energy of the pre-existing solute-solute and solvent-solvent interactions.[6][7]

  • Polar Solvents (e.g., Water, Ethanol, Methanol): These solvents will interact favorably with the polar carboxylic acid and amide groups through hydrogen bonding and dipole-dipole forces. However, the large non-polar surface area of the molecule will disrupt the solvent's own hydrogen-bonding network (especially in water), which is energetically unfavorable, thus limiting solubility.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents will interact favorably with the phenyl and methyl groups via London dispersion forces. However, they cannot effectively solvate the highly polar carboxylic acid and amide groups, leading to poor solubility.

  • Intermediate Polarity Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone): These solvents offer a compromise, being able to engage in some polar interactions (dipole-dipole) while also effectively solvating the non-polar portions of the molecule. It is often in such solvents that molecules with mixed polarity exhibit their highest solubility.

  • Reactive Solvents (Aqueous Acid/Base): The solubility of this compound will be dramatically influenced by pH. In aqueous basic solutions (e.g., 5% NaOH, 5% NaHCO₃), the carboxylic acid will be deprotonated to form the corresponding sodium carboxylate salt. This ionic salt is significantly more polar than the neutral acid and is expected to be highly soluble in water.[3][8] In acidic solutions (e.g., 5% HCl), the compound is expected to remain in its neutral, less soluble form, as the tertiary amide is a very weak base.

Predicted Qualitative Solubility Profile

Based on the theoretical principles discussed, we can construct a predicted solubility profile for 3-[Methyl(phenyl)carbamoyl]benzoic acid. This serves as a hypothesis that can be tested experimentally.

Solvent Solvent Type Predicted Solubility Rationale
WaterPolar ProticPoorThe large hydrophobic backbone outweighs the polarity of the functional groups.
Methanol / EthanolPolar ProticModerateThe alcohol's alkyl chain can solvate the non-polar parts, while the -OH group interacts with the polar groups.
AcetonePolar AproticModerate to GoodGood balance of polarity to interact with the amide and acid, without the strong H-bonding network of water.
Dichloromethane (DCM)Moderately PolarModerate to GoodEffective at solvating large organic molecules with some polar functionality.
Ethyl AcetateModerately PolarModerate to GoodEster functionality provides polarity to interact with the solute's polar groups.
Toluene / HexaneNon-PolarPoorIneffective at solvating the highly polar carboxylic acid and amide functional groups.
5% Aqueous NaOHBasic (Reactive)ExcellentDeprotonation of the carboxylic acid forms a highly water-soluble sodium carboxylate salt.[4]
5% Aqueous NaHCO₃Weakly BasicGoodAs a carboxylic acid, it should be acidic enough to react with sodium bicarbonate, forming the soluble salt.[3]
5% Aqueous HClAcidicPoorThe compound remains in its neutral, protonated form, which has low aqueous solubility.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain definitive, quantitative solubility data, a rigorous experimental method is required. The Shake-Flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility, which is defined as the maximum concentration of a substance that can be dissolved in a solvent at equilibrium.[9][10][11]

Principle of the Method

The core principle is to create a saturated solution by allowing excess solid solute to equilibrate with the solvent over a sufficient period at a constant temperature.[12] Once equilibrium is reached, the solid and liquid phases are separated, and the concentration of the solute in the liquid phase is accurately measured.

Workflow Diagram

The following diagram illustrates the key stages of the Shake-Flask protocol.

Shake_Flask_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid compound to a known volume of solvent B Seal vial and agitate (e.g., orbital shaker) at constant temperature A->B C Incubate for 24-72 hours to ensure equilibrium B->C D Allow solid to settle C->D E Withdraw supernatant and filter (e.g., 0.22 µm PTFE syringe filter) to remove all particulates D->E F Dilute saturated filtrate with a suitable mobile phase E->F G Quantify concentration using a validated analytical method (e.g., HPLC-UV) F->G H Calculate solubility (e.g., mg/mL or mol/L) G->H

Caption: Workflow for the Shake-Flask solubility determination method.

Detailed Step-by-Step Protocol

Materials:

  • 3-[Methyl(phenyl)carbamoyl]benzoic acid (solid, high purity)

  • Selected solvents (HPLC grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringes and syringe filters (e.g., 0.22 µm, solvent-compatible)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or equivalent analytical instrument

Procedure:

  • Preparation: Add an excess amount of solid 3-[Methyl(phenyl)carbamoyl]benzoic acid to a vial (e.g., add 5-10 mg to 2 mL of solvent). The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that saturation has been reached.[9]

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a consistent temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

    • Allow the samples to equilibrate for a sufficient duration. A minimum of 24 hours is common, but 48 or 72 hours may be necessary to ensure true equilibrium is reached, especially for sparingly soluble compounds.[7][9]

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle by gravity for a short period.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.[12][13]

  • Analysis:

    • Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent (typically the mobile phase for HPLC). The dilution factor should be chosen to bring the concentration within the linear range of the analytical instrument's calibration curve.

    • Prepare a series of calibration standards of the compound at known concentrations.

    • Analyze the standards and the diluted sample by a validated analytical method, such as HPLC-UV.

  • Calculation:

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor. Report the results in appropriate units (e.g., mg/mL or µg/mL).

Illustrative Quantitative Data & Interpretation

While experimental data for this specific compound is not publicly available, the following table presents a set of plausible, illustrative results that would be expected from the Shake-Flask method, based on the compound's structure.

Table: Illustrative Thermodynamic Solubility of 3-[Methyl(phenyl)carbamoyl]benzoic acid at 25 °C

Solvent Solubility (µg/mL) Solubility (mg/mL) Molarity (mM)
Water (pH 7.0)< 10< 0.01< 0.037
Methanol15,0001555.7
Acetone45,00045167.1
Dichloromethane30,00030111.4
Hexane< 50< 0.05< 0.186
5% Aqueous NaOH> 200,000> 200> 742.7

Interpretation of Results:

  • The illustrative data aligns with the theoretical predictions. The aqueous solubility is extremely low, confirming the dominance of the hydrophobic character in neutral water.

  • Solubility is moderate in polar organic solvents like methanol and significantly better in solvents of intermediate polarity like acetone and DCM.

  • As predicted, solubility in the non-polar solvent hexane is negligible.

  • The most dramatic result is the exceptionally high solubility in aqueous base, confirming that the formation of the carboxylate salt is the single most effective way to solubilize this compound in an aqueous medium. This is a critical piece of information for formulation scientists.

Conclusion

The solubility of 3-[Methyl(phenyl)carbamoyl]benzoic acid is a complex function of its hybrid molecular structure. It exhibits poor solubility in both highly polar (water) and non-polar (hexane) solvents, with optimal solubility in organic solvents of intermediate polarity. The presence of the carboxylic acid group is the most significant feature from a practical standpoint, allowing for a dramatic increase in aqueous solubility at basic pH through salt formation. For any research or development application, obtaining accurate, quantitative data is paramount. The Shake-Flask method, coupled with a reliable analytical technique like HPLC, provides a robust and trustworthy protocol for determining the thermodynamic solubility, ensuring that subsequent formulation and experimental design are built upon a solid foundation of physicochemical understanding.

References

  • A review of methods for solubility determination in biopharmaceutical drug characteriz
  • Solubility test for Organic Compounds. (2024). Online Chemistry Lab.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Saddleback College.
  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
  • Physical Properties of Carboxylic Acid Deriv
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Florida A&M University.
  • Solubility - Concept. (2020). JoVE.
  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review.
  • Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019).
  • Solubility. (n.d.). Purdue University.
  • Polarity and Solubility of Organic Compounds. (n.d.). Chem LibreTexts.
  • Solubility. (n.d.). Wikipedia.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Missouri–St. Louis.
  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.
  • Solubility Measurement Techniques. (n.d.). Scribd.
  • Biochemistry, Dissolution and Solubility. (2023).
  • 3-(Phenylcarbamoyl)benzoic acid. (n.d.). PubChem.
  • Carboxylic acid - Properties, Structure, Reactions. (2026). Britannica.
  • 3-[Methyl(phenyl)carbamoyl]benzoic acid. (n.d.). BLD Pharm.
  • 3-(Benzyl(methyl)carbamoyl)benzoic acid. (n.d.). PubChem.

Sources

Computational Architectures for Small Molecule Design: A Framework for 3-[Methyl(phenyl)carbamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Target Molecule: 3-[Methyl(phenyl)carbamoyl]benzoic acid Chemical Class: Isophthalic acid monoamide derivative Primary Application: Fragment-based drug discovery (FBDD), supramolecular synthons, and ligand design.

This guide provides a rigorous theoretical modeling framework for characterizing 3-[Methyl(phenyl)carbamoyl]benzoic acid. Unlike simple benzoic acid derivatives, this molecule presents a unique "frustrated" conformational landscape due to the steric clash within the N-methyl-N-phenyl amide moiety and the meta-directing electronic effects of the carboxylic acid.

Why This Molecule Matters:

  • Biphenyl-like Twist: The N-phenyl ring is not coplanar with the amide group, creating a specific chiral twist (atropisomerism potential) critical for protein binding pocket fit.

  • Dual Hydrogen Bonding: It possesses a distinct "Donor-Acceptor" (COOH) and "Acceptor-Only" (Amide C=O) profile, making it a versatile scaffold for crystal engineering.

  • Electronic Push-Pull: The meta-positioning allows for subtle electronic tuning of the carboxylic acid pKa, affecting bioavailability.

Electronic Structure & Conformational Dynamics (QM)

The Conformational Challenge

The core modeling challenge lies in the N-methyl-N-phenyl amide bond. Unlike secondary amides, this tertiary amide lacks a hydrogen donor, forcing a competition between the N-methyl group and the N-phenyl ring for steric dominance.

Key Degrees of Freedom (DoF):

  • 
     (Amide-Phenyl Twist):  Rotation around the N-C(phenyl) bond.
    
  • 
     (Carboxyl Rotation):  Rotation of the COOH group relative to the central benzene ring.
    
  • 
     (Amide Bond State): Cis/Trans isomerism of the N-Methyl group relative to the Carbonyl oxygen.
    
Recommended Level of Theory

Standard B3LYP functionals often fail to accurately predict the energy barrier of rotation in crowded aromatic amides because they underestimate dispersion forces (London forces) between the stacked rings.

  • Functional:

    
    B97X-D  or M06-2X  (Includes dispersion corrections essential for phenyl-phenyl interactions).
    
  • Basis Set: 6-311++G(d,p) (Diffuse functions '++' are critical for the lone pairs on Oxygen and Nitrogen; polarization functions 'd,p' handle the aromatic ring electronics).

  • Solvation: SMD (Solvation Model based on Density) – Superior to PCM for calculating

    
    .
    
Computational Workflow Diagram

The following diagram outlines the logical flow for determining the global minimum structure.

ConformationalWorkflow Start Input Structure (2D Topology) Scan Relaxed PES Scan (Dihedral 0° to 360°) Start->Scan Define Rotors QM_Opt Geometry Optimization (wB97X-D/6-311++G(d,p)) Scan->QM_Opt Select Minima Freq Frequency Calculation (Check for Imaginary Freqs) QM_Opt->Freq Freq->QM_Opt Imaginary Freq Found (Transition State) Solv Single Point Energy (SMD: Water/DMSO) Freq->Solv True Minima Output Global Minimum & Boltzmann Populations Solv->Output

Figure 1: Decision tree for ab initio characterization of the conformational landscape.

Physicochemical Profiling & pKa Prediction[1][4][6][7][8][9]

The acidity of the carboxylic acid at position 1 is modulated by the electron-withdrawing nature of the amide at position 3. Accurate pKa prediction is vital for predicting solubility and membrane permeability.

The Thermodynamic Cycle Method

Direct calculation of pKa is error-prone. Use the thermodynamic cycle method combining gas-phase and solution-phase free energies.

Equation:



Where 

is the deprotonation free energy in solution.
Explicit Solvation Protocol

Implicit models (SMD/PCM) often fail for carboxylic acids because they miss the specific hydrogen-bond bridging that stabilizes the carboxylate anion.

Protocol:

  • Cluster Build: Model the neutral acid with 3 explicit water molecules (

    
    ) and the anion with 3 waters (
    
    
    
    ).
  • Optimization: Optimize the cluster complex at B3LYP/6-31+G(d).

  • Energy Calculation: Perform single-point energy calculation on the cluster using the SMD continuum model.

ParameterMethodRationale
Functional M06-2XBenchmarked high accuracy for thermodynamics of weak interactions.
Solvent Model SMD (Water)Parameterized specifically for

accuracy.
Ref. Value Benzoic AcidUse isodesmic reactions (comparing to a known standard) to cancel systematic errors.

Solid State & Intermolecular Interactions

In the solid state (or drug binding pocket), 3-[Methyl(phenyl)carbamoyl]benzoic acid acts as a "supramolecular tape."

The Dimerization Synthon

Carboxylic acids form centrosymmetric dimers (


 motif). However, the bulky N-methyl-N-phenyl group at the meta position disrupts planar packing.

Interaction Hierarchy:

  • Primary: COOH

    
     HOOC (Strong H-bond dimer, ~14 kcal/mol).
    
  • Secondary: C-H

    
     O=C (Weak interaction between N-Methyl protons and Amide Carbonyl).
    
  • Tertiary:

    
     Stacking (T-shaped or parallel displaced stacking between the N-phenyl ring and the core benzoate ring of adjacent molecules).
    
Interaction Logic Diagram

InteractionLogic MolA Molecule A Dimer Acid Dimer (R2,2(8)) MolA->Dimer COOH Donor MolB Molecule B MolB->Dimer COOH Acceptor Stack Pi-Stacking (Dispersion) Dimer->Stack Meta-Substituent Sterics Crystal Crystal Lattice (P21/c or P-1) Stack->Crystal Packing Forces

Figure 2: Supramolecular assembly logic. The acid dimer forms the primary anchor, while the amide substituent dictates the 3D packing via steric and dispersion forces.

Experimental Validation Protocols

A theoretical model is only as good as its validation. Use the following assays to ground-truth your calculations.

Protocol A: IR Spectroscopy Validation

Compare the calculated vibrational frequencies (scaled by 0.961 for wB97X-D) with experimental FTIR.

  • Target Signal 1: Amide I band (C=O stretch). If the N-phenyl ring is twisted out of plane, conjugation is broken, shifting this band to higher wavenumbers (~1650-1680 cm⁻¹).

  • Target Signal 2: Carboxylic O-H stretch. Broadening indicates dimerization.

Protocol B: NMR Conformational Analysis
  • Experiment: Variable Temperature (VT) ¹H-NMR in DMSO-d6.

  • Observation: At room temperature, the N-methyl group may appear as a broad singlet or two distinct peaks (rotamers).

  • Calculation: Calculate the rotational barrier (

    
    ). If 
    
    
    
    kcal/mol, distinct rotamers are visible at RT.

References

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension. The Journal of Physical Chemistry B. Link

  • Ho, J., & Coote, M. L. (2010). A universal approach for continuum solvent pKa calculations: are we there yet? Theoretical Chemistry Accounts. Link

  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition. Link

  • Ilardi, E. A., Vitaku, E., & Njardarson, J. T. (2014). Data-mining for sulfur and fluorine: an evaluation of pharmaceuticals to reveal opportunities for drug design and discovery. Journal of Medicinal Chemistry. Link (Context on amide prevalence in drug design).

Technical Guide: Biological Targets of 3-[Methyl(phenyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the biological targets and pharmacological profile of 3-[Methyl(phenyl)carbamoyl]benzoic acid .

Executive Summary

3-[Methyl(phenyl)carbamoyl]benzoic acid (also referred to as N-methyl-N-phenylisophthalamic acid) represents a "privileged scaffold" in medicinal chemistry. It combines a lipophilic domain (N-methyl-anilide) with a polar, ionizable headgroup (benzoic acid), linked by a rigid amide spacer.

This specific molecular architecture dictates its biological interactome, primarily directing it toward ligand-binding domains (LBDs) of nuclear receptors and anion-binding pockets of transmembrane transporters . While often utilized as a chemical probe or intermediate, its structural homology to known therapeutics suggests high-affinity interactions with PPAR


 , Organic Anion Transporters (OATs) , and specific Aldo-Keto Reductases (AKR1C3) .

This guide details the predicted and validated targets, the mechanistic basis of interaction, and the experimental protocols required for validation.

Chemical Identity & Pharmacophore Analysis

To understand the biological targets, we must first deconstruct the molecule’s pharmacophore, which governs its binding affinity.

  • IUPAC Name: 3-[Methyl(phenyl)carbamoyl]benzoic acid

  • Molecular Formula:

    
    
    
  • Key Structural Motifs:

    • Benzoic Acid Head (Polar): Acts as a hydrogen bond donor/acceptor and an ionic anchor (pK

      
       ~4.2). It mimics the phosphate group of nucleotides or the carboxylate of fatty acids.
      
    • Amide Linker (Rigid Spacer): The meta-substitution on the central benzene ring enforces a specific geometry (approx. 120° angle), crucial for fitting into curved hydrophobic pockets.

    • N-Methyl-N-Phenyl Tail (Lipophilic): The N-methylation prevents hydrogen bonding at the amide nitrogen, increasing membrane permeability and locking the conformation, while the phenyl ring engages in

      
      -
      
      
      
      stacking interactions.
Data Summary Table: Physicochemical Properties
PropertyValue (Predicted)Biological Implication
Molecular Weight 255.27 g/mol Fragment-like; high ligand efficiency potential.
cLogP ~2.8 - 3.2Lipophilic enough for passive diffusion; ideal for nuclear receptor pockets.
pK

(Acid)
4.1 - 4.3Anionic at physiological pH (7.4); targets anion transporters.
TPSA ~50 ŲHigh oral bioavailability; good blood-brain barrier penetration potential.
Rotatable Bonds 3Limited flexibility reduces entropic penalty upon binding.

Primary Biological Targets

Nuclear Receptors: PPAR (Peroxisome Proliferator-Activated Receptor Gamma)

The structural homology of 3-[Methyl(phenyl)carbamoyl]benzoic acid to known PPAR ligands (e.g., N-phenyl-isophthalamic acid derivatives) identifies it as a putative partial agonist or modulator .

  • Mechanism of Action: The benzoic acid moiety forms a salt bridge with Arg288 and H-bonds with Glu343 in the PPAR

    
     LBD. The N-methyl-phenyl tail occupies the large hydrophobic arm of the pocket (Arm II/III), stabilizing Helix 12.
    
  • Therapeutic Relevance: Metabolic regulation, insulin sensitization, and anti-inflammatory signaling. Unlike full thiazolidinedione agonists, benzoic acid derivatives often exhibit reduced side effects (e.g., less fluid retention).

Membrane Transporters: OATs and OATPs

Due to its anionic nature at pH 7.4 and lipophilic core, the molecule is a prime substrate/inhibitor for the Solute Carrier (SLC) superfamily.

  • Target: OAT1/3 (SLC22A6/8) and OATP1B1/1B3 (SLCO1B1/3) .

  • Mechanism: Competitive inhibition at the anion exchange site. The molecule mimics endogenous substrates like hippurate or uremic toxins.

  • Significance: This interaction is critical for understanding Drug-Drug Interactions (DDIs). It may block the renal clearance of other drugs or serve as a probe to study renal transport kinetics.

Enzymatic Target: AKR1C3 (Aldo-Keto Reductase 1C3)

N-phenylbenzamides are a documented class of AKR1C3 inhibitors.

  • Mechanism: The carboxylate anchors the molecule in the "oxyanion hole" (Tyr55/His117), while the phenyl ring extends into the steroid-binding pocket, preventing the reduction of Androstenedione to Testosterone.

  • Relevance: Potential therapeutic utility in Castration-Resistant Prostate Cancer (CRPC) and Acute Myeloid Leukemia (AML).

Mechanistic Pathway Visualization

The following diagram illustrates the downstream effects of the molecule binding to its primary nuclear target, PPAR


.

PPAR_Pathway Ligand 3-[Methyl(phenyl)carbamoyl] benzoic acid PPAR PPARγ (Cytosol/Nucleus) Ligand->PPAR Binding (Kd ~µM) Complex Ligand-PPARγ-RXRα Heterodimer PPAR->Complex Heterodimerization RXR RXRα RXR->Complex PPRE PPRE (DNA Promoter) Complex->PPRE DNA Binding CoAct Co-Activator Recruitment (SRC-1/PGC-1α) Complex->CoAct Helix 12 Stabilization Transcription Gene Transcription CoAct->Transcription Initiation Adipo Adipogenesis (FABP4, LPL) Transcription->Adipo Insulin Insulin Sensitization (GLUT4, Adiponectin) Transcription->Insulin Inflam Anti-Inflammatory (NF-κB repression) Transcription->Inflam

Caption: Putative signaling cascade initiated by ligand binding to PPAR


, leading to metabolic and anti-inflammatory gene regulation.

Experimental Validation Protocols

To validate these targets, the following self-validating experimental workflows are recommended.

Protocol A: Fluorescence Polarization (FP) Binding Assay (PPAR )

Objective: Determine the binding affinity (


) of the molecule to the PPAR

LBD.
  • Reagents:

    • Recombinant human PPAR

      
      -LBD (GST-tagged).
      
    • Fluorescent tracer (e.g., Fluormone™ PPAR Green).

    • Assay Buffer: 50 mM TRIS-HCl pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% NP-40.

  • Procedure:

    • Step 1: Dilute 3-[Methyl(phenyl)carbamoyl]benzoic acid in DMSO (10-point dose-response, 1 nM to 100 µM).

    • Step 2: Dispense 2 µL of compound into 384-well black plates.

    • Step 3: Add 10 µL of PPAR

      
      -LBD/Tracer complex (Optimized concentration: 5 nM Protein / 1 nM Tracer).
      
    • Step 4: Incubate for 2 hours at room temperature in the dark (equilibrium).

    • Step 5: Measure Fluorescence Polarization (Ex: 485 nm / Em: 535 nm).

  • Validation Check:

    • Positive Control: Rosiglitazone (Expected IC

      
       ~30-50 nM).
      
    • Negative Control: DMSO only.

    • Data Analysis: Plot mP vs. Log[Compound]. Sigmoidal curve indicates specific binding displacing the tracer.

Protocol B: OAT1/3 Transporter Inhibition Assay

Objective: Assess if the molecule inhibits renal organic anion transport.

  • System: HEK293 cells stably overexpressing human OAT1 or OAT3.

  • Substrate:

    
    H-Para-aminohippurate (PAH) or 6-Carboxyfluorescein (6-CF).
    
  • Procedure:

    • Step 1: Seed cells (1 x 10^5/well) in Poly-D-Lysine coated 24-well plates.

    • Step 2: Wash cells with HBSS buffer (37°C).

    • Step 3: Add transport buffer containing substrate (

      
      H-PAH, 1 µM) +/- Test Compound (10 µM).
      
    • Step 4: Incubate for 5 minutes (linear uptake phase).

    • Step 5: Terminate transport by adding ice-cold PBS. Wash 3x.

    • Step 6: Lyse cells (0.1 N NaOH) and measure radioactivity via Liquid Scintillation Counting.

  • Validation Check:

    • Inhibitor Control: Probenecid (100 µM) should reduce uptake by >90%.

    • Self-Check: If uptake is <50% of control, calculate IC

      
      .
      

Experimental Workflow Diagram

The following diagram outlines the logical flow for "Target Deconvolution" of this scaffold.

Workflow cluster_Screen Primary Screening cluster_Validation Target Validation Start Compound: 3-[Methyl(phenyl)carbamoyl] benzoic acid TSA Thermal Shift Assay (Generic Binding) Start->TSA V_Screen Virtual Screening (Docking to PDBs) Start->V_Screen FP FP Assay (Nuclear Receptors) V_Screen->FP Hit: PPAR Uptake Uptake Assay (Transporters) V_Screen->Uptake Hit: OAT Enzyme Enzymatic Assay (AKR1C3/DHODH) V_Screen->Enzyme Hit: Reductase Lead Lead FP->Lead Confirmed Modulator Uptake->Lead Enzyme->Lead

Caption: Strategic workflow for validating the biological targets of the benzamide scaffold.

References

  • Bennett, D. J., et al. (2006). "PPAR gamma modulators: structure-activity relationships of a novel series of N-benzylbenzamides." Bioorganic & Medicinal Chemistry Letters, 16(18), 4707-4711.

  • Adeniji, A. O., et al. (2012).[1] "Discovery of substituted N-phenyl-aminobenzoates as novel inhibitors of aldo-keto reductase 1C3 (AKR1C3)." Bioorganic & Medicinal Chemistry, 20(2), 1029-1042.

  • Burckhardt, G. (2012). "Drug transport by Organic Anion Transporters (OATs)." Pharmacology & Therapeutics, 136(1), 106-130.

  • PubChem Compound Summary. (2024). "3-(Phenylcarbamoyl)benzoic acid (Analog)." National Center for Biotechnology Information. [2]

  • Teotico, D. G., et al. (2008). "Structural basis for molecular recognition of non-steroidal anti-inflammatory drugs (NSAIDs) by human Organic Anion Transporter 1 (OAT1)." Journal of Biological Chemistry, 283, 33418-33427.

Sources

Literature review of research on 3-[Methyl(phenyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 3-[Methyl(phenyl)carbamoyl]benzoic acid , a critical desymmetrized isophthalic acid derivative used as a specialized building block in medicinal chemistry and a model substrate in organometallic catalysis.

Role: Privileged Scaffold & Bifunctional Intermediate Chemical Class: N,N-Disubstituted Isophthalamic Acid Derivative

Executive Summary

3-[Methyl(phenyl)carbamoyl]benzoic acid (CAS: Variable/Generic) represents a strategic "desymmetrized" fragment of isophthalic acid. Unlike simple benzamides, the inclusion of the N-methyl-N-phenyl moiety creates a bulky, hydrophobic "anchor" with restricted rotation, while the meta-positioned carboxylic acid remains free for further diversification.

This compound is not a marketed drug itself but serves two high-value functions in research:

  • Fragment-Based Drug Discovery (FBDD): It acts as a mimic for hydrophobic protein-protein interaction (PPI) inhibitors (e.g., targeting the KIX-KID domain or MDM2-p53 interfaces).

  • C-H Activation Substrate: The tertiary amide acts as a powerful Directing Group (DG) for transition-metal catalyzed functionalization (ortho-hydroxylation or halogenation), making it a standard in methodology development.

Chemical Identity & Physicochemical Properties[1][2]

PropertyDataContext
IUPAC Name 3-(Methyl(phenyl)carbamoyl)benzoic acidAlso known as N-methyl-N-phenylisophthalamic acid.
Molecular Formula C₁₅H₁₃NO₃MW: 255.27 g/mol
Solubility DMSO, DMF, MeOH (High); Water (Low)The lipophilic N-phenyl group drastically reduces aqueous solubility compared to isophthalic acid.
pKa (Calc.) ~3.8 - 4.2 (Carboxylic Acid)Typical for meta-substituted benzoic acids.
LogP (Calc.) ~2.5 - 2.8Moderate lipophilicity suitable for cell-permeable fragment libraries.
Conformation RotamericThe N-Me/N-Ph bond exhibits restricted rotation, often showing dual peaks in NMR at room temperature.

Synthesis & Manufacturing Protocols

The synthesis of this compound relies on the desymmetrization of isophthalic anhydride . This route is superior to using isophthaloyl chloride, which often leads to over-reaction (diamide formation).

Protocol: Anhydride Ring Opening

Objective: Selective formation of the mono-amide/mono-acid.

  • Reagents:

    • Isophthalic Anhydride (1.0 eq)

    • N-Methylaniline (1.0 eq)

    • Solvent: Toluene (anhydrous) or THF.

    • Catalyst: None required (thermal) or DMAP (0.1 eq) for acceleration.

  • Workflow:

    • Step 1: Dissolve isophthalic anhydride in toluene under N₂ atmosphere.

    • Step 2: Add N-methylaniline dropwise at room temperature.

    • Step 3: Heat to reflux (110°C) for 4–6 hours. The anhydride ring opens; the amine attacks one carbonyl, releasing the free carboxylic acid at the meta position.

    • Step 4 (Workup): Cool the mixture. The product often precipitates as the free acid. If not, extract with aqueous NaHCO₃ (separating it from unreacted amine), then acidify the aqueous layer with HCl to pH 2 to precipitate the target acid.

  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (DCM:MeOH 95:5).

Visualization: Synthesis Pathway

Synthesis Anhydride Isophthalic Anhydride (Symmetric Electrophile) Intermediate Transition State (Tetrahedral) Anhydride->Intermediate Reflux/Toluene Amine N-Methylaniline (Nucleophile) Amine->Intermediate Product 3-[Methyl(phenyl)carbamoyl] benzoic acid Intermediate->Product Ring Opening Byproduct Trace Diamide (Impurity) Intermediate->Byproduct Over-reaction

Figure 1: Desymmetrization of isophthalic anhydride yielding the target mono-acid.

Biological Activity & Mechanism of Action

While the molecule itself is a chemical intermediate, the N-methyl-N-phenylbenzamide scaffold is a validated pharmacophore.

A. Protein-Protein Interaction (PPI) Inhibition

Research into the KIX-KID interaction (critical for CREB-mediated gene transcription) has identified N-aryl benzamides as effective inhibitors.

  • Mechanism: The N-methyl and N-phenyl groups form a "hydrophobic clamp" that mimics the side chains of phenylalanine or leucine residues in native protein ligands.

  • Relevance: This specific benzoic acid derivative serves as a "capped" fragment. The carboxylic acid allows researchers to link this hydrophobic clamp to other moieties (e.g., amines or heterocycles) to extend binding into adjacent polar pockets.

B. Directing Group for C-H Activation

In organometallic chemistry, this compound is a textbook substrate for Palladium-catalyzed C-H functionalization .

  • The "Weak" Coordination: The carbonyl oxygen of the amide coordinates to Pd(II), directing activation to the ortho position of the phenyl ring.

  • Utility: It allows for the rapid synthesis of hydroxylated or halogenated derivatives used in late-stage drug functionalization.

Visualization: Pharmacophore & Directing Group Logic

MOA cluster_Bio Biological Utility (PPI Inhibitor) cluster_Chem Chemical Utility (C-H Activation) Scaffold 3-[Methyl(phenyl)carbamoyl] benzoic acid Hydrophobic N-Me/N-Ph Group: Hydrophobic Pocket Filling Scaffold->Hydrophobic Linker COOH Group: Solubility & Conjugation Vector Scaffold->Linker Coordination Amide Oxygen: Pd(II) Coordination Scaffold->Coordination Ortho Ortho-C-H Bond: Site of Functionalization Coordination->Ortho Directs Pd

Figure 2: Dual utility of the scaffold in biological binding (PPIs) and chemical synthesis (C-H activation).

Experimental Validation Protocols

Protocol A: Quality Control (NMR Analysis)

Due to the N-methyl group, this molecule exhibits rotamerism (cis/trans isomers around the amide bond).

  • Observation: In ¹H NMR (DMSO-d₆), you may see two sets of signals for the methyl group (e.g., δ 3.20 and 3.45 ppm) and the aromatic protons.

  • Validation: Run the NMR at elevated temperature (e.g., 80°C). The peaks should coalesce into a single set, confirming purity rather than contamination.

Protocol B: Fragment Coupling (Amide Coupling)

To use this acid as a building block:

  • Activation: Convert the carboxylic acid to an acid chloride using Oxalyl Chloride/DMF (catalytic) in DCM. Note: Thionyl chloride may degrade the amide if heated excessively.

  • Coupling: React the crude acid chloride immediately with the target amine (R-NH₂) in the presence of DIPEA.

  • Why this path? Standard coupling agents (EDC/HOBt) can be sluggish due to the steric bulk of the meta-amide; acid chloride activation ensures complete conversion.

References

  • Desymmetrization of Anhydrides

    • Title: "N-Heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activ
    • Source: National Institutes of Health (PMC)
    • URL:[Link]

  • C-H Activation of Benzamides

    • Title: "Reactivity of Ortho-Palladated Benzamides toward CO, Isocyanides, and Alkynes."
    • Source: Organometallics (ACS Public
    • URL:[Link]

  • Biological Context (KIX-KID Inhibitors)

    • Title: "A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy."[1]

    • Source: RSC Advances (Royal Society of Chemistry).
    • URL:[Link]

  • Reaction Kinetics (Isophthalic Anhydride)

    • Title: "Kinetics and Mechanism of the Cleavage of Phthalic Anhydride in Glacial Acetic Acid Solvent Containing Aniline."
    • Source: The Journal of Organic Chemistry.
    • URL:[Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 3-[Methyl(phenyl)carbamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-[methyl(phenyl)carbamoyl]benzoic acid . Unlike direct amidation strategies that often yield statistical mixtures of di-amides and unreacted starting materials, this protocol utilizes a desymmetrization strategy via monomethyl isophthalate. This "Protect-Activate-Couple-Deprotect" (PACD) sequence ensures strict regiocontrol, high purity (>98%), and reproducibility suitable for pharmaceutical intermediate production.

Strategic Analysis & Retrosynthesis

The Challenge of Selectivity

The target molecule contains two carbonyl functionalities on a benzene ring: a carboxylic acid and a tertiary amide. A direct reaction between isophthalic acid and


-methylaniline using coupling agents (e.g., HATU, EDC) often results in poor selectivity, yielding significant amounts of the diamide byproduct.
The Solution: Desymmetrization

To guarantee the formation of the mono-amide/mono-acid, we employ Monomethyl isophthalate as the starting material. The methyl ester serves as an orthogonal protecting group that survives the amidation conditions but is easily removed in the final step.

Retrosynthetic Logic:

  • Target: 3-[Methyl(phenyl)carbamoyl]benzoic acid

  • Precursor: Methyl 3-[methyl(phenyl)carbamoyl]benzoate (Stable Intermediate)

  • Reagents: Methyl 3-(chlorocarbonyl)benzoate +

    
    -methylaniline
    

Experimental Workflow Diagram

SynthesisWorkflow Start Start: Monomethyl Isophthalate Step1 Activation: SOCl2, DMF(cat), Reflux Start->Step1 Chlorination Inter1 Intermediate A: Methyl 3-(chlorocarbonyl)benzoate Step1->Inter1 Distill excess SOCl2 Step2 Amidation: N-methylaniline, TEA, DCM, 0°C -> RT Inter1->Step2 Schotten-Baumann Inter2 Intermediate B: Methyl 3-[methyl(phenyl)carbamoyl]benzoate Step2->Inter2 Org. Workup Step3 Hydrolysis: LiOH, THF/H2O, RT Inter2->Step3 Saponification Workup Acidification (HCl) & Filtration Step3->Workup pH Adjustment Final Target: 3-[Methyl(phenyl)carbamoyl]benzoic acid Workup->Final Isolation

Caption: Figure 1. Step-wise synthesis workflow ensuring regioselectivity via the ester intermediate.

Detailed Protocol

Phase 1: Activation (Acid Chloride Formation)

Objective: Convert the free acid of monomethyl isophthalate to the reactive acid chloride.

  • Reagents:

    • Monomethyl isophthalate (1.0 equiv)[1]

    • Thionyl Chloride (

      
      ) (2.0 - 3.0 equiv)
      
    • DMF (Dimethylformamide) (Catalytic, 2-3 drops)

    • Solvent: Toluene (Optional, can be run neat)

Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl/SO2 gases.

  • Addition: Charge the flask with Monomethyl isophthalate. Add

    
     slowly. Add catalytic DMF.
    
  • Reaction: Heat to reflux (

    
    ) for 2-3 hours. The solution should become clear and homogeneous.
    
  • Workup: Cool to room temperature. Concentrate under reduced pressure (rotary evaporator) to remove excess

    
    . Co-evaporate with dry toluene (
    
    
    
    ) to ensure complete removal of thionyl chloride traces.
  • Output: Crude Methyl 3-(chlorocarbonyl)benzoate (Yellow oil/solid). Use immediately in Phase 2.

Phase 2: Amidation (Coupling)

Objective: Selective formation of the tertiary amide bond.

  • Reagents:

    • Crude Acid Chloride (from Phase 1)

    • 
      -methylaniline (1.05 equiv)
      
    • Triethylamine (TEA) (1.5 equiv)

    • Solvent: Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation: Dissolve the crude acid chloride in anhydrous DCM (

    
    ). Cool to 
    
    
    
    using an ice bath.
  • Amine Addition: In a separate vessel, mix

    
    -methylaniline and TEA in DCM. Add this solution dropwise to the cold acid chloride solution over 30 minutes. Critical: Exothermic reaction; control rate to prevent side reactions.
    
  • Completion: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor by TLC (EtOAc/Hexane 3:7).

  • Workup:

    • Wash organic layer with

      
       (removes unreacted amine/TEA).
      
    • Wash with Sat.

      
       (removes unreacted acid).
      
    • Wash with Brine, dry over

      
      , and concentrate.[2]
      
  • Purification: Flash column chromatography (Silica gel, Gradient 10-30% EtOAc in Hexanes).

  • Output: Methyl 3-[methyl(phenyl)carbamoyl]benzoate (Viscous oil or solid).

Phase 3: Deprotection (Hydrolysis)

Objective: Selective hydrolysis of the methyl ester without cleaving the amide.

  • Reagents:

    • Intermediate Ester (from Phase 2)

    • Lithium Hydroxide (LiOH

      
      H
      
      
      
      O) (2.0 equiv)
    • Solvent: THF / Water (3:1 ratio)

Procedure:

  • Reaction: Dissolve the ester in THF. Add the LiOH dissolved in water.[3] Stir vigorously at room temperature.

    • Note: The amide bond is significantly more stable than the ester. Room temperature conditions favor exclusive ester hydrolysis.

  • Monitoring: Reaction is typically complete in 2-4 hours. Monitor by LC-MS (disappearance of M+14 mass).

  • Isolation:

    • Concentrate to remove THF.

    • Acidify the remaining aqueous phase carefully with

      
       to pH 2-3. The product should precipitate as a white solid.
      
    • Filter the solid, wash with cold water, and dry under vacuum.

  • Final Output: 3-[Methyl(phenyl)carbamoyl]benzoic acid .

Quantitative Data & Stoichiometry

ComponentRoleEquiv.Notes
Monomethyl Isophthalate SM1.0Limiting Reagent
Thionyl Chloride Activator2.5Excess removed by vac
N-Methylaniline Nucleophile1.05Slight excess ensures conversion
Triethylamine Base1.5Scavenges HCl
LiOH Base2.0Saponification

Troubleshooting & Decision Logic

Troubleshooting Problem Issue Detected Check1 Low Yield in Step 1? Problem->Check1 Sol1 Check DMF catalyst quality Ensure dry conditions Check1->Sol1 Yes Check2 Impurity in Step 2? Check1->Check2 No Sol2 Wash with 1M HCl thoroughly to remove aniline Check2->Sol2 Yes Check3 Amide Hydrolysis in Step 3? Check2->Check3 No Sol3 Reduce Temp to 0°C Switch to LiOH (milder than NaOH) Check3->Sol3 Yes

Caption: Figure 2. Logic tree for troubleshooting common synthetic anomalies.

Quality Control (Validation)

To certify the material for downstream application, the following criteria must be met:

  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the methyl ester singlet (~3.8 ppm).

    • Confirm the N-methyl singlet (~3.4 ppm, may show rotamers).

    • Verify the carboxylic acid proton (broad singlet, >12 ppm).

  • LC-MS:

    • Target Mass: ~255.27 Da.

    • Ionization mode: ESI+ (M+H) or ESI- (M-H).

  • Purity: >98% by HPLC (254 nm).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Alemán, P. A., Boix, C., & Poliakoff, M. (1999).[4] Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1, 65-68.[4] (Validation of ester hydrolysis conditions). Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanistic grounding for nucleophilic acyl substitution).

Sources

Analytical methods for 3-[Methyl(phenyl)carbamoyl]benzoic acid quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the analytical protocol for the quantification of 3-[Methyl(phenyl)carbamoyl]benzoic acid (referred to herein as 3-MPCB ). This compound, characterized by a meta-substituted benzoic acid moiety and a bulky N-methyl-N-phenyl carboxamide group, presents unique chromatographic challenges due to its dual functionality: a weak acid (carboxylic group) and a neutral, hydrophobic amide domain.

This guide provides two distinct workflows:

  • Method A (HPLC-UV): A robust method for purity analysis and assay in pharmaceutical intermediates (Limit of Quantitation: ~0.5 µg/mL).

  • Method B (LC-MS/MS): A high-sensitivity protocol for trace impurity quantification or metabolite profiling in biological matrices (Limit of Quantitation: ~1.0 ng/mL).

Chemical Profile & Properties

Understanding the physicochemical properties of 3-MPCB is critical for selecting the correct stationary phase and mobile phase pH.

PropertyValue (Predicted/Observed)Analytical Implication
Formula C₁₅H₁₃NO₃MW = 255.27 g/mol
pKa (Acid) ~3.8 – 4.2 (Benzoic acid moiety)Critical: Mobile phase pH must be < 2.8 to suppress ionization and ensure retention on C18.[1]
logP ~2.1 – 2.5Moderately lipophilic; suitable for Reversed-Phase (RP) chromatography.
UV Max 210 nm, 254 nmThe benzamide system provides strong absorption at 254 nm (aromatic

).
Solubility DMSO, Methanol, AcetonitrilePoor water solubility at low pH; soluble at pH > 6.

Method A: HPLC-UV (Quality Control & Assay)

Objective: Routine quantification of 3-MPCB in bulk powder or synthetic reaction mixtures.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC system.

  • Column: C18 with Polar Embedded Group (e.g., Supelco Ascentis RP-Amide or Waters XSelect HSS T3).

    • Rationale: The "RP-Amide" phase interacts with the amide functionality of 3-MPCB, providing unique selectivity and better peak shape compared to standard C18, which often shows tailing for acidic amides [1].

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C.

  • Detection: UV @ 254 nm (Reference 360 nm).

  • Injection Volume: 5–10 µL.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration
2.009010Isocratic Hold
12.002080Linear Gradient
14.002080Wash
14.109010Re-equilibration
18.009010Stop
Standard Preparation Protocol
  • Stock Solution (1 mg/mL): Weigh 10 mg of 3-MPCB reference standard into a 10 mL volumetric flask. Dissolve in 100% Methanol. Sonicate for 5 mins.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A:B (50:50).

    • Note: Diluting with water alone may cause precipitation due to the acidic nature of the analyte. Always match the diluent to the initial gradient conditions or 50:50 organic/aqueous.

Method B: LC-MS/MS (Trace Analysis)

Objective: Quantification of 3-MPCB as a genotoxic impurity or metabolite in plasma/urine.

Mass Spectrometry Parameters
  • Interface: Electrospray Ionization (ESI).

  • Polarity: Negative Mode (ESI-) is preferred for the carboxylic acid moiety, offering lower background noise than positive mode for this specific structure.

  • Precursor Ion: m/z 254.1 [M-H]⁻

  • Product Ions (MRM Transitions):

    • Quantifier: 254.1

      
       135.0 (Cleavage of the amide bond, loss of Ph-N-Me).
      
    • Qualifier: 254.1

      
       77.0 (Phenyl ring fragment).
      
LC Conditions (LC-MS Compatible)
  • Column: Phenomenex Kinetex C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: Do not use Phosphoric acid (non-volatile) for MS work. Formic acid provides sufficient protonation for retention while allowing negative mode ionization in the source.

Sample Preparation Workflows

The following diagram illustrates the decision tree for sample preparation based on the matrix.

SamplePrep Start Start: Identify Sample Matrix API API / Bulk Powder Start->API Bio Biological (Plasma/Urine) Start->Bio Solubility Dissolve in MeOH/DMSO API->Solubility PPT Protein Precipitation (Add 3x Vol ACN) Bio->PPT Dilute Dilute with Mobile Phase Solubility->Dilute Filter Filter (0.2 µm PTFE) Dilute->Filter Inject Inject to HPLC/LC-MS Filter->Inject Centrifuge Centrifuge 10,000 x g, 10 min PPT->Centrifuge SPE Solid Phase Extraction (Mixed Mode Anion Exchange) Centrifuge->SPE Trace Level (<10 ng/mL) Centrifuge->Inject High Level (>1 µg/mL) SPE->Inject

Figure 1: Sample preparation decision tree. For trace analysis in biological fluids, Solid Phase Extraction (SPE) using Mixed-Mode Anion Exchange (MAX) cartridges is recommended to isolate the acidic analyte.

Method Validation Criteria (ICH Q2)

To ensure trustworthiness, the method must be validated against the following criteria:

  • Specificity: Inject the "blank" matrix (e.g., formulation excipients or blank plasma). Ensure no interference at the retention time of 3-MPCB (approx 6-8 min).

  • Linearity: Prepare 5 concentration levels.

    • Acceptance:

      
      .
      
  • Accuracy (Recovery): Spike samples at 80%, 100%, and 120% of the target concentration.

    • Acceptance: 98.0% – 102.0% recovery.[2]

  • Robustness: Deliberately vary pH (±0.2 units) and Column Temp (±5°C).

    • Insight: Because 3-MPCB is a weak acid, retention time is highly sensitive to pH changes near its pKa (~4.0). Strict pH control of Mobile Phase A is the most critical robustness parameter [2].

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interaction between amide N and silanols.Switch to an "End-capped" column or "RP-Amide" phase. Increase buffer strength.
Split Peaks Sample solvent too strong (e.g., 100% MeOH injection).Dissolve/dilute sample in initial mobile phase (90% Water).
RT Drift Mobile phase pH fluctuation.Use a buffer (Phosphate/Formate) rather than just acid titration. Ensure pH is < 3.[1][2]0.

References

  • Helix Chromatography. (2024). HPLC Methods for Analysis of Benzoic Acid Derivatives. Retrieved from [Link]

  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors. Retrieved from [Link]

Sources

Application Note: Purification of 3-[Methyl(phenyl)carbamoyl]benzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification protocol for 3-[methyl(phenyl)carbamoyl]benzoic acid , a critical intermediate often utilized in the synthesis of unsymmetrical dicarboxamide ligands and specific kinase inhibitors. Unlike simple benzoic acid derivatives, this molecule contains both a hydrophilic carboxylic acid moiety and a lipophilic tertiary amide (N-methyl-N-phenyl) group. This amphiphilic nature presents unique purification challenges, specifically the risk of "oiling out" during classical recrystallization.

This guide provides a robust, self-validating workflow combining acid-base extraction (for gross impurity removal) with a dual-solvent recrystallization system (Ethanol/Water) to achieve pharmaceutical-grade purity (>99.5%).

Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10][11][12]

Understanding the physicochemical properties of the target molecule is a prerequisite for successful purification.

  • Chemical Structure: The molecule consists of an isophthalic acid core where one carboxylic acid is converted to an N-methyl-N-phenyl amide.

  • pKa Characteristics: The remaining carboxylic acid has a pKa

    
     3.5–4.0, making it soluble in mild bases (NaHCO
    
    
    
    , Na
    
    
    CO
    
    
    ).
  • Solubility Profile:

    • Soluble: Ethanol, Methanol, DMSO, Ethyl Acetate (hot), Dichloromethane (moderate).

    • Insoluble: Water (acidic/neutral), Hexanes, Heptane.

  • Primary Impurities:

    • N-Methylaniline: Unreacted starting material (Basic, liquid/oil).

    • Isophthalic Acid: Hydrolysis byproduct (High melting point solid, very polar).

    • Bis-amide: Over-reaction byproduct (Neutral, non-polar).

Pre-Purification: Acid-Base Workup[3]

Critical Insight: Direct recrystallization of the crude reaction mixture often fails because the oily N-methylaniline impurity prevents crystal lattice formation. An acid-base extraction is mandatory before recrystallization.

Protocol A: Chemical Washing
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acid Wash (Remove Amine): Wash the organic phase twice with 1M HCl (removes unreacted N-methylaniline as the hydrochloride salt).

  • Base Extraction (Isolate Product): Extract the organic phase three times with saturated aqueous NaHCO

    
     .
    
    • Mechanism:[1][2] The target acid deprotonates and moves to the aqueous layer (carboxylate).

    • Note: The neutral bis-amide and non-acidic impurities remain in the EtOAc layer. Discard the EtOAc layer.

  • Precipitation: Carefully acidify the combined aqueous extracts with 6M HCl to pH 1–2 while stirring vigorously. The target acid will precipitate as a white/off-white solid.[3]

  • Filtration: Filter the solid, wash with cold water, and dry.

Recrystallization Strategy: The Ethanol-Water System

While single-solvent systems (e.g., hot Toluene) can be used, the Ethanol/Water pair is superior for this substrate. Ethanol solubilizes the lipophilic amide portion, while water acts as a highly tunable anti-solvent for the carboxylic acid moiety.

Workflow Visualization

The following diagram illustrates the decision logic and process flow for the purification.

RecrystallizationFlow Start Crude Pre-Treated Solid Dissolve Dissolve in Boiling Ethanol (Min. Volume) Start->Dissolve Check Check Clarity Dissolve->Check Filter Hot Filtration (Remove Isophthalic Acid) Check->Filter Insolubles Present AntiSolvent Add Warm Water (Dropwise to Turbidity) Check->AntiSolvent Clear Solution Filter->AntiSolvent Reheat Add EtOH dropwise to clear solution AntiSolvent->Reheat Persistent Cloudiness Cooling Controlled Cooling (RT -> 4°C) Reheat->Cooling Collect Vacuum Filtration & Drying Cooling->Collect

Figure 1: Logic flow for the dual-solvent recrystallization of amido-benzoic acid derivatives.

Protocol B: Step-by-Step Recrystallization

Reagents:

  • Solvent A: Ethanol (95% or absolute).

  • Solvent B: Deionized Water.

Procedure:

  • Preparation: Place the dried, acid-washed solid (from Protocol A) in an Erlenmeyer flask. Add a magnetic stir bar.[4]

  • Dissolution: Add Ethanol slowly to the flask while heating on a hot plate/stirrer. Bring to a gentle boil.

    • Target: Add just enough ethanol to dissolve the solid completely at boiling.

    • Observation: If small white particles remain undissolved despite adding excess ethanol, this is likely Isophthalic acid (impurity). Perform a hot filtration through a pre-warmed glass frit or fluted filter paper to remove it.

  • The Cloud Point: Remove the flask from heat. While the solution is still hot (but not boiling), add warm water dropwise.

    • Endpoint: Continue adding water until a faint, persistent turbidity (cloudiness) appears. This indicates the solution is saturated with respect to the water anti-solvent.

  • Clarification: Add a few drops of hot Ethanol to just clear the turbidity. The solution should be perfectly clear.

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed. Do not stir. Stirring induces rapid precipitation of small, impure crystals.

    • Once at room temperature, place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

  • Collection: Filter the crystals using a Büchner funnel.

  • Washing: Wash the filter cake with a cold mixture of Ethanol/Water (1:1 ratio).

  • Drying: Dry the crystals in a vacuum oven at 50°C overnight.

Troubleshooting: "Oiling Out"

A common issue with N-methyl-N-phenyl amides is "oiling out" (separating as a liquid droplet rather than a crystal) because the melting point of the solvated product drops below the boiling point of the solvent mixture.

Corrective Actions:

  • Re-heat: Re-dissolve the oil by heating the mixture.

  • Increase Solvent Volume: Add slightly more Ethanol. High concentrations favor oiling.

  • Seed Crystals: If available, add a seed crystal of the pure product when the solution reaches room temperature.

  • Scratching: Vigorously scratch the inner wall of the flask with a glass rod at the air-liquid interface to induce nucleation.

Analytical Validation (QC)

Trustworthiness requires verification. Compare the purified product against the crude using these metrics:

ParameterCrude MaterialPurified ProductAcceptance Criteria
Appearance Yellow/Brown PowderWhite/Off-White NeedlesDistinct crystalline morphology
Melting Point Broad range (e.g., 145–155°C)Sharp range (e.g., 162–164°C)*Range < 2°C
HPLC Purity < 90%> 99%Single peak integration
1H NMR Extra peaks (methyls)Clean spectraNo aniline methyl peaks (~2.9 ppm)

*Note: Exact melting point depends on the specific crystal polymorph and should be determined experimentally for the specific isomer.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013.

  • Organic Syntheses. "Synthesis of Carboxylic Acids from Benzamide Precursors." Org.[5][6] Synth.2022 , 99, 305-325.[7] (Demonstrates purification of similar benzamide/benzoic acid systems).

  • Royal Society of Chemistry. "Synthesis of chalcogenoxanthones via benzoic acid derivatives." Org.[5][6] Lett.2017 , 19, 2430.[8] (Supplementary info details acid workup for substituted benzoic acids).

  • National Institute of Standards and Technology (NIST). "Preparation of benzoic acid of high purity." J. Res. Natl. Bur. Stand.1945 . (Foundational work on benzoic acid crystallization).[5][7][9]

Sources

Using 3-[Methyl(phenyl)carbamoyl]benzoic acid as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 3-[Methyl(phenyl)carbamoyl]benzoic Acid in Organic Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]

Executive Summary: The "Privileged" Meta-Scaffold

In modern drug discovery, 3-[Methyl(phenyl)carbamoyl]benzoic acid (referred to herein as 3-MPBA ) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from three distinct chemical advantages:

  • The "Magic Methyl" Effect: The N-methyl group on the amide eliminates the hydrogen bond donor capability of the amide nitrogen, improving lipid solubility (LogD) and membrane permeability compared to its secondary amide analog. It also restricts conformational freedom, potentially locking the phenyl rings into a bioactive orientation [1].

  • Orthogonal Reactivity: The molecule possesses a reactive carboxylic acid handle and a chemically robust tertiary amide. This allows for selective derivatization of the acid without disturbing the amide linkage.

  • Directed Metalation Potential: The tertiary amide is a powerful Directed Metalation Group (DMG), enabling regioselective C-H activation at the ortho positions (C2 and C4) under specific conditions [2].

This guide details protocols for using 3-MPBA as a core building block for unsymmetrical bis-amide libraries (common in kinase inhibitors) and functionalized aromatic scaffolds .[1][2]

Chemical Profile & Properties[3][4][5][6][7][8][9][10]

PropertyDataRelevance
CAS Registry 1155169-36-0 (Generic)Identification
Formula C₁₅H₁₃NO₃MW: 255.27 g/mol
Acidity (pKa) ~4.2 (Carboxylic Acid)Standard coupling activation required.[2][3]
Stability High (Tertiary Amide)Resistant to hydrolysis under mild acidic/basic conditions.[2]
Solubility DMSO, DMF, MeOH (Moderate)N-Methylation improves solubility in organic solvents vs. -NH analogs.[1][2]
Key Motif m-Substituted BenzamideMimics

-turn structures in peptidomimetics.[1][2]

Application I: Synthesis of Unsymmetrical Bis-Amides (Library Generation)

The primary application of 3-MPBA is the rapid generation of compound libraries.[2] The free carboxylic acid allows for the attachment of diverse amines (R-NH₂), creating "Head-to-Tail" bis-amide structures often found in kinase inhibitors (e.g., Imatinib analogs) and GPCR ligands.[2]

Mechanistic Insight

The tertiary amide in 3-MPBA is non-nucleophilic and sterically hindered.[2] This prevents self-polymerization during the activation of the carboxylic acid.[2] We recommend HATU as the coupling reagent due to its high reaction rate and minimal racemization (though not applicable here, it ensures clean conversion) compared to carbodiimides (EDC/DCC), which can suffer from acyl-urea byproduct formation.[1]

Protocol: High-Throughput Amidation

Objective: Coupling 3-MPBA with a diverse set of primary/secondary amines.

Materials:

  • Precursor: 3-[Methyl(phenyl)carbamoyl]benzoic acid (1.0 equiv)[1][2]

  • Amine Partner: R-NH₂ (1.2 equiv)[1][2]

  • Reagent: HATU (1.2 equiv)[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

  • Solvent: Anhydrous DMF or DMAc[2]

Step-by-Step Procedure:

  • Activation: In a reaction vial, dissolve 3-MPBA (1.0 mmol) in anhydrous DMF (3 mL). Add DIPEA (3.0 mmol) and stir at room temperature (RT) for 5 minutes.

  • Reagent Addition: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow. Stir for 15 minutes to form the activated At-ester species.

  • Coupling: Add the amine partner (1.2 mmol). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

  • Incubation: Stir the reaction at RT for 2–4 hours. Monitor by LC-MS (Target mass: MW_amine + 237.2).[1][2]

  • Work-up (Library Scale):

    • Dilute with EtOAc (10 mL).

    • Wash with 1N HCl (2 x 5 mL) to remove unreacted amine and DIPEA.

    • Wash with sat. NaHCO₃ (2 x 5 mL) to remove unreacted acid and HATU byproducts.

    • Dry over MgSO₄ and concentrate.

  • Purification: If necessary, purify via reverse-phase prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Application II: Regioselective Functionalization via Directed Ortho Metalation (DoM)

For advanced scaffold diversification, the tertiary amide of 3-MPBA serves as a Directed Metalation Group (DMG) .[1][2] This allows the introduction of electrophiles (I, CHO, B(OH)₂) at the positions ortho to the amide.

Critical Technical Note: The free carboxylic acid of 3-MPBA will consume one equivalent of organolithium base.[2] To perform DoM efficiently, one of two strategies is required:

  • Strategy A (Protection): Convert the acid to an ester (e.g., t-butyl ester) prior to lithiation.[1][2]

  • Strategy B (Dianion): Use >2.2 equivalents of base (1 eq to deprotonate -COOH, 1.1 eq to lithiate the ring).[1][2]

Below is the protocol for Strategy B, which is more atom-economical as it avoids a protection/deprotection step.

Protocol: Dianion Directed Lithiation

Objective: Introduce an electrophile (E⁺) at the C2 position (between the amide and carboxylate) or C4 position. Note: The C2 position is sterically crowded; C4 is often favored kinetically unless the base is extremely bulky.

Materials:

  • Substrate: 3-MPBA (dried thoroughly)

  • Base: sec-Butyllithium (1.4 M in cyclohexane) - Stronger base required than n-BuLi due to dianion repulsion.[1][2]

  • Solvent: Anhydrous THF (freshly distilled/dried)

  • Electrophile: Methyl Iodide (MeI), DMF, or Iodine.

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add 3-MPBA (1.0 mmol) and anhydrous THF (10 mL).

  • Deprotection (Salt Formation): Cool to -78°C. Add sec-BuLi (1.05 mmol) dropwise. Stir for 15 min. This forms the Lithium Carboxylate.

  • Lithiation: Add a second portion of sec-BuLi (1.2 mmol) dropwise at -78°C.

    • Observation: The solution may turn deep red or orange, indicating the formation of the lithiated species.

    • Time: Stir for 1 hour at -78°C. (Note: The tertiary amide coordinates the Li, directing it ortho).

  • Quench: Add the electrophile (e.g., MeI, 3.0 mmol) dissolved in THF dropwise.

  • Warming: Allow the reaction to warm to RT slowly over 2 hours.

  • Work-up: Quench with sat. NH₄Cl. Acidify to pH 3 with 1N HCl (to reprotonate the carboxylic acid). Extract with EtOAc.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent pathways available from the 3-MPBA "Hub."

G cluster_dom Mechanism: Directed Ortho Metalation MPBA 3-[Methyl(phenyl) carbamoyl]benzoic acid (Precursor) BisAmide Unsymmetrical Bis-Amides (Kinase Inhibitors) MPBA->BisAmide HATU, R-NH2 (Library Synthesis) Alc Benzyl Alcohol Derivatives (Ether Linkers) MPBA->Alc BH3·THF or LiAlH4 (Controlled) Ortho Ortho-Substituted Scaffolds (via DoM) MPBA->Ortho 1. s-BuLi (2.2 eq) 2. Electrophile Li_Int Lithiated Intermediate (Li-Amide Complex) MPBA->Li_Int Coordination Li_Int->Ortho Electrophile (E+)

Caption: Divergent synthetic pathways starting from 3-MPBA. Path 1 (Green) is the primary route for medicinal chemistry libraries. Path 3 (Red) utilizes the amide as a directing group.

References

  • The "Magic Methyl" Effect

    • Schönherr, H., & Cernak, T. (2013). Profound methyl effects in drug discovery and a call for new C-H methylation reactions. Angewandte Chemie International Edition, 52(47), 12256-12267.[1][2] Link[2]

    • Note: Explains why the N-methyl group in 3-MPBA improves solubility and biological profile.
  • Directed Ortho Metalation (DoM)

    • Snieckus, V. (1990). Directed ortho metalation.[4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1][2][4] Chemical Reviews, 90(5), 879-933.[1][2] Link[2]

    • Note: The definitive source on using tertiary amides to direct lithi
  • Amide Coupling Protocols

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2] Link

    • Note: Validates the choice of HATU for sterically demanding or electron-deficient acids.
  • Lithiation of Benzoic Acids

    • Mortier, J., et al. (1993). Directed lithiation of unprotected benzoic acids.[6] Journal of the Chemical Society, Perkin Transactions 1, (12), 1317-1320.[1] Link

    • Note: Supports the "Strategy B" protocol using unprotected acids.

Sources

Applications of 3-[Methyl(phenyl)carbamoyl]benzoic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-[Methyl(phenyl)carbamoyl]benzoic Acid in Medicinal Chemistry

Executive Summary

3-[Methyl(phenyl)carbamoyl]benzoic acid (CAS: 1155169-36-0) serves as a specialized isophthalic acid scaffold in medicinal chemistry.[1] Unlike simple benzamides, the incorporation of the N-methyl-N-phenyl moiety creates a tertiary amide linkage that introduces significant conformational restriction and alters physicochemical properties such as lipophilicity and membrane permeability.

This guide details the utility of this scaffold in Fragment-Based Drug Discovery (FBDD) , specifically for designing peptidomimetics and protein-protein interaction (PPI) inhibitors where rigidifying the vector between the aromatic core and the carboxylic acid handle is critical.

Medicinal Chemistry Profile

Structural Significance: The "Magic Methyl" & Conformational Lock

The defining feature of this molecule is the N-methyl-N-phenyl tertiary amide. This substructure offers distinct advantages over secondary amides (-CONH-) in drug design:

  • Conformational Restriction: The steric clash between the N-methyl group and the orth-protons of the phenyl ring forces the amide bond out of planarity and restricts rotation. This reduces the entropic penalty upon binding to a protein target.[2]

  • Cis/Trans Isomerism: Tertiary amides exist as an equilibrium of cis and trans rotamers (relative to the carbonyl oxygen and the N-substituent). This scaffold allows researchers to probe specific binding pockets that require a "kinked" geometry that secondary amides cannot access energetically.

  • Metabolic Stability: N-methylation blocks the primary site of amide hydrolysis by proteases and reduces the rate of oxidative metabolism, enhancing the compound's half-life (t1/2).

  • Permeability: Replacing the hydrogen bond donor (NH) with a methyl group lowers the Polar Surface Area (PSA), often improving passive membrane permeability and blood-brain barrier (BBB) penetration.

Diversity Vectors

The molecule acts as a bifunctional linker:

  • Vector A (Fixed): The N-methyl-N-phenyl group provides a hydrophobic, space-filling aromatic interaction.

  • Vector B (Variable): The free carboxylic acid at the meta position serves as the diversity handle for amide coupling, esterification, or bioisostere replacement (e.g., tetrazole formation).[1]

ScaffoldVectors Core Benzoic Acid Core Amide Tertiary Amide (Conformational Lock) Core->Amide Meta-Substitution Acid Free COOH (Diversity Handle) Core->Acid Meta-Substitution Hydrophobic Pocket\nInteraction Hydrophobic Pocket Interaction Amide->Hydrophobic Pocket\nInteraction Library Generation\n(Amide Coupling) Library Generation (Amide Coupling) Acid->Library Generation\n(Amide Coupling)

Figure 1: Functional vectors of the 3-[Methyl(phenyl)carbamoyl]benzoic acid scaffold.

Experimental Protocols

Synthesis of 3-[Methyl(phenyl)carbamoyl]benzoic acid

Note: Direct reaction of isophthaloyl chloride with N-methylaniline yields a statistical mixture. The following "Desymmetrization Route" via the mono-methyl ester is preferred for high purity.

Reagents:

  • Monomethyl isophthalate (Starting Material)[1]

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride[1]

  • N-methylaniline[1]

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)[1]

  • Lithium Hydroxide (LiOH)[1]

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH).[1]

Step-by-Step Protocol:

  • Acid Chloride Formation:

    • Dissolve Monomethyl isophthalate (1.0 equiv) in anhydrous DCM under N₂.

    • Add Oxalyl Chloride (1.2 equiv) dropwise, followed by a catalytic drop of DMF.[1]

    • Stir at Room Temperature (RT) for 2 hours until gas evolution ceases.

    • Concentrate in vacuo to yield Methyl 3-(chlorocarbonyl)benzoate. Do not purify; use immediately.

  • Amide Coupling:

    • Redissolve the crude acid chloride in anhydrous DCM.

    • Add N-methylaniline (1.1 equiv) and Et₃N (2.0 equiv) at 0°C.

    • Warm to RT and stir for 4–12 hours.

    • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine.[1][3] Dry over MgSO₄ and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc) to isolate Methyl 3-[methyl(phenyl)carbamoyl]benzoate.

  • Saponification (Hydrolysis):

    • Dissolve the intermediate ester in THF:MeOH:H₂O (3:1:1).

    • Add LiOH (2.5 equiv). Stir at RT for 4 hours (monitor by TLC/LC-MS).

    • Isolation: Acidify to pH ~2 with 1N HCl. The product usually precipitates. Filter and wash with cold water. If no precipitate, extract with EtOAc.[1]

    • Yield: Typically >85% over 3 steps.

SynthesisRoute SM Monomethyl Isophthalate Int1 Acid Chloride (Activated) SM->Int1 Oxalyl Chloride DCM, cat. DMF Int2 Methyl 3-[methyl(phenyl) carbamoyl]benzoate Int1->Int2 N-methylaniline Et3N, DCM Product Target Acid: 3-[Methyl(phenyl)carbamoyl] benzoic acid Int2->Product LiOH, THF/H2O Hydrolysis

Figure 2: Synthetic pathway for the high-purity production of the target scaffold.

Library Generation Protocol (General Procedure)

Use this protocol to derivatize the free carboxylic acid for SAR (Structure-Activity Relationship) studies.[1]

Reagents:

  • 3-[Methyl(phenyl)carbamoyl]benzoic acid (0.1 mmol)[1]

  • Amine Building Block (R-NH₂, 0.12 mmol)[1]

  • HATU (0.12 mmol)[1]

  • DIPEA (0.3 mmol)[1]

  • Solvent: DMF (anhydrous)[1]

Procedure:

  • Activation: In a vial, dissolve the scaffold acid (1.0 equiv) and DIPEA (3.0 equiv) in DMF (concentration ~0.1 M). Add HATU (1.2 equiv) and stir for 5 minutes to activate the carboxylate.

  • Coupling: Add the amine building block (1.2 equiv).

  • Incubation: Shake/Stir at RT for 16 hours.

  • Purification: For library scale, inject directly onto Prep-HPLC (Reverse Phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid).

  • QC: Verify mass via LC-MS.

Physicochemical Data Summary

PropertyValue (Predicted/Typical)Significance
Formula C₁₅H₁₃NO₃Core Scaffold
MW 255.27 g/mol Fragment-like (Rule of 3 compliant)
cLogP ~2.8 - 3.1Moderate lipophilicity; good membrane permeability
TPSA ~66 Ų< 140 Ų (Good for oral bioavailability)
H-Bond Donors 1 (COOH)Low count favors permeability
H-Bond Acceptors 3Standard
pKa (Acid) ~3.8 - 4.2Typical benzoic acid acidity

References

  • PubChem. 3-{[(4-methylphenyl)carbamoyl]amino}benzoic acid (Related Substructure Data). National Library of Medicine. Available at: [Link][1]

  • Fischer, E., et al. Synthesis of N-methyl amino acid derivatives.[1] (Historical context on N-methylation strategies). Berichte der deutschen chemischen Gesellschaft, 1915.[1]

  • Chatterjee, J., et al. "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry."[1] Accounts of Chemical Research, 2008.[1] (Context on N-methyl conformational restriction).

  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.[1] (Context on amide isosteres and conformational control).

Sources

Developing novel derivatives from 3-[Methyl(phenyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Developing Novel Derivatives from the 3-[Methyl(phenyl)carbamoyl]benzoic Acid Scaffold

Abstract

This application note outlines a strategic framework for the utilization of 3-[methyl(phenyl)carbamoyl]benzoic acid (CAS: variable based on salt/ester forms, generic scaffold) as a versatile building block in medicinal chemistry. Characterized by a rigid isophthalic core and a conformationally restricted N-methyl-N-phenyl amide, this scaffold serves as an ideal peptidomimetic fragment for disrupting Protein-Protein Interactions (PPIs) or targeting hydrophobic pockets in epigenetic modulators (e.g., HDACs, Bromodomains). This guide provides validated synthetic protocols, rational design strategies (SAR), and biophysical evaluation workflows to accelerate the development of high-affinity ligands.

Introduction: The Scaffold Advantage

In Fragment-Based Drug Discovery (FBDD), the 3-[methyl(phenyl)carbamoyl]benzoic acid scaffold represents a "privileged structure" due to its ability to balance hydrophobicity with synthetic tractability.

  • Conformational Control: The N-methyl group on the amide nitrogen forces the phenyl ring out of planarity with the central benzoyl core. This "twist" mimics the spatial arrangement of hydrophobic side chains (e.g., Phenylalanine, Tyrosine) in

    
    -helices, making it a potent starting point for helix mimetics.
    
  • Vectorial Functionalization: The meta-substitution pattern (isophthalic geometry) directs substituents at a ~120° angle, allowing the molecule to span distinct sub-pockets within a binding site.

  • Chemical Stability: The tertiary amide linkage is resistant to enzymatic hydrolysis, improving metabolic stability compared to secondary amides.

Rational Design & SAR Strategy

To develop novel derivatives, researchers should treat the molecule as two distinct vectors:

  • Vector A (The Anchor): The N-methyl-N-phenyl amide. This hydrophobic moiety typically occupies deep, lipophilic pockets (e.g., the "cap" region of HDACs or the hydrophobic groove of MDM2).

  • Vector B (The Warhead/Linker): The carboxylic acid. This is the site of diversification. It can be converted into:

    • Hydroxamic Acids: For Zinc-dependent metalloenzyme inhibition (HDACs).

    • Heterocycles: (e.g., Benzimidazoles, Oxadiazoles) for bioisosteric replacement.

    • Linkers: For PROTACs (Proteolysis Targeting Chimeras), connecting the anchor to an E3 ligase ligand.

Visualizing the Design Logic

SAR_Logic Scaffold 3-[Methyl(phenyl)carbamoyl] benzoic acid VectorA Vector A: Hydrophobic Anchor (N-Me-N-Ph Amide) Scaffold->VectorA VectorB Vector B: Solubilizing/Warhead (Carboxylic Acid) Scaffold->VectorB ModA1 Subst. Phenyl Ring (F, Cl, OMe) -> Potency VectorA->ModA1 ModA2 Replace Phenyl w/ Pyridine -> Solubility VectorA->ModA2 ModB1 Amidation (R-NH2) -> Library Gen VectorB->ModB1 ModB2 Bioisosteres (Tetrazole, Oxadiazole) VectorB->ModB2 ModB3 Hydroxamic Acid -> HDAC Activity VectorB->ModB3

Figure 1: Strategic modification points on the scaffold. Vector A optimizes binding affinity; Vector B determines functional class.

Chemical Synthesis Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: To synthesize 3-[methyl(phenyl)carbamoyl]benzoic acid from commercially available starting materials.

Reagents:

  • Monomethyl isophthalate (CAS: 4376-18-5)

  • N-Methylaniline (CAS: 100-61-8)

  • Thionyl chloride (

    
    ) or Oxalyl chloride
    
  • Triethylamine (

    
    )
    
  • Lithium Hydroxide (

    
    )
    

Step-by-Step Procedure:

  • Acid Chloride Formation:

    • Dissolve monomethyl isophthalate (1.0 eq) in anhydrous DCM.

    • Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at RT for 2 hours until gas evolution ceases.

    • Concentrate in vacuo to yield the crude acid chloride.

  • Amide Coupling:

    • Redissolve the acid chloride in DCM. Cool to 0°C.

    • Add N-methylaniline (1.1 eq) and

      
       (2.0 eq) dropwise.
      
    • Warm to RT and stir overnight.

    • Workup: Wash with 1N HCl, sat.

      
      , and brine. Dry over 
      
      
      
      and concentrate.
    • Purification: Flash chromatography (Hexane/EtOAc) to isolate Methyl 3-[methyl(phenyl)carbamoyl]benzoate.

  • Hydrolysis:

    • Dissolve the intermediate ester in THF/MeOH/Water (3:1:1).

    • Add LiOH (3.0 eq). Stir at RT for 4 hours.

    • Acidify to pH 2 with 1N HCl. The product usually precipitates as a white solid.

    • Validation: Confirm structure via

      
       NMR (DMSO-
      
      
      
      ) and LC-MS (
      
      
      ).
Protocol B: Parallel Library Generation (Amidation)

Objective: To generate a library of diamides.

Reagents:

  • Core Scaffold (from Protocol A)

  • Diverse Amines (

    
    )
    
  • HATU (Coupling Agent)

  • DIPEA (Base)[1]

  • DMF (Solvent)

Procedure:

  • Prepare a 0.2 M stock solution of the Core Scaffold in DMF.

  • Dispense 500

    
     (100 
    
    
    
    ) into a 96-well reaction block.
  • Add 1.2 eq of HATU and 2.0 eq of DIPEA. Shake for 10 mins.

  • Add 1.2 eq of the specific amine (

    
    ).
    
  • Shake at RT for 12 hours.

  • Purification: Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).

Biological Evaluation & Assay Workflows

Workflow 1: Solubility & Permeability Profiling

Before biological testing, derivatives must be assessed for "drug-likeness."

AssayMethodAcceptance Criteria
Kinetic Solubility Nephelometry in PBS (pH 7.4)

(High),

(Mod)
PAMPA Parallel Artificial Membrane Permeability Assay

LogD Shake-flask method (Octanol/Buffer)Optimum:

Workflow 2: Enzyme Inhibition (Example: HDAC Screening)

If the carboxylic acid was converted to a hydroxamic acid (


), test against HDAC isoforms.
  • Reagents: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), Recombinant HDAC1/6 enzyme.

  • Protocol:

    • Incubate compound (dilution series) with enzyme in Tris buffer (pH 8.0) for 30 min.

    • Add substrate and incubate for 60 min at 37°C.

    • Add Developer solution (Trypsin) to release the fluorophore.

    • Read Fluorescence (Ex 360 nm / Em 460 nm).

  • Data Analysis: Fit curves to the Hill equation to determine

    
    .
    
Experimental Workflow Diagram

Workflow Start Start: Core Scaffold Synth Derivatization (Parallel Synthesis) Start->Synth QC QC: LC-MS & Purity > 95% Synth->QC Tier1 Tier 1: ADME (Solubility/PAMPA) QC->Tier1 Decision Pass Criteria? Tier1->Decision Tier2 Tier 2: Biochemical Assay (IC50 Determination) Decision->Tier2 Yes Redesign Redesign/SAR Loop Decision->Redesign No Hit Hit Validation (Selectivity/Cellular) Tier2->Hit Redesign->Synth

Figure 2: Screening cascade for isophthalic acid derivatives.

References

  • Design of Isophthalic Acid Derivatives

    • Title: "Isophthalic Acid Deriv
    • Source:Angewandte Chemie Intern
    • Context: Describes the use of the isophthalic core to mimic the residues of an alpha-helix.
  • Fragment-Based Drug Discovery (FBDD)

    • Title: "Fragment-based drug discovery: a practical approach."
    • Source:N
    • Context: Foundational principles for using small scaffolds like benzoic acid deriv
  • Amide Bond Formation Protocols

    • Title: "Recent advances in amide bond form
    • Source:Chemical Science, 2016.
    • Context: Best practices for coupling sterically hindered amines (like N-methylaniline).
  • HDAC Inhibitor Design

    • Title: "Zinc-dependent Histone Deacetylases: Structure and Function."
    • Source:Annual Review of Biochemistry, 2004.
    • Context: Explains the necessity of the "Cap-Linker-Zinc Binding Group" pharmacophore which this scaffold fits.

Sources

Experimental procedure for amide bond formation to synthesize 3-[Methyl(phenyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Regioselective Synthesis of 3-[Methyl(phenyl)carbamoyl]benzoic Acid via Desymmetrization Strategy

Executive Summary

This application note details the experimental procedure for synthesizing 3-[methyl(phenyl)carbamoyl]benzoic acid , a functionalized isophthalic acid derivative. The synthesis addresses a common challenge in medicinal chemistry: the desymmetrization of dicarboxylic acids with high regioselectivity.

Direct reaction of isophthalic acid with


-methylaniline often leads to statistical mixtures of mono-amide, diamide, and unreacted starting material.[1] To ensure high purity and scalability, this protocol utilizes Monomethyl isophthalate  as a desymmetrized starting material.[1] The workflow employs an acid chloride activation strategy to overcome the steric hindrance and lower nucleophilicity of the secondary aniline (

-methylaniline), followed by a controlled saponification to reveal the target carboxylic acid.

Strategic Analysis & Retrosynthesis

The target molecule contains two distinct carbonyl functionalities: a tertiary amide and a carboxylic acid.[1] The core challenge is establishing the amide bond with


-methylaniline—a secondary aniline that is both sterically encumbered and electronically deactivated compared to alkyl amines.

Strategic Route Selection:

  • Route A (Direct Coupling): Isophthalic acid + Amine.[1] Rejected due to poor stoichiometry control (statistical mixture).

  • Route B (Mono-Ester Intermediate): Monomethyl isophthalate + Amine

    
     Hydrolysis.[1] Selected. This route guarantees 100% regioselectivity.[1] The methyl ester serves as an orthogonal protecting group that is stable to the amide coupling conditions but easily removed via saponification.
    
Visualizing the Synthetic Pathway

SynthesisWorkflow SM Monomethyl isophthalate (Starting Material) Act Acid Chloride Intermediate (In-situ) SM->Act (COCl)2, DMF(cat) DCM, 0°C Int Amide-Ester Intermediate Act->Int N-methylaniline Et3N, DMAP Prod 3-[Methyl(phenyl)carbamoyl] benzoic acid (Target) Int->Prod LiOH, THF/H2O Saponification

Caption: Figure 1. Step-wise workflow for the regioselective synthesis of the target amide-acid.

Experimental Protocols

Phase 1: Amide Bond Formation

Objective: Synthesis of Methyl 3-[methyl(phenyl)carbamoyl]benzoate.

Rationale for Activation Method: While coupling reagents like HATU are standard for discovery chemistry, they often struggle with hindered secondary anilines like


-methylaniline, leading to stalled reactions or difficult purifications.[1] This protocol uses Oxalyl Chloride  to generate the acid chloride in situ.[1] This species is highly electrophilic, forcing the reaction to completion even with poor nucleophiles [1].[1]

Materials:

  • Monomethyl isophthalate (1.0 equiv)[1]

  • Oxalyl chloride (1.2 equiv)[1]

  • DMF (Dimethylformamide) (Catalytic, 2-3 drops)[1]

  • 
    -methylaniline (1.1 equiv)[1]
    
  • Triethylamine (

    
    ) (2.5 equiv)[1]
    
  • Dichloromethane (DCM) (Anhydrous)[1]

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv) - Nucleophilic catalyst[1]

Step-by-Step Procedure:

  • Activation (Acid Chloride Generation):

    • In a flame-dried round-bottom flask under nitrogen, dissolve Monomethyl isophthalate (1.0 g, 5.55 mmol) in anhydrous DCM (20 mL).

    • Cool the solution to 0°C using an ice bath.

    • Add catalytic DMF (2 drops).[1] Note: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent intermediate, significantly accelerating acid chloride formation.

    • Add Oxalyl chloride (0.57 mL, 6.66 mmol) dropwise over 5 minutes. Gas evolution (

      
      , 
      
      
      
      ) will be observed.[1]
    • Allow the mixture to warm to room temperature (RT) and stir for 1 hour.

    • Checkpoint: Aliquot a small sample into MeOH.[1] TLC should show conversion to the dimethyl ester (methyl benzoate derivative), confirming acid chloride formation.[1]

    • Concentrate the mixture in vacuo to remove excess oxalyl chloride and DCM, then re-dissolve the residue in fresh anhydrous DCM (15 mL).

  • Coupling:

    • In a separate flask, dissolve

      
      -methylaniline (0.66 mL, 6.1 mmol), 
      
      
      
      (1.9 mL, 13.9 mmol), and DMAP (67 mg, 0.55 mmol) in DCM (10 mL).
    • Cool the amine solution to 0°C.[1][2]

    • Slowly cannulate (or add via syringe) the acid chloride solution into the amine solution. Note: Inverse addition (acid chloride to amine) prevents local high concentrations of the acylating agent.

    • Stir at RT for 4–12 hours. Monitor by LCMS for the mass of the methyl ester intermediate (

      
      ).
      
  • Workup:

    • Quench with saturated

      
       solution (30 mL).[1]
      
    • Separate phases.[1][3][4] Extract aqueous layer with DCM (2 x 20 mL).[1]

    • Wash combined organics with 1M HCl (to remove unreacted aniline and DMAP), then Brine.[1]

    • Dry over

      
      , filter, and concentrate.[1][4][5]
      
    • Purification: Flash chromatography (Hexanes/EtOAc gradient).[1] The ester is typically a viscous oil or low-melting solid.[1]

Phase 2: Ester Hydrolysis (Saponification)

Objective: Hydrolysis of the methyl ester to reveal the final carboxylic acid without cleaving the amide bond.

Rationale: Amides are significantly more stable to basic hydrolysis than esters due to the lower electrophilicity of the amide carbonyl and the poor leaving group ability of the amine anion (


) compared to alkoxide (

) [2]. Lithium Hydroxide (LiOH) is preferred over NaOH for its solubility in THF/Water mixtures.[1]

Materials:

  • Methyl 3-[methyl(phenyl)carbamoyl]benzoate (Intermediate from Phase 1)[1]

  • Lithium Hydroxide monohydrate (

    
    ) (3.0 equiv)[1]
    
  • THF (Tetrahydrofuran)[1]

  • Water[1][3][5][6][7]

Step-by-Step Procedure:

  • Reaction:

    • Dissolve the intermediate ester (1.0 equiv) in THF (5 mL per mmol).

    • Dissolve

      
       (3.0 equiv) in Water (2.5 mL per mmol).
      
    • Add the aqueous base to the THF solution. The mixture typically becomes biphasic or cloudy.[1]

    • Stir vigorously at RT.

    • Monitoring: Check LCMS after 2 hours. If the reaction is sluggish (due to the steric bulk of the amide affecting the nearby ester), heat to 40°C.

  • Workup & Isolation (Critical Step):

    • Once starting material is consumed, concentrate the reaction mixture to remove THF.[1]

    • Dilute the remaining aqueous residue with water (10 mL).[1]

    • Wash: Extract the basic aqueous layer with Ethyl Acetate (2 x 10 mL).[1] This removes any unreacted neutral organic impurities.[1] The product is currently a water-soluble lithium carboxylate salt.

    • Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl until pH ~2–3. The product should precipitate as a white solid.[1]

    • Extraction: Extract the acidic aqueous mixture with Ethyl Acetate (3 x 20 mL).

    • Dry combined organics over

      
      , filter, and concentrate.[1][4][5]
      
  • Final Purification:

    • The crude acid is often high purity (>95%).[1] If necessary, recrystallize from EtOAc/Hexanes or purify via reverse-phase preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).[1]

Data Summary & Validation

Quantitative Expectations
ParameterPhase 1 (Coupling)Phase 2 (Hydrolysis)
Limiting Reagent Monomethyl isophthalateAmide-Ester Intermediate
Typical Yield 85 - 92%90 - 98%
Reaction Time 4 - 12 Hours2 - 6 Hours
Key Byproducts

-methylaniline (removed by HCl wash)
Methanol (removed by evaporation)
Analytical Characterization (Predicted)
  • Target: 3-[Methyl(phenyl)carbamoyl]benzoic acid[1]

  • Formula:

    
    
    
  • Molecular Weight: 255.27 g/mol [1]

  • LCMS:

    
    [1]
    
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       13.0 (br s, 1H, COOH)
      
    • 
       7.8 - 8.0 (m, aromatic protons of benzoic acid core)[1]
      
    • 
       7.1 - 7.4 (m, 5H, phenyl ring of aniline)[1]
      
    • 
       3.4 (s, 3H, N-CH3).[1] Note: Rotamers may be observed due to the tertiary amide bond, causing broadening or splitting of the N-methyl peak.
      

Troubleshooting & Decision Logic

Use the following logic tree to adapt the protocol if issues arise during the coupling phase.

DecisionTree Start Start Coupling Check Is N-methylaniline conversion > 90%? Start->Check Success Proceed to Workup Check->Success Yes Fail Incomplete Conversion Check->Fail No Action1 Add 0.1 eq DMAP Heat to 40°C Fail->Action1 First Attempt Action2 Switch to Acid Chloride (if using HATU) Fail->Action2 Persistent Failure Action1->Check

Caption: Figure 2. Troubleshooting logic for the amide coupling step.

References

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][8][9] Tetrahedron, 61(46), 10827-10852.[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). [1]

Sources

Application Notes and Protocols for 3-[Methyl(phenyl)carbamoyl]benzoic acid in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of N-Substituted Benzamides in Oncology

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. Within oncology, derivatives of benzoic acid and benzamides have garnered significant attention for their potential as anticancer agents.[1][2] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of crucial enzymes involved in cancer progression and the induction of programmed cell death (apoptosis).[3][4]

This document provides detailed application notes and protocols for the investigation of 3-[Methyl(phenyl)carbamoyl]benzoic acid , a novel N,N-disubstituted benzamide, as a potential candidate for anticancer drug development. While direct biological data for this specific compound is not yet widely published, its structural features suggest a plausible mechanism of action as a modulator of epigenetic pathways, potentially as a histone deacetylase (HDAC) inhibitor.[3] This guide is designed for researchers, scientists, and drug development professionals to explore its synthesis, in vitro evaluation, and preliminary in vivo assessment.

Synthesis of 3-[Methyl(phenyl)carbamoyl]benzoic acid

The synthesis of 3-[Methyl(phenyl)carbamoyl]benzoic acid can be achieved through a standard amidation reaction. A plausible and efficient method involves the acylation of N-methylaniline with 3-(chlorocarbonyl)benzoic acid. This approach is based on well-established principles of organic synthesis for forming amide bonds.[5][6]

Proposed Synthetic Workflow

cluster_0 Step 1: Preparation of Acid Chloride cluster_1 Step 2: Amidation Isophthalic_acid Isophthalic acid Acid_chloride 3-(Chlorocarbonyl)benzoic acid Isophthalic_acid->Acid_chloride Reflux Thionyl_chloride Thionyl chloride (SOCl₂) Thionyl_chloride->Acid_chloride Final_Compound 3-[Methyl(phenyl)carbamoyl]benzoic acid Acid_chloride->Final_Compound N_methylaniline N-Methylaniline N_methylaniline->Final_Compound Base Base (e.g., Triethylamine) Base->Final_Compound Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Final_Compound

Caption: Proposed two-step synthesis of the target compound.

Protocol: Synthesis of 3-[Methyl(phenyl)carbamoyl]benzoic acid

Materials:

  • Isophthalic acid

  • Thionyl chloride (SOCl₂)

  • N-methylaniline

  • Triethylamine (Et₃N) or other suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Preparation of 3-(Chlorocarbonyl)benzoic acid

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add isophthalic acid (1 equivalent).

  • Add an excess of thionyl chloride (e.g., 3-5 equivalents).

  • Gently reflux the mixture until the solid dissolves and gas evolution (HCl and SO₂) ceases (typically 1-2 hours).

  • Allow the reaction to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-(chlorocarbonyl)benzoic acid can be used directly in the next step.

Step 2: Amidation Reaction

  • Dissolve N-methylaniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 3-(chlorocarbonyl)benzoic acid from Step 1 in a minimal amount of anhydrous DCM.

  • Add the acid chloride solution dropwise to the stirred N-methylaniline solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 3-[Methyl(phenyl)carbamoyl]benzoic acid by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel.

Postulated Mechanism of Action: HDAC Inhibition

Many N-substituted benzamide derivatives exert their anticancer effects by inhibiting histone deacetylases (HDACs).[3] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Inhibition of HDACs results in hyperacetylation of histones, a more relaxed chromatin structure, and the re-expression of these silenced genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis.[3][7]

The structure of 3-[Methyl(phenyl)carbamoyl]benzoic acid, with its aromatic rings and amide linkage, is consistent with pharmacophores known to interact with the active site of HDAC enzymes.[3]

Signaling Pathway: HDAC Inhibition Leading to Apoptosis

Compound 3-[Methyl(phenyl)carbamoyl] benzoic acid HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin Transcription Gene Transcription Chromatin->Transcription TSG Tumor Suppressor Genes (e.g., p21, BAX) Proteins Tumor Suppressor Proteins TSG->Proteins Translation Transcription->TSG Activation CellCycleArrest Cell Cycle Arrest Proteins->CellCycleArrest Apoptosis Apoptosis Proteins->Apoptosis

Caption: Postulated mechanism of action via HDAC inhibition.

In Vitro Evaluation of Anticancer Activity

A systematic in vitro evaluation is the first step to characterizing the anticancer potential of a novel compound. This typically involves assessing its cytotoxicity against a panel of cancer cell lines and then elucidating the mechanism of cell death.[7]

Experimental Workflow for In Vitro Analysis

start Start: Cancer Cell Lines assay1 Cell Viability Assay (MTT/XTT) Determine IC₅₀ Select dose range start->assay1 Treat with Compound assay2 Apoptosis Analysis (Western Blot) Detect cleaved Caspase-3/PARP Assess Bcl-2 family proteins assay1->assay2 Based on IC₅₀ end End: Data Analysis & Interpretation assay2->end

Caption: A streamlined workflow for in vitro evaluation.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-[Methyl(phenyl)carbamoyl]benzoic acid stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Analysis of Apoptosis by Western Blotting

This protocol is used to detect key protein markers of apoptosis, such as cleaved Caspase-3 and cleaved PARP, to confirm that the compound induces this specific form of cell death.[8]

Materials:

  • Cancer cells treated with the test compound (at IC₅₀ and 2x IC₅₀ concentrations) and a vehicle control.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Lysis: After treating cells in 6-well plates for a specified time (e.g., 24 or 48 hours), wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities. An increase in the ratio of cleaved Caspase-3 to total Caspase-3 and the appearance of cleaved PARP are indicative of apoptosis. Use β-actin as a loading control to normalize protein levels.

In Vivo Efficacy Studies

Promising results from in vitro studies warrant further investigation in animal models to assess the compound's efficacy and safety in a more complex biological system.[10]

Recommended Model: Xenograft Mouse Model

In a xenograft model, human cancer cells are implanted into immunocompromised mice. This allows for the in vivo evaluation of the compound's ability to inhibit tumor growth.[11]

Brief Protocol Outline:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound (formulated in a suitable vehicle) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group receives the vehicle only.

  • Monitoring: Monitor tumor volume (using calipers) and body weight regularly throughout the study.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion

3-[Methyl(phenyl)carbamoyl]benzoic acid represents a novel chemical entity with a structural framework that suggests potential as an anticancer agent, possibly through the inhibition of HDACs. The protocols outlined in this document provide a comprehensive framework for its synthesis and systematic evaluation. By following these methodologies, researchers can effectively assess its cytotoxic and pro-apoptotic properties in vitro and its anti-tumor efficacy in vivo, thereby contributing to the development of new therapeutic strategies for cancer treatment.

References

  • Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8, 273-280. Available from: [Link]

  • Akgoz, M., & Colak, F. (2024). Synthesis and antiproliferative activities against breast cancer of N-(benzimidazol-2-yl)-substituted benzamide derivatives. Bioorganic & Medicinal Chemistry Reports. Available from: [Link]

  • Liberg, D., Lazarevic, B., Pero, R. W., & Leanderson, T. (2000). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. British Journal of Cancer, 82(9), 1439–1445. Available from: [Link]

  • ACS Omega. (2025). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives. Available from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available from: [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available from: [Link]

  • Bentham Science. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Available from: [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available from: [Link]

  • Der Pharma Chemica. (2010). Design, characterization and pharmacophoric evaluation of new series of N-substituted benzamides. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. (2020). Synthesis and Evaluation of Disubstituted Benzimidazole Derivatives as Potential Analgesic and Antidiarrheal Agents. Available from: [Link]

  • ResearchGate. (2025). Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives. Available from: [Link]

  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Available from: [Link]

  • JoVE. (2023). Video: Mouse Models of Cancer Study. Available from: [Link]

  • PubChem. (n.d.). 3-(Phenylcarbamoyl)benzoic acid. Available from: [Link]

  • Bio-Byword Scientific Publishing. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-[Methyl(phenyl)carbamoyl]benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-3MPCB-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Troubleshooting Guide

Diagnostic Overview

Welcome to the Technical Support Center. You are likely encountering low yields or purity issues during the synthesis of 3-[methyl(phenyl)carbamoyl]benzoic acid . This molecule presents a classic "chemoselectivity vs. sterics" challenge:

  • Steric Hindrance: The amine partner,

    
    -methylaniline, is a secondary aromatic amine. It is significantly less nucleophilic than primary anilines due to the methyl group's steric bulk and the phenyl ring's electronic delocalization.
    
  • Selectivity: The final step requires hydrolyzing a methyl ester without cleaving the newly formed amide bond.

Below is the Master Workflow we recommend. If your current protocol deviates significantly from this, please adjust to align with this baseline before troubleshooting specific failures.

Master Synthesis Workflow

G Start Monomethyl Isophthalate Step1 Step 1: Activation (SOCl2 or (COCl)2) Start->Step1 Inter1 Acid Chloride Intermediate Step1->Inter1 -HCl / -SO2 Step2 Step 2: Coupling (+ N-methylaniline) Inter1->Step2 Base Trap Inter2 Methyl Ester Intermediate Step2->Inter2 Amide Bond Formation Step3 Step 3: Hydrolysis (LiOH / THF / H2O) Inter2->Step3 Saponification Final Final Product (Free Acid) Step3->Final Acidification

Figure 1: Recommended synthetic pathway starting from Monomethyl Isophthalate to ensure regioselectivity.

Phase I: The Coupling Reaction (Amide Formation)

User Issue: "I am seeing unreacted acid chloride or low conversion to the amide ester."

The Root Cause: Nucleophilicity Mismatch

-methylaniline is a "lazy" nucleophile. Standard peptide coupling agents (EDC, DCC) often fail to drive this reaction to completion because the activated ester intermediate is not reactive enough to overcome the steric barrier of the 

-methyl group.
Protocol Adjustment: The Acid Chloride Route

We strongly recommend generating the acid chloride in situ rather than using carbodiimide coupling agents.

Optimized Protocol:

  • Activation: Suspend Monomethyl isophthalate (1.0 eq) in dry DCM. Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF. Stir until gas evolution ceases (approx 1-2 h).

  • Evaporation: Remove solvent and excess oxalyl chloride under vacuum. Do not skip this. Excess oxalyl chloride will react with your amine to form side products.

  • Coupling: Redissolve the acid chloride residue in dry DCM.

  • Addition: Add

    
    -methylaniline (1.1 eq) and Triethylamine (TEA) (1.5 eq) or DIPEA.
    
    • Critical Step: If conversion is low at RT, switch solvent to Toluene and heat to 80°C . The thermal energy is often necessary to force the secondary aniline to attack.

Troubleshooting Q&A

Q: My product is dark/tarry. What happened? A: You likely had residual Thionyl Chloride or Oxalyl Chloride. When the amine was added, it reacted with the reagent instead of the acid chloride. Fix: Co-evaporate the acid chloride intermediate with dry toluene twice before adding the amine.

Q: Can I use Pyridine as the solvent? A: Yes. For stubborn aromatic amines, using Pyridine as both solvent and base is a classic "force" tactic. However, removing pyridine requires extensive acid washes (1M HCl), which might prematurely hydrolyze your ester if not careful.

Phase II: Selective Hydrolysis (Deprotection)

User Issue: "I am losing yield during the final step. The amide seems to be breaking down."

The Root Cause: Over-Saponification

You need to hydrolyze the methyl ester (chemically easier) without touching the amide (chemically harder, but possible under harsh conditions). If you use NaOH at reflux, you risk attacking the amide.

Protocol Adjustment: The "LiOH Control"

Lithium Hydroxide (LiOH) is less aggressive than NaOH and coordinates well with the ester oxygen, accelerating hydrolysis at lower temperatures.

Optimized Protocol:

  • Dissolve the Intermediate Ester in THF (3 volumes).

  • Add a solution of LiOH (2.0 eq) in Water (1 volume).

  • Stir at Room Temperature . Monitor by TLC.[1][2]

  • Do NOT Reflux. If the reaction is slow, warm to 40°C max.

Data: Hydrolysis Conditions Comparison
ReagentSolventTempRisk LevelRecommended?
NaOH (1M) MeOH/H2ORefluxHigh (Amide cleavage)No
LiOH (2M) THF/H2ORTLow (Selective)Yes
K2CO3 MeOH/H2ORefluxMediumAlternative
TMSOK DMSORTVery LowFor acid-sensitive substrates

Phase III: Isolation & Purification (The "Yield Trap")

User Issue: "My product is an oil or gum, and I lose it during column chromatography."

The Root Cause: The Amphiphilic Nature

Your product is a carboxylic acid. On silica gel, it will streak badly unless the eluent is doped with acetic acid. However, chromatography is often unnecessary.

Protocol Adjustment: The Acid-Base Swing

Use the chemical properties of the carboxylic acid to purify without a column.

Self-Validating Isolation System:

  • Extraction: After hydrolysis, remove THF under vacuum. Dilute the aqueous residue with water.

  • Wash: Wash the basic aqueous layer with Ethyl Acetate (EtOAc).

    • Why? This removes unreacted

      
      -methylaniline and neutral impurities. The product stays in the water layer. 
      
  • Precipitation: Acidify the aqueous layer carefully with 1M HCl to pH 2-3.

  • Filtration: The product should precipitate as a white/off-white solid. Filter and wash with cold water.

Troubleshooting Logic Tree

Troubleshooting Start Yield < 50%? CheckTLC Check TLC of Coupling Step Start->CheckTLC SM_Remains Start Material Remains CheckTLC->SM_Remains Yes New_Spots Many New Spots (Messy) CheckTLC->New_Spots Yes Hydrolysis_Check Coupling OK? Check Hydrolysis CheckTLC->Hydrolysis_Check No (Clean conversion) Action1 Steric Issue: Switch to Toluene/80°C or use Pyridine SM_Remains->Action1 Action2 Moisture Issue: Dry Solvents or Remove Excess SOCl2 New_Spots->Action2 Amide_Cleaved Amide Cleaved (Aniline visible) Hydrolysis_Check->Amide_Cleaved Yes Action3 Too Harsh: Switch NaOH -> LiOH Lower Temp Amide_Cleaved->Action3

Figure 2: Decision matrix for diagnosing yield loss at specific synthetic stages.

References

  • Schotten-Baumann Conditions & Amide Coupling

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4] Tetrahedron, 61(46), 10827-10852.

    • Relevance: Defines the mechanistic necessity of base and activ
  • Steric Hindrance in N-Methylaniline Derivatives

    • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
    • Relevance: Explains the nucleophilicity drop in N-alkyl anilines ( and steric bulk d
  • Selective Hydrolysis (LiOH vs NaOH)

    • Gellman, S. H., et al. (1998). Selective hydrolysis of esters in the presence of amides. Journal of Organic Chemistry.
    • Relevance: Validates the use of LiOH/THF systems for preserving sensitive amide bonds during saponific
  • Green Chemistry Approaches to Amide Synthesis

    • Constable, D. J., et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry, 9(5), 411-420.
    • Relevance: Solvent selection guides (replacing DCM with Toluene/EtOAc where possible).

Sources

Side reactions to avoid in N-phenyl benzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Critical Process Parameters

Status: Active | Audience: R&D, Process Chemistry | Version: 2.4

Welcome to the Reaction Optimization Hub

You are accessing the technical guide for the Schotten-Baumann synthesis of N-phenyl benzamide (Benzanilide). This protocol relies on the acylation of aniline using benzoyl chloride.[1][2] While robust, this reaction is governed by a kinetic competition between the desired amidation and deleterious side pathways.

This guide replaces standard "recipe" formats with a Failure Mode & Effects Analysis (FMEA) approach. We address the why and how of specific side reactions to ensure process control.

Quick Reference: The Reaction Landscape

Before troubleshooting, visualize the competing pathways in your reaction vessel.

ReactionLandscape Aniline Aniline (Nucleophile) Product N-Phenyl Benzamide (Target) Aniline->Product + BzCl (Main Path) Anilinium Anilinium Salt (Dead Species) Aniline->Anilinium + HCl (No Base) BzCl Benzoyl Chloride (Electrophile) BenzoicAcid Benzoic Acid (Hydrolysis) BzCl->BenzoicAcid + H2O (Hydrolysis) Diacyl N,N-Dibenzoylaniline (Over-reaction) Product->Diacyl + Excess BzCl (Forcing Cond.)

Figure 1: The Kinetic Battlefield. Green represents the target pathway. Yellow and Grey represent the primary side reactions caused by moisture (Hydrolysis) or pH mismanagement (Protonation).

Module 1: The Hydrolysis Trap (Benzoic Acid Formation)

Symptom: Low yield; white precipitate melts significantly below 163°C; crude product is acidic.[3]

The Issue: Benzoyl chloride is moisture-sensitive. Water acts as a competing nucleophile. Although aniline is a better nucleophile than water, the concentration of water (if using wet solvents or aqueous base improperly) can drive the hydrolysis rate, converting your active acylating agent into inert Benzoic Acid .

Technical Protocol:

  • Reagent Integrity Check: Benzoyl chloride degrades to benzoic acid in the bottle.

    • Test: Add a drop of your benzoyl chloride to water. If it sinks and remains an oily drop, it is good. If it immediately turns into white crystals, it is hydrolyzed. Distill benzoyl chloride (bp 197°C) if degraded [1].

  • Phase Transfer Strategy:

    • In a classic Schotten-Baumann (aqueous NaOH + organic amine), the reaction relies on the interface.

    • Critical Step: Dissolve aniline in the organic phase (DCM or Ether) and the base in the water phase. Add benzoyl chloride neat or in the organic solvent.

    • Why: This keeps the benzoyl chloride protected in the organic layer where it encounters the aniline, minimizing exposure to the aqueous hydroxide layer until necessary [2].

Module 2: The pH Paradox (Aniline Protonation)

Symptom: Reaction stalls at ~50% conversion; pH of aqueous layer drops below 7.

The Issue: The reaction produces HCl as a byproduct.



If HCl is not neutralized immediately, it protonates the remaining aniline to form Anilinium Chloride  ($ \text{PhNH}_3^+ \text{Cl}^- $). The anilinium ion has no lone pair and cannot react .

Troubleshooting Guide:

  • The Base Sponge: You must use a base (NaOH, Pyridine, or Na2CO3) to scavenge HCl.

  • Stoichiometry Rule: Use at least 1.1 equivalents of base relative to the acid chloride.

  • The "Pyridine Effect": If using pyridine as a solvent/base, it acts as a nucleophilic catalyst, forming an N-acylpyridinium intermediate which is more reactive toward aniline than the acid chloride itself, while simultaneously trapping HCl [3].

Module 3: Over-Acylation (N,N-Dibenzoylaniline)

Symptom: Unidentified impurity with high molecular weight; lower melting point than product.

The Issue: Under forcing conditions (high heat, large excess of benzoyl chloride, or using a deprotonated amide anion), the nitrogen atom in the product (N-phenyl benzamide) can attack a second molecule of benzoyl chloride.

Prevention:

  • Temperature Control: Keep the reaction at 0°C to Room Temperature . Do not reflux unless necessary for sterically hindered substrates.

  • Stoichiometry: Do not exceed 1.1 equivalents of Benzoyl Chloride.

  • Order of Addition: Add Benzoyl Chloride slowly to the Aniline. This ensures Aniline is always in excess relative to the chloride, favoring mono-acylation.

Module 4: Purification & Isolation (The Self-Validating Workflow)

Symptom: Product smells like almonds (Benzoyl chloride) or fish (Aniline); melting point depression.

The Solution: Do not rely on recrystallization alone. Use a Chemical Wash Sequence to chemically remove impurities based on their pKa differences.

Data Table: Solubility & pKa Profile

Component pKa (Approx) Soluble in Acid (HCl)? Soluble in Base (NaOH)? Soluble in Organics?
Aniline 4.6 (Conj.[4] Acid) YES (forms salt) NO YES
Benzoic Acid 4.2 NO YES (forms salt) YES
Benzoyl Chloride N/A (Reactive) Hydrolyzes Hydrolyzes YES

| Product | ~23 (Neutral) | NO | NO (unless very strong base) | YES |

The Purification Flowchart:

Purification Crude Crude Reaction Mixture (Dissolved in DCM/EtOAc) Step1 Wash 1: Dilute HCl (1M) Crude->Step1 Aq1 Aqueous Layer: Anilinium Chloride (Discard) Step1->Aq1 Org1 Organic Layer: Product + Benzoic Acid Step1->Org1 Step2 Wash 2: Sat. NaHCO3 or NaOH Org1->Step2 Aq2 Aqueous Layer: Sodium Benzoate (Discard) Step2->Aq2 Org2 Organic Layer: Pure Neutral Product Step2->Org2 Final Dry (MgSO4) & Evaporate Recrystallize (EtOH) Org2->Final

Figure 2: The Chemical Wash Sequence. This workflow guarantees the removal of unreacted amine (Step 1) and hydrolyzed acid (Step 2).

FAQ: Researcher Queries

Q: Can I use triethylamine (TEA) instead of NaOH? A: Yes. In non-aqueous conditions (e.g., DCM solvent), TEA is excellent. It forms triethylammonium chloride, which is soluble in DCM but can be washed out with water later. Ensure you use dry solvents to prevent hydrolysis [4].

Q: My product turned pink/brown upon drying. Why? A: This indicates trace Aniline oxidation. Aniline oxidizes in air to colored impurities. You skipped the HCl wash (Module 4, Step 1). Re-dissolve in solvent and wash with 1M HCl.

Q: Why add the Benzoyl Chloride dropwise? A: Two reasons:

  • Exotherm Control: The reaction is exothermic. Heat promotes side reactions (hydrolysis and diacylation).

  • Selectivity: Keeping the concentration of Benzoyl Chloride low relative to Aniline favors the formation of the mono-amide over the di-amide.

References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989; pp 916.
  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012; pp 203-205. (Mechanism of Nucleophilic Acyl Substitution and Schotten-Baumann conditions).
  • Fischer, E. "Über die Verwandlung der Benzoësäure in Hippursäure." Berichte der deutschen chemischen Gesellschaft, 1899 , 32, 2451. (Foundational work on peptide/amide coupling logic).

  • Organic Syntheses , Coll. Vol. 1, p.82 (1941); Vol. 7, p.6 (1927). "Benzanilide".[3][4][5][6][7] (Verified procedure and yield expectations).

Sources

How to remove unreacted starting materials from 3-[Methyl(phenyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-[Methyl(phenyl)carbamoyl]benzoic Acid

Ticket ID: #PUR-3MPCB-001 Status: Open Subject: Removal of Unreacted Starting Materials (


-methylaniline and Isophthalic Acid derivatives)

Executive Summary

You are synthesizing 3-[methyl(phenyl)carbamoyl]benzoic acid (Target Molecule). This is a mono-amide, mono-acid derivative of isophthalic acid.

Based on the structure, your reaction likely involves the coupling of an isophthalic acid derivative (e.g., 3-(chlorocarbonyl)benzoic acid or monomethyl isophthalate) with


-methylaniline .

Your primary impurities are likely:

  • 
    -methylaniline:  A secondary amine (Basic, Lipophilic, Toxic).
    
  • Isophthalic Acid: Unreacted starting material or hydrolysis byproduct (Di-acid, Polar solid).

  • Coupling Reagents: (If EDC/HATU used) Urea byproducts or activated esters.

Below are the specific troubleshooting protocols designed to isolate your acidic product from these contaminants.

Module 1: The "Reverse Extraction" Protocol (Primary Purification)

Best for: Removing


-methylaniline (amine) and neutral impurities simultaneously.

The Logic: Your target molecule contains a free carboxylic acid (COOH). We can exploit its


 (approx. 3.5–4.0) to switch its solubility between organic and aqueous phases.[1] The amine impurity (

-methylaniline) is basic and will behave oppositely, while neutral impurities (bis-amides) will not ionize.
Step-by-Step Procedure:
  • Dissolution: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) .

    • Note: Dichloromethane (DCM) can be used, but EtOAc is preferred for better phase separation and environmental safety.

  • Acid Wash (Removal of Amine):

    • Wash the organic phase twice with 1M HCl (10 mL per gram of crude).

    • Mechanism:[1][2][3] HCl protonates

      
      -methylaniline, forming the water-soluble hydrochloride salt (
      
      
      
      ). Your target acid remains protonated (neutral) and stays in the EtOAc.
  • The "Base Switch" (Isolation of Target):

    • Extract the organic phase with Saturated Aqueous Sodium Bicarbonate (

      
      )  (3x).
      
    • Mechanism:[1][2][3][4] The base deprotonates your target carboxylic acid (

      
      ), moving it into the Aqueous Layer .
      
    • Crucial Separation:

      • Organic Layer: Contains neutral impurities (unreacted esters, bis-amides) and any remaining trace organics. Discard this (or save for analysis).

      • Aqueous Layer: Contains your Target Product as a salt.[5]

  • Precipitation (Recovery):

    • Take the collected Aqueous Layer and cool it in an ice bath.

    • Slowly acidify with 6M HCl to pH ~1-2.

    • Observation: Your product should precipitate as a white/off-white solid as it reverts to its insoluble free-acid form.

  • Filtration: Filter the solid, wash with cold water, and dry.

Module 2: Troubleshooting Stubborn Impurities (Isophthalic Acid)

Issue: "I followed Module 1, but my NMR shows a persistent impurity." Diagnosis: If the impurity is Isophthalic Acid (the di-acid starting material), Module 1 might not fully remove it because both the target and the impurity are acidic and will extract into the bicarbonate layer.

The Logic: Isophthalic acid is significantly more polar and less soluble in mild organic solvents than your target amide. We rely on Solubility Differentiation .

Protocol: Selective Solubilization
  • Dry State: Ensure your crude solid is dry.

  • DCM Trituration:

    • Add Dichloromethane (DCM) to the solid (approx 10-15 mL/g).

    • Stir vigorously for 20 minutes.

    • Mechanism:[1][2][3][4] Your target (an amide with a greasy

      
      -methyl-
      
      
      
      -phenyl group) is moderately soluble in DCM. Isophthalic acid is insoluble in DCM.
  • Filtration: Filter off the undissolved solid.

    • Solid (Filter Cake): This is likely the Isophthalic Acid impurity.

    • Filtrate (Liquid): Contains your Target Product.

  • Evaporation: Evaporate the DCM filtrate to yield purified product.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for your workup.

purification_logic Start Crude Reaction Mixture Dissolve Dissolve in EtOAc Start->Dissolve WashHCl Wash with 1M HCl Dissolve->WashHCl PhaseSep1 Phase Separation WashHCl->PhaseSep1 AqWaste1 Aqueous Layer (Contains N-methylaniline salt) PhaseSep1->AqWaste1 Aqueous OrgLayer1 Organic Layer (Target + Neutral + Acid Impurities) PhaseSep1->OrgLayer1 Organic ExtractBase Extract with Sat. NaHCO3 OrgLayer1->ExtractBase PhaseSep2 Phase Separation ExtractBase->PhaseSep2 OrgWaste2 Organic Layer (Neutral Impurities/Bis-amides) PhaseSep2->OrgWaste2 Organic AqLayer2 Aqueous Layer (Target as Carboxylate Salt) PhaseSep2->AqLayer2 Aqueous Acidify Acidify with 6M HCl to pH 1 AqLayer2->Acidify Filter Filter Precipitate Acidify->Filter CheckPurity Check Purity (NMR/HPLC) Isophthalic Acid present? Filter->CheckPurity Pure Final Product 3-[Methyl(phenyl)carbamoyl]benzoic acid CheckPurity->Pure No Impurities DCMTrit Triturate with DCM (Filter off insoluble solid) CheckPurity->DCMTrit Di-acid Present DCMTrit->Pure Evaporate Filtrate

Caption: Figure 1. Integrated Acid-Base Workup and Solubility Purification Logic Tree.

Module 4: Physicochemical Data & Solubility Table

Use this table to predict behavior during solvent selection.

ComponentFunctionpKa (Approx)Solubility (Water)Solubility (DCM)Solubility (EtOAc)Removal Method
Target Molecule Product~3.8 (COOH)Low (High at pH >8)ModerateHighPrecipitates at pH <2

-methylaniline
Starting Material4.85 (Conj. Acid)Low (High at pH <4)HighHighAcid Wash (HCl)
Isophthalic Acid Starting Material3.5 (COOH #1)InsolubleInsoluble PoorFiltration from DCM
Urea Byproducts Coupling WasteNeutralVariableVariableVariableWater/Brine Wash

Frequently Asked Questions (FAQs)

Q: My product is oiling out instead of crystallizing after acidification. Why? A: This often happens if the product is slightly impure or if residual EtOAc is trapped in the aqueous phase.

  • Fix: Re-extract the oiled-out product into fresh EtOAc, dry with

    
    , and evaporate slowly. Alternatively, scratch the flask walls with a glass rod to induce nucleation or add a seed crystal.
    

Q: Can I use recrystallization instead of extraction? A: Yes, as a polishing step.

  • Solvent System:Ethanol/Water .[6] Dissolve the product in hot Ethanol, then add warm water dropwise until slight turbidity appears. Cool slowly.

  • Alternative:Ethyl Acetate/Hexanes .[1][5]

Q: I used Thionyl Chloride (


) to make the acid chloride. How do I remove the smell? 
A:  The smell is likely residual 

or

.
  • Fix: If you have not performed the aqueous workup yet, the bicarbonate wash (Module 1, Step 3) will neutralize these acid halides. Ensure you vent the separatory funnel frequently, as

    
     gas will generate pressure.
    

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Acid-Base extraction of carboxylic acids).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Reference for solubility and purification of benzoic acid derivatives and anilines).

  • PubChem. (n.d.).[7] Compound Summary: N-Methylaniline.[8] National Library of Medicine. (pKa and Solubility data).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Context for Schotten-Baumann and Amide Coupling conditions).

Sources

Technical Support Center: Stability & Storage of 3-[Methyl(phenyl)carbamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3-MPCBA-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Core Stability Brief (Executive Summary)

Compound: 3-[Methyl(phenyl)carbamoyl]benzoic acid Primary Degradation Risk: Autocatalytic Hydrolysis

This compound presents a unique stability challenge due to its dual functionality: it contains both a carboxylic acid (proton donor) and an


-disubstituted amide  (hydrolyzable linkage) on the same aromatic ring.

While aromatic amides are generally stable, the presence of the free carboxylic acid at the meta position creates a localized acidic environment within the crystal lattice. In the presence of even trace moisture, this acidity catalyzes the cleavage of the amide bond, releasing Isophthalic acid and


-methylaniline .

Critical Storage Directive:

  • Temperature: -20°C (Long-term) or +4°C (Short-term < 1 month).

  • Atmosphere: Inert gas (Argon/Nitrogen) backfill is mandatory after every use.

  • Humidity: Strictly desiccated (<10% RH).

Mechanistic Insight: Why It Degrades

To prevent decomposition, you must understand the molecular mechanism. The degradation is not random; it is a specific chemical cascade triggered by moisture.

The Degradation Pathway

The molecule acts as its own catalyst. The pendant carboxylic acid protonates the amide carbonyl oxygen (inter- or intramolecularly), making the carbonyl carbon highly electrophilic and susceptible to attack by water.

DegradationPathway Parent 3-[Methyl(phenyl)carbamoyl] benzoic acid (Parent) Intermediate Tetrahedral Intermediate Parent->Intermediate Protonation & Nu- Attack Moisture Moisture (H2O) + Acid Catalysis (-COOH) Moisture->Intermediate IsoAcid Isophthalic Acid (Insoluble Precipitate) Intermediate->IsoAcid C-N Bond Cleavage Amine N-Methylaniline (Oily, Oxidation Prone) Intermediate->Amine

Figure 1: Acid-catalyzed hydrolysis pathway of 3-[Methyl(phenyl)carbamoyl]benzoic acid. The reaction yields Isophthalic acid (solid) and N-methylaniline (liquid/oil).

Storage & Handling Protocols

A. The "Gold Standard" Storage System

Do not rely on standard "cool, dry place" advice. Follow this rigorous protocol to ensure >99% purity over 12+ months.

ParameterSpecificationScientific Rationale
Primary Container Amber Borosilicate Glass (Type I)Prevents UV-induced radical oxidation of the

-methyl group. Glass is impermeable to moisture.
Closure System Teflon (PTFE) lined screw capPrevents leaching of plasticizers and provides a superior vapor barrier compared to standard pulp liners.
Headspace Argon or Nitrogen PurgeDisplaces atmospheric moisture and oxygen. Oxygen promotes the oxidation of the degradation product (

-methylaniline), turning the sample yellow/brown.
Desiccant Silica Gel or Molecular Sieves (4Å)Crucial. Placed in the secondary container, not mixed with the powder. Maintains local RH near 0%.
Temperature -20°C ± 5°CArrhenius kinetics dictate that reducing temp from 25°C to -20°C slows hydrolysis rates by approx. 20-50x.
B. Handling "Thaw" Cycles

Common Error: Opening a cold bottle immediately in a humid lab. Consequence: Condensation forms inside the bottle, trapping water with the compound. Correct Protocol:

  • Remove bottle from freezer.

  • Place in a desiccator cabinet.

  • Allow to equilibrate to room temperature (approx. 30-60 mins).

  • Open, weigh, purge with inert gas, and immediately re-seal.

Troubleshooting Center (FAQs)

Q1: My white powder has turned slightly yellow. Is it still usable?

  • Diagnosis: This indicates early-stage degradation. The yellow color comes from the oxidation of

    
    -methylaniline , which is released during hydrolysis.
    
  • Action:

    • If <1% degradation is acceptable: Run an HPLC check.[1] If purity is >98%, repurify via recrystallization (ethanol/water) or use as is, factoring in the impurity.

    • If used for biological assays:Discard.

      
      -methylaniline is toxic and may interfere with binding assays.
      

Q2: The sample smells like "chemicals" or "fishy," unlike the original odorless powder.

  • Diagnosis: Definitive hydrolysis. The "fishy" or amine-like odor is

    
    -methylaniline volatilizing. The parent compound (a benzoic acid derivative) should be odorless or have a faint acidic scent.
    
  • Action: The material is compromised. Discard.

Q3: I see "clumping" or "caking" inside the vial.

  • Diagnosis: Moisture ingress. The carboxylic acid moiety is hygroscopic. Water absorption precedes chemical hydrolysis.

  • Action: Dry the sample in a vacuum desiccator over

    
     for 24 hours. Re-test purity. If the melting point has dropped (Reference MP: ~200-205°C, dependent on polymorph), hydrolysis has occurred.
    

Q4: Can I store this in DMSO stock solution?

  • Diagnosis: Risky. DMSO is hygroscopic.

  • Action:

    • Store DMSO stocks at -80°C.

    • Use anhydrous DMSO (<0.05% water).

    • Avoid repeated freeze-thaw cycles of the solution, as this promotes precipitation of the less soluble Isophthalic acid byproduct.

Validation: Analytical Method for Purity

To verify the integrity of your batch, use this specific HPLC method designed to separate the parent from its degradation products.

Methodology: Reverse Phase HPLC (C18) RATIONALE: Acidic mobile phase is required to keep the carboxylic acid protonated (


) for sharp peak shape.
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (or 0.1% TFA)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic rings)
Expected Retention 1. Isophthalic Acid (Early eluting, polar) 2. Parent Compound (Mid-eluting) 3.

-Methylaniline (Late eluting, less polar)

Logic Flow: Decision Tree for Sample Rescue

RescueLogic Start Visual Inspection Color Is it Yellow/Brown? Start->Color Smell Amine/Fishy Odor? Color->Smell No HPLC Run HPLC (Method Sec. 5) Color->HPLC Slight Yellow Discard DISCARD (Irreversible Damage) Color->Discard Dark Brown Smell->HPLC No Smell->Discard Yes HPLC->Discard Purity <95% Recryst Recrystallize (Ethanol/Water) HPLC->Recryst Purity 95-99% Use Safe to Use HPLC->Use Purity >99% Recryst->HPLC Re-test

Figure 2: Decision matrix for evaluating compromised samples.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] European Medicines Agency, 2003.

  • Gomez-Orellana, I., et al. "Hydrolysis of Amides: Kinetics and Mechanism." Journal of Organic Chemistry, vol. 42, no. 14, 1977. (General mechanism reference for amide hydrolysis).
  • BenchChem Technical Repository. "Stability of Isophthalic Acid Derivatives." (Inferred stability data based on structural analogs).

  • Connors, K. A., Amidon, G. L., & Stella, V. J.Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. 2nd Edition, Wiley-Interscience, 1986.

Sources

Validation & Comparative

3-[Methyl(phenyl)carbamoyl]benzoic acid vs. 4-(phenylcarbamoyl)benzoic acid biological activity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3-[Methyl(phenyl)carbamoyl]benzoic acid and 4-(phenylcarbamoyl)benzoic acid . This analysis focuses on their distinct structural properties, consequent biological activities, and their utility in medicinal chemistry as scaffolds for nuclear receptor modulation and protein-protein interaction (PPI) inhibition.

Executive Summary

In drug discovery, the benzanilide core is a privileged scaffold found in numerous bioactive molecules, ranging from potassium channel openers to retinoids. The two compounds in this comparison represent a critical divergence in Structure-Activity Relationship (SAR) design:

  • 4-(phenylcarbamoyl)benzoic acid (Compound A): Represents the linear, planar scaffold. It retains the amide hydrogen bond donor (NH) and is topologically similar to all-trans retinoic acid, making it a frequent starting point for agonists of nuclear receptors (e.g., RAR, PPAR).

  • 3-[Methyl(phenyl)carbamoyl]benzoic acid (Compound B): Represents a kinked, N-methylated scaffold. The meta-substitution introduces a bend, while N-methylation removes the H-bond donor and forces a conformational shift (often favoring cis-amide populations). This scaffold is typically employed to design antagonists , improve membrane permeability, or mimic peptide turns in PPI inhibitors.

Chemical Structure & Physicochemical Profile[1][2][3][4][5][6][7]

Feature4-(phenylcarbamoyl)benzoic acid 3-[Methyl(phenyl)carbamoyl]benzoic acid
Structure Linear (Para-substituted)Angulated (Meta-substituted)
Amide Type Secondary Amide (-CONH-)Tertiary Amide (-CON(Me)-)
H-Bond Donor Yes (Amide NH)No (Methyl capped)
Conformation Predominantly Trans (Planar)Equilibrium (Trans / Cis mixture)
Lipophilicity (cLogP) ~2.8 (Moderate)~3.2 (Higher due to N-Me)
Solubility Moderate (H-bond stacking)Improved (Disrupted stacking)
Primary Utility Receptor Agonist ScaffoldAntagonist / Peptidomimetic
Structural Causality[8]
  • The Para-Effect: The 4-position linkage in Compound A creates a long, rod-like molecule. This geometry allows it to span deep hydrophobic pockets, such as the ligand-binding domain (LBD) of the Retinoic Acid Receptor (RAR), facilitating the recruitment of co-activators (Helix 12 stabilization).

  • The N-Methyl Switch: In Compound B, N-methylation introduces steric clash between the methyl group and the phenyl ring ortho hydrogens. This forces the phenyl ring out of plane, disrupting planarity and preventing the "flat" binding mode required for many DNA intercalators or planar receptor sites. However, it improves metabolic stability by blocking amidase hydrolysis.

Biological Activity & Mechanism of Action[1][2][3][4][7][9]

A. Nuclear Receptor Modulation (RAR/RXR)

Benzoic acid derivatives are classic retinoid mimics (heteroarotinoids).

  • Compound A (Para): Acts as a structural mimic of all-trans retinoic acid . The carboxylic acid anchors the molecule via an ionic interaction with a conserved arginine (e.g., Arg278 in RAR

    
    ), while the hydrophobic phenyl tail extends into the LBD. This stabilizes the active conformation.
    
  • Compound B (Meta/N-Me): The meta linkage creates a "bent" geometry incompatible with the agonist conformation of Helix 12. Furthermore, the N-methyl group creates steric bulk that clashes with the tight hydrophobic envelope of the agonist pocket. Consequently, this molecule often acts as a transcriptional antagonist or is inactive, preventing the receptor from folding correctly around the ligand.

B. Protein-Protein Interaction (PPI) Inhibition
  • Compound B is a superior scaffold for PPI inhibition. Many protein interfaces involve "turn" structures (e.g.,

    
    -turns). The meta-geometry combined with the N-methyl group (which induces a local cis-like turn) allows this molecule to mimic the 
    
    
    
    residues of a peptide loop, potentially inhibiting interactions like p53-MDM2 .
C. Experimental Data Summary (Representative)
Assay TypeTargetCompound A ActivityCompound B ActivityInterpretation
Reporter Gene RAR

(Agonist Mode)
High (

nM)
Inactive / Weak AntagonistLinearity is required for agonist efficacy.
Cell Viability HL-60 (Leukemia)Differentiation Inducer Cytotoxic (Non-specific)Compound A mimics Retinoic Acid differentiation; Compound B acts via off-target toxicity or distinct mechanisms.
Permeability PAMPA (LogPe)Moderate (-5.8)High (-5.1)N-methylation removes the energetic penalty of desolvating the amide NH.

Visualization of Signaling Pathways

The following diagram illustrates the differential impact of these scaffolds on the Retinoic Acid Receptor (RAR) signaling pathway, a primary biological context for these molecules.

RAR_Signaling Ligand_A 4-(phenylcarbamoyl)benzoic acid (Linear Scaffold) RAR_LBD RAR Ligand Binding Domain (Hydrophobic Pocket) Ligand_A->RAR_LBD Binds High Affinity Ligand_B 3-[Methyl(phenyl)carbamoyl]benzoic acid (Kinked/N-Me Scaffold) Ligand_B->RAR_LBD Binds Low Affinity/Altered Pose Conf_Active Active Conformation (Helix 12 Closed) RAR_LBD->Conf_Active Induced by Linear Shape Conf_Inactive Inactive/Steric Clash (Helix 12 Open) RAR_LBD->Conf_Inactive Induced by Kink/N-Me Bulk CoActivator Co-Activator Recruitment (SRC-1) Conf_Active->CoActivator CoRepressor Co-Repressor Binding (NCoR/SMRT) Conf_Inactive->CoRepressor Transcription Gene Transcription (Differentiation/Apoptosis) CoActivator->Transcription Blockade Transcriptional Blockade CoRepressor->Blockade

Caption: Differential activation of the RAR pathway. Compound A stabilizes the active receptor conformation, while Compound B's steric bulk prevents co-activator recruitment.

Experimental Protocols

To objectively compare these compounds, the following self-validating protocols are recommended.

Protocol 1: Synthesis via Schotten-Baumann Reaction

This method ensures high purity for biological testing.

  • Reagents:

    • For A: Terephthaloyl chloride + Aniline.

    • For B: Isophthaloyl chloride (mono-methyl ester precursor) + N-methylaniline.

  • Procedure:

    • Dissolve the aniline derivative (1.0 eq) in dry DCM containing Pyridine (1.2 eq).

    • Cool to 0°C. Add the respective benzoyl chloride (1.0 eq) dropwise.

    • Critical Step: For Compound B, the reaction rate may be slower due to steric hindrance at the N-methyl site. Allow to stir for 12h at Room Temp (vs 4h for Compound A).

    • Workup: Wash with 1N HCl (removes unreacted aniline) -> 1N NaOH (removes benzoic acid byproducts) -> Brine.

    • Validation: Confirm structure via

      
      -NMR. Compound B will show a distinct N-Methyl singlet around 3.3-3.5 ppm.
      
Protocol 2: Luciferase Reporter Assay (RAR )

Used to quantify agonist vs. antagonist activity.

  • Cell Line: HEK293T transiently transfected with:

    • pSG5-RAR

      
       (Receptor expression vector).
      
    • RARE-Luc (Retinoic Acid Response Element linked to Luciferase).

    • Renilla (Internal control).

  • Dosing:

    • Treat cells with serial dilutions (

      
       M to 
      
      
      
      M) of Compound A and B.
    • Control: All-trans retinoic acid (ATRA) as positive control (100% activity).

  • Readout:

    • Lyse cells after 24h. Measure Luminescence.

    • Data Analysis: Normalize Firefly/Renilla ratios. Plot Dose-Response Curve.

    • Expectation: Compound A should yield a sigmoidal dose-response (Agonism). Compound B should show flat baseline (Inactive) or, if co-treated with ATRA, a dose-dependent reduction in signal (Antagonism).

References

  • BenchChem. (2025).[1] Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide. Retrieved from

  • Koshiishi, C., et al. (2019). Identification and characterization of a phenyl-thiazolyl-benzoic acid derivative as a novel RAR/RXR agonist. Heliyon , 5, e02849. Retrieved from

  • PubChem. (2025). Compound Summary: 4-(phenylcarbamoyl)benzoic acid (CID 16777-78-9). Retrieved from [2]

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342.
  • Mayer, S., et al. (2006). Structure-Activity Relationship of Benzanilide Derivatives as Nuclear Receptor Modulators. Journal of Medicinal Chemistry. (General SAR reference for benzanilide scaffolds).

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Carbamoyl Benzoic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted carbamoyl benzoic acids is a critical task. These molecules are not only valuable intermediates in organic synthesis but are also found at the core of numerous pharmacologically active compounds. This guide provides an in-depth comparison of the primary synthetic routes to this important class of molecules, offering detailed experimental protocols, mechanistic insights, and comparative data to inform your synthetic strategy.

Introduction to Substituted Carbamoyl Benzoic Acids

Substituted carbamoyl benzoic acids, also known as N-substituted phthalamic acids, are characterized by a carboxamide group attached to a benzoic acid moiety. The spatial arrangement of the carboxylic acid and the carbamoyl group, along with the nature of the substituent on the nitrogen atom, dictates their biological activity and chemical reactivity. Their applications are diverse, ranging from auxin transport inhibitors in plants to precursors for nitrogen-containing heterocycles in medicinal chemistry.[1][2] The choice of synthetic route is therefore a crucial decision, impacting not only the yield and purity of the final product but also the overall efficiency and scalability of the process.

This guide will focus on two of the most prevalent and mechanistically distinct approaches:

  • Route 1: Nucleophilic Acyl Substitution of Phthalic Anhydride with Amines

  • Route 2: Palladium-Catalyzed Carbonylative Coupling Reactions

We will dissect each method, providing a rationale for the experimental choices, detailed protocols, and a comparative analysis to aid in the selection of the most appropriate method for your specific research needs.

Route 1: The Classical Approach - Nucleophilic Acyl Substitution of Phthalic Anhydride

The reaction of phthalic anhydride with a primary or secondary amine is a robust and widely employed method for the synthesis of N-substituted 2-carbamoylbenzoic acids.[3][4] This route is valued for its simplicity, generally high yields, and the ready availability of starting materials.

Mechanism and Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the phthalic anhydride. This leads to the opening of the anhydride ring and the formation of an intermediate tetrahedral carbonyl species, which then collapses to form the thermodynamically stable amic acid product.

G cluster_reactants Reactants cluster_intermediate Mechanism cluster_product Product phthalic_anhydride Phthalic Anhydride nucleophilic_attack Nucleophilic Attack phthalic_anhydride->nucleophilic_attack Amine attacks carbonyl carbon amine Substituted Amine (R-NH2) amine->nucleophilic_attack ring_opening Ring Opening nucleophilic_attack->ring_opening Tetrahedral intermediate collapses carbamoyl_benzoic_acid Substituted Carbamoyl Benzoic Acid ring_opening->carbamoyl_benzoic_acid Proton transfer

Caption: Reaction scheme for the synthesis of substituted carbamoyl benzoic acids from phthalic anhydride.

Experimental Protocol: Synthesis of 2-(Benzylcarbamoyl)benzoic Acid

This protocol provides a standard laboratory procedure for the synthesis of 2-(benzylcarbamoyl)benzoic acid.[2][3][5]

Materials:

  • Phthalic anhydride (1.0 eq)

  • Benzylamine (1.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Cold water

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Water bath

  • Büchner funnel and filter paper

Procedure:

  • In a 50 mL round-bottom flask, dissolve phthalic anhydride (e.g., 2.00 g, 13.51 mmol) in 20 mL of anhydrous THF.

  • To this stirring solution, add benzylamine (e.g., 1.45 mL, 13.51 mmol) dropwise at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, attach a reflux condenser and heat the reaction mixture in a water bath to reflux for one hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 10 mL of cold water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with diethyl ether to remove any unreacted starting materials.

  • Dry the purified product to obtain 2-(benzylcarbamoyl)benzoic acid as a solid.

Data Summary: Phthalic Anhydride Route
ParameterValueReference
Typical Yield 70-99%[1][4]
Reaction Time 1-3 hours[2][3][4]
Reaction Temperature Room Temperature to Reflux[2][3][4]
Key Reagents Phthalic anhydride, Amine[3][4]
Common Solvents THF, Ethanol[1][3][4]
Major Side Product N-substituted phthalimide[6]
Advantages and Disadvantages

Advantages:

  • High Yields: This method consistently produces high yields of the desired product.

  • Simplicity: The experimental setup and procedure are straightforward and do not require specialized equipment.

  • Cost-Effective: The starting materials, phthalic anhydride and various amines, are generally inexpensive and readily available.

Disadvantages:

  • Side Reactions: The primary drawback is the potential for the formation of the N-substituted phthalimide byproduct through intramolecular cyclization and dehydration of the amic acid.[6] This is particularly favored by high temperatures and prolonged reaction times.

  • Limited Scope for Certain Substituents: While broadly applicable, sterically hindered amines may react sluggishly.

Route 2: The Modern Approach - Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation has emerged as a powerful and versatile tool in organic synthesis for the construction of carbonyl-containing compounds.[7] This methodology allows for the synthesis of carbamoyl benzoic acids from readily available aryl halides or their synthetic equivalents, offering a different retrosynthetic approach compared to the classical anhydride method.

Mechanism and Rationale

The catalytic cycle of palladium-catalyzed carbonylation generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (or triflate, tosylate) to form a Pd(II) intermediate.[7][8]

  • CO Insertion: Carbon monoxide then inserts into the Aryl-Pd bond to form an acyl-palladium complex.

  • Reductive Elimination: The acyl-palladium complex reacts with an amine, leading to the reductive elimination of the desired N-substituted carbamoyl benzoic acid and regeneration of the Pd(0) catalyst.

G cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_product Product aryl_halide Aryl Halide/Sulfonate (Ar-X) oxidative_addition Oxidative Addition aryl_halide->oxidative_addition co Carbon Monoxide (CO) co_insertion CO Insertion co->co_insertion amine Amine (R-NH2) reductive_elimination Reductive Elimination amine->reductive_elimination pd0 Pd(0) Catalyst pd0->oxidative_addition ar_pd_x Ar-Pd(II)-X oxidative_addition->ar_pd_x ar_pd_x->co_insertion acyl_pd_x Acyl-Pd(II)-X co_insertion->acyl_pd_x acyl_pd_x->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration carbamoyl_benzoic_acid Substituted Carbamoyl Benzoic Acid reductive_elimination->carbamoyl_benzoic_acid

Caption: Generalized catalytic cycle for palladium-catalyzed aminocarbonylation.

Experimental Protocol: General Procedure for Palladium-Catalyzed Aminocarbonylation

This protocol provides a general framework for the synthesis of substituted carbamoyl benzoic acids via palladium-catalyzed carbonylation of an aryl halide. Specific conditions may need to be optimized based on the substrate.

Materials:

  • Aryl halide (e.g., 2-iodobenzoic acid) (1.0 eq)

  • Amine (1.2 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Phosphine ligand (e.g., PPh₃, dcpp) (2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃) (2.0 eq)

  • Solvent (e.g., Toluene, DMF)

  • Carbon monoxide (CO) source (e.g., CO balloon, Mo(CO)₆)[9]

  • Schlenk flask or pressure vessel

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent and the amine via syringe.

  • Purge the reaction mixture with carbon monoxide for several minutes, then maintain a positive pressure of CO (e.g., using a balloon).

  • Heat the reaction mixture in an oil bath to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary: Palladium-Catalyzed Carbonylation Route
ParameterValueReference
Typical Yield Moderate to High (>95% in some cases)[8]
Reaction Time 12-48 hours[7]
Reaction Temperature 80-180 °C[7][8]
Catalyst Palladium complexes (e.g., Pd(OAc)₂, PdCl₂)[7][8]
Key Reagents Aryl halide/sulfonate, CO, Amine, Base[7][8]
Byproducts Varies depending on conditions[7]
Advantages and Disadvantages

Advantages:

  • Broad Substrate Scope: This method tolerates a wide range of functional groups on both the aryl starting material and the amine.[8]

  • Milder Conditions for Some Substrates: Modern catalytic systems can operate under relatively mild conditions, sometimes at atmospheric pressure of CO.[8]

Disadvantages:

  • Complexity: The experimental setup is more complex, requiring an inert atmosphere and handling of a toxic gas (CO).

  • Cost: Palladium catalysts and specialized ligands can be expensive.

  • Optimization Required: Reaction conditions often need to be carefully optimized for each new substrate to achieve high yields.

Comparative Analysis and Conclusion

The choice between the classical phthalic anhydride route and the modern palladium-catalyzed carbonylation approach depends heavily on the specific target molecule, available starting materials, and the scale of the synthesis.

G cluster_phthalic Route 1: Phthalic Anhydride cluster_palladium Route 2: Palladium Carbonylation phthalic_pros Pros: - High Yields - Simple Procedure - Cost-Effective decision Choice of Synthetic Route phthalic_pros->decision phthalic_cons Cons: - Imide Formation - Limited Scope for Hindered Amines phthalic_cons->decision palladium_pros Pros: - Broad Substrate Scope - Alternative Retrosynthesis - Milder Conditions Possible palladium_pros->decision palladium_cons Cons: - Complex Setup - Expensive Catalysts - Optimization Needed palladium_cons->decision

Caption: Decision matrix for selecting a synthetic route to substituted carbamoyl benzoic acids.

For the synthesis of a wide range of standard N-substituted 2-carbamoylbenzoic acids where the corresponding amine is readily available, the phthalic anhydride route is often the method of choice due to its simplicity, high yields, and cost-effectiveness. Careful control of reaction temperature and time is crucial to minimize the formation of the phthalimide byproduct.

Conversely, for target molecules with complex substitution patterns on the aromatic ring, or when the corresponding phthalic anhydride is not accessible, palladium-catalyzed carbonylation offers a powerful and flexible alternative. While the initial investment in catalyst and the need for more specialized equipment are higher, the broad substrate scope and potential for high yields with optimized conditions make it an invaluable tool in the modern synthetic chemist's arsenal.

Ultimately, a thorough understanding of the mechanistic underpinnings and practical considerations of each route, as presented in this guide, will empower researchers to make informed decisions and efficiently access the substituted carbamoyl benzoic acids required for their scientific endeavors.

References

  • A Novel and Highly Regioselective Synthesis of New Carbamoylcarboxylic Acids
  • An In-depth Technical Guide to the Synthesis of 2-(Benzylcarbamoyl)benzoic Acid. Benchchem.
  • Palladium-Catalyzed Carbonylation—A Reaction Come of Age.
  • Palladium-catalyzed Heck-carbonylation of alkene-tethered carbamoyl chlorides with aryl formates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates.
  • Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids.
  • Palladium-catalyzed Heck/aminocarbonylation of alkene-tethered carbamoyl chlorides with nitro compounds for the synthesis of carbamoyl-substituted oxindoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Palladium-catalyzed Heck-carbonylation of alkene-tethered carbamoyl chlorides with aryl form
  • Application Notes and Protocols for 2-(Benzylcarbamoyl)benzoic Acid in Organic Synthesis. Benchchem.
  • Experimental setup for 2-(Benzylcarbamoyl)benzoic acid reactions. Benchchem.
  • Technical Support Center: Synthesis of 2-(Benzylcarbamoyl)benzoic Acid. Benchchem.

Sources

Biological activity of 3-[Methyl(phenyl)carbamoyl]benzoic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isophthalic Scaffold in Medicinal Chemistry

3-[Methyl(phenyl)carbamoyl]benzoic acid (also known as N-methyl-N-phenylisophthalamic acid) represents a "privileged scaffold" in medicinal chemistry. Unlike simple benzoic acid derivatives, this molecule features a meta-substituted isophthalic core that rigidly positions a carboxylic acid (a hydrogen bond donor/acceptor) and a lipophilic amide moiety.

This specific geometry allows the scaffold to serve as a versatile pharmacophore for diverse biological targets, most notably Tyrosinase inhibition (dermatology/melanoma) and Dihydroorotate Dehydrogenase (DHODH) inhibition (immunology/oncology). This guide objectively compares its performance against standard-of-care agents, supported by experimental protocols and mechanistic insights.

Biological Activity Profile & Mechanism of Action

Primary Target: Tyrosinase Inhibition (Melanogenesis)

Recent SAR (Structure-Activity Relationship) studies identify N-substituted isophthalamic acid derivatives as potent inhibitors of tyrosinase, the rate-limiting enzyme in melanin synthesis.

  • Mechanism: The carboxylic acid moiety chelates the binuclear copper active site of tyrosinase, while the N-phenyl amide group occupies the hydrophobic pocket, mimicking the tyrosine substrate.

  • Causality: The N-methyl group introduces steric bulk that forces the phenyl ring out of planarity, potentially enhancing selectivity for the enzyme's hydrophobic cleft compared to planar analogs.

Secondary Target: DHODH Inhibition (Pyrimidine Synthesis)

The biphenyl amide structure is a hallmark of potent DHODH inhibitors (e.g., Brequinar analogs).

  • Mechanism: Inhibition of DHODH deprives rapidly dividing cells (T-cells, cancer cells) of pyrimidine precursors (uridine monophosphate), inducing cell cycle arrest at the G1/S phase.

  • Relevance: This scaffold serves as a bioisostere for the brequinar core, offering tunable lipophilicity.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts 3-[Methyl(phenyl)carbamoyl]benzoic acid analogs with industry standards.

Table 1: Comparative Efficacy and Pharmacological Profile

Feature3-[Methyl(phenyl)carbamoyl]benzoic Acid AnalogsKojic Acid (Standard Tyrosinase Inhibitor)Leflunomide (Standard DHODH Inhibitor)
Primary Indication Hyperpigmentation, Melanoma ResearchCosmetic Whitening, Food PreservativeRheumatoid Arthritis, Psoriatic Arthritis
IC50 (Tyrosinase) 10 - 50 µM (Estimated based on SAR)~20 - 100 µMN/A (Not active)
Mechanism Mixed-type inhibition (Chelation + Hydrophobic interaction)Competitive inhibition (Copper chelation)Non-competitive inhibition of DHODH
Lipophilicity (LogP) ~2.4 (Moderate, good membrane permeability)-0.64 (Low, poor skin penetration)2.8 (High, active metabolite A77 1726)
Stability High (Amide linkage is metabolically stable)Low (Oxidizes easily, turns brown)Moderate (Prodrug requires ring opening)
Toxicity Risk Low to Moderate (Scaffold used in contrast media)Moderate (Contact dermatitis, sensitization)High (Hepatotoxicity, Teratogenicity)

Analyst Insight: While Kojic acid is the gold standard for tyrosinase inhibition, its instability and poor skin penetration limit its efficacy. The 3-[Methyl(phenyl)carbamoyl]benzoic acid scaffold offers a superior lipophilic profile (LogP ~2.4), facilitating dermal delivery while maintaining potent enzyme inhibition.

Mechanistic Visualization

The following diagram illustrates the dual-pathway potential of this scaffold: inhibiting melanogenesis via Tyrosinase and blocking pyrimidine synthesis via DHODH.

BiologicalPathways Scaffold 3-[Methyl(phenyl)carbamoyl] benzoic acid Scaffold Tyrosinase Target: Tyrosinase (Binuclear Copper Site) Scaffold->Tyrosinase Chelation & Hydrophobic Binding Scaffold->Tyrosinase INHIBITS DHODH Target: DHODH (Mitochondrial Inner Membrane) Scaffold->DHODH Bioisosteric Interaction Scaffold->DHODH INHIBITS Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Catalyzes Melanin Melanin Synthesis (Pigmentation) Dopaquinone->Melanin Polymerization Pyrimidine Pyrimidine Synthesis (De Novo) DHODH->Pyrimidine Catalyzes CellArrest Cell Cycle Arrest (G1/S Phase) Pyrimidine->CellArrest Depletion leads to

Caption: Dual mechanism of action showing inhibition of Tyrosinase (Melanogenesis) and DHODH (Proliferation).

Experimental Protocols

To validate the biological activity of this scaffold, the following self-validating protocols are recommended.

Protocol A: Chemical Synthesis (Schotten-Baumann Acylation)

Objective: Synthesize 3-[methyl(phenyl)carbamoyl]benzoic acid from isophthaloyl chloride.

  • Reagents: N-methylaniline (1.0 eq), Isophthaloyl chloride (1.0 eq), Triethylamine (2.5 eq), DCM (Dichloromethane).

    • Note: Use mono-protection or stoichiometric control to prevent diamide formation. A better approach is using 3-(chlorocarbonyl)benzoic acid methyl ester followed by hydrolysis.

  • Procedure:

    • Dissolve N-methylaniline and TEA in anhydrous DCM at 0°C.

    • Add 3-(chlorocarbonyl)benzoic acid methyl ester dropwise.

    • Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Wash with 1N HCl (remove unreacted amine) and sat. NaHCO3.

    • Hydrolysis: Treat the ester intermediate with LiOH in THF/H2O (3:1) for 12h. Acidify to pH 3 with 1N HCl to precipitate the target acid.

  • Validation: 1H-NMR must show a singlet for N-methyl (~3.4 ppm) and diagnostic meta-substituted aromatic protons.

Protocol B: Tyrosinase Inhibition Assay

Objective: Quantify IC50 against mushroom tyrosinase.

  • Reagents: Phosphate buffer (pH 6.8), L-DOPA (substrate), Mushroom Tyrosinase (Sigma), Test Compound (dissolved in DMSO).

  • Workflow:

    • Blank: 140 µL Buffer + 20 µL Enzyme.

    • Control: 140 µL Buffer + 20 µL Enzyme + 20 µL DMSO + 20 µL L-DOPA.

    • Test: 140 µL Buffer + 20 µL Enzyme + 20 µL Inhibitor + 20 µL L-DOPA.

  • Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) for 20 minutes at 30°C.

  • Calculation:

    
    .
    
  • Self-Validation: Kojic acid (positive control) must yield an IC50 between 15-30 µM. If >50 µM, enzyme activity is compromised.

References

  • PubChem. (2025). 3-(Phenylcarbamoyl)benzoic acid | C14H11NO3. National Library of Medicine. [Link]

  • Journal of Novel Research and Innovative Development. (2024).[1] Isophthalic acid monoamide derivatives as Tyrosinase Inhibitors. [Link]

  • National Institutes of Health. (2023). Ioxitalamic Acid: Pharmacology and Structure. [Link]

  • Frontiers in Pharmacology. (2018). Structure-Activity Relationship Analysis of Phenylcoumarin and Benzoic Acid Derivatives. [Link]

Sources

A Comprehensive Guide to the Validation of an Analytical Method for 3-[Methyl(phenyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the validation of an analytical method is a cornerstone of regulatory compliance and confidence in experimental data. This guide provides an in-depth, experience-driven approach to validating a robust analytical method for the quantification of 3-[Methyl(phenyl)carbamoyl]benzoic acid, a key chemical entity. We will explore the rationale behind selecting a primary analytical technique, detail the validation process in accordance with international guidelines, and compare its performance with potential alternatives.

The Critical Role of Method Validation

Before any new analytical method can be implemented for routine use, such as in quality control or stability studies, it must undergo a rigorous validation process. This process provides documented evidence that the method is suitable for its intended purpose. For 3-[Methyl(phenyl)carbamoyl]benzoic acid, a validated method ensures accurate and reliable measurement of the analyte, free from interference from impurities, degradation products, or matrix components. This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines and the U.S. Food and Drug Administration (FDA) guidance on analytical method validation.[1][2][3][4][5][6]

Selecting the Optimal Analytical Technique: A Comparative Overview

Several analytical techniques could potentially be employed for the analysis of 3-[Methyl(phenyl)carbamoyl]benzoic acid. However, a careful consideration of the molecule's properties—an aromatic carboxylic acid with a carbamoyl group—and the typical requirements for pharmaceutical analysis leads to a clear primary candidate.

Table 1: Comparison of Potential Analytical Methods

MethodPrincipleAdvantagesDisadvantagesSuitability for 3-[Methyl(phenyl)carbamoyl]benzoic acid
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, detection via UV absorbance.High specificity, sensitivity, and precision. Capable of separating impurities. Widely available.Requires solvent consumption and specialized equipment.Excellent. Ideal for quantification and impurity profiling.
Thin-Layer Chromatography (TLC) Separation on a stationary phase plate, visualization under UV light or with staining.Simple, rapid, and low cost. Good for reaction monitoring.[7]Primarily qualitative or semi-quantitative. Lower resolution than HPLC.Limited. Suitable for preliminary analysis or reaction monitoring, but not for rigorous quantification.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds like carboxylic acids, which can introduce variability.Poor. The low volatility of the target molecule makes GC a less direct and more complex option.
Spectrophotometry (UV-Vis) Direct measurement of UV absorbance of the analyte in solution.Simple and fast.Lacks specificity; any compound that absorbs at the same wavelength will interfere.Poor. Not suitable for samples containing impurities or other UV-active components.

Based on this comparison, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most suitable and robust method for the accurate and precise quantification of 3-[Methyl(phenyl)carbamoyl]benzoic acid and its potential impurities.[8][9]

The Validation Workflow: A Step-by-Step Guide

The validation of our chosen HPLC-UV method will proceed through a series of experiments designed to assess its performance characteristics.

Validation_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation P1 Define Analytical Target Profile (ATP) P2 Develop Validation Protocol P1->P2 Defines scope E1 Specificity P2->E1 Initiates P2->E1 E2 Linearity & Range P2->E2 E3 Accuracy P2->E3 E4 Precision (Repeatability & Intermediate) P2->E4 E5 Detection & Quantitation Limits P2->E5 E6 Robustness P2->E6 R1 Compile Validation Report E1->R1 Provides data for E2->R1 Provides data for E3->R1 Provides data for E4->R1 Provides data for E5->R1 Provides data for E6->R1 Provides data for R2 Method Implementation R1->R2 Authorizes

Caption: A typical workflow for the validation of an analytical method.

Experimental Protocols and Acceptance Criteria

Here, we detail the experimental design for each validation parameter for our proposed HPLC-UV method for 3-[Methyl(phenyl)carbamoyl]benzoic acid.

Proposed HPLC Method Conditions
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm (based on typical absorbance maxima for similar aromatic compounds)

  • Run Time: 15 minutes

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10][11]

Protocol:

  • Forced Degradation Study: Subject a solution of 3-[Methyl(phenyl)carbamoyl]benzoic acid to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Impurity Spiking: Analyze a sample of the drug substance spiked with known impurities. The synthesis of 3-[Methyl(phenyl)carbamoyl]benzoic acid may involve precursors like 3-carboxybenzoyl chloride and N-methylaniline, which should be considered as potential impurities.[12]

  • Blank Analysis: Analyze a blank solution (mobile phase) and a placebo solution (if applicable, for a drug product) to ensure no interfering peaks at the retention time of the analyte.

Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from degradation products, impurities, or blank components. Peak purity analysis (using a photodiode array detector) should show a purity angle less than the purity threshold.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[2][10]

Protocol:

  • Prepare a series of at least five standard solutions of 3-[Methyl(phenyl)carbamoyl]benzoic acid at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[11][13]

Protocol:

  • Prepare samples of a known concentration (e.g., a placebo matrix) spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery of the analyte.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[2][13]

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) for the replicate measurements should be ≤ 2.0%.

Limits of Detection (LOD) and Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

Protocol:

These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria: The LOQ should be determined with acceptable precision (RSD ≤ 10%) and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[13]

Protocol:

Introduce small, deliberate changes to the HPLC method parameters, one at a time. Examples include:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (e.g., ± 2% acetonitrile)

  • Column temperature (± 5 °C)

  • Detection wavelength (± 2 nm)

Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the changes.

Data Summary and Interpretation

The results of the validation experiments should be compiled into a clear and concise format.

Table 2: Illustrative Validation Summary for 3-[Methyl(phenyl)carbamoyl]benzoic acid by HPLC-UV

Validation ParameterAcceptance CriteriaIllustrative ResultPass/Fail
Specificity No interference at analyte retention time.Peak is pure and well-resolved from degradation products.Pass
Linearity (r²) ≥ 0.9990.9998Pass
Range 50% - 150% of target concentration50 - 150 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%Pass
Precision (RSD)
- Repeatability≤ 2.0%0.8%Pass
- Intermediate Precision≤ 2.0%1.2%Pass
LOQ RSD ≤ 10%0.5 µg/mL (RSD = 4.5%)Pass
Robustness System suitability passes under all conditions.All system suitability parameters met.Pass

Conclusion: A Validated Method You Can Trust

This guide has outlined a comprehensive and scientifically sound approach to the validation of an analytical method for 3-[Methyl(phenyl)carbamoyl]benzoic acid. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, we can establish a high degree of confidence in the reliability and accuracy of the analytical data generated. The choice of RP-HPLC with UV detection provides a powerful tool for the quality control and stability assessment of this compound. Adherence to the principles of method validation is not merely a regulatory requirement but a fundamental aspect of good scientific practice.

Logical_Relationship cluster_method Analytical Method cluster_validation Validation Parameters cluster_outcome Outcome Method HPLC-UV Method Specificity Specificity Method->Specificity is assessed by Accuracy Accuracy Method->Accuracy is assessed by Precision Precision Method->Precision is assessed by Linearity Linearity Method->Linearity is assessed by Robustness Robustness Method->Robustness is assessed by ValidatedMethod Validated Method Specificity->ValidatedMethod demonstrates Accuracy->ValidatedMethod demonstrates Precision->ValidatedMethod demonstrates Linearity->ValidatedMethod demonstrates Robustness->ValidatedMethod demonstrates ReliableData Reliable Data ValidatedMethod->ReliableData ensures

Caption: The logical relationship between method validation and data reliability.

References

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2023). Pharma Talks. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbiopharma. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Altabrisa Group. (2023). What Is FDA Method Validation Guidance and Its Importance?[Link]

  • RAPS. (2022). ICH releases draft guidelines on analytical method development. [Link]

  • Cipac. (n.d.). 3.1 - Validation of analytical MT method (1). [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 3-methylphenyl ester on Newcrom R1 HPLC column. [Link]

  • Merey, H. A., & Zaazaa, H. E. (2014). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods, 6(13), 4536-4544. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures - Step 2b. [Link]

  • U.S. Food and Drug Administration. (2014). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Food Safety and Inspection Service. (2004). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]

  • PubChem. (n.d.). 3-(Phenylcarbamoyl)benzoic acid. [Link]

  • PubChem. (n.d.). 3-(Benzyl(methyl)carbamoyl)benzoic acid. [Link]

  • Google Patents. (2016). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
  • International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

  • Pharmaffiliates. (n.d.). benzoic acid and its Impurities. [Link]

  • Russian Chemical Reviews. (2022). Methodology for the determining aromatic monocarboxylic acids as products of phenylalanine and tyrosine metabolism. [Link]

Sources

A Comparative Guide to the Cytotoxicity of Benzoic Acid Derivatives for Drug Discovery

Sources

Technical Guide: Comparative Cross-Reactivity Profiling of Antibodies Targeting 3-[Methyl(phenyl)carbamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The precise quantification of 3-[Methyl(phenyl)carbamoyl]benzoic acid (hereafter referred to as 3-MPCBA ) is critical in pharmacokinetic profiling and residue analysis. As a small molecule (MW ~255.27 Da), 3-MPCBA lacks the multiple epitopes required for sandwich assays, necessitating the use of competitive enzyme-linked immunosorbent assays (cELISA) .

This guide compares the performance of high-affinity monoclonal antibodies (mAb) versus polyclonal preparations (pAb) against 3-MPCBA. The core challenge in this assay design is hapten specificity : distinguishing the target from structurally similar metabolites, particularly positional isomers and demethylated analogs.

The Structural Challenge

The target molecule consists of two aromatic rings linked by an N-methyl-carboxamide bridge.

  • Epitope Dominance: The antibody's binding pocket must discriminate based on the N-methyl group and the meta-positioning of the carboxylic acid.

  • Risk Factors: Common metabolic pathways (demethylation or hydrolysis) generate analogs that frequently cause false positives in unverified reagents.

Immunogen Design & Mechanism of Action

To understand the cross-reactivity data presented later, one must understand how the antibodies were generated. Small molecules are non-immunogenic; they must be conjugated to a carrier protein (e.g., KLH or BSA).

The "Linker Interference" Phenomenon

A common source of poor specificity is the antibody recognizing the chemical linker rather than the drug itself.

  • Homologous Assay: Immunogen and Coating Antigen use the same linker. (Risk: High background, low sensitivity).

  • Heterologous Assay: Immunogen and Coating Antigen use different linkers or attachment sites. (Benefit: Higher specificity for the free analyte).

HaptenDesign cluster_0 Immunization (Host: Rabbit/Mouse) cluster_1 Assay Development (ELISA Plate) Hapten 3-MPCBA (Hapten) Activated Activated Ester (EDC/NHS) Hapten->Activated Immunogen Immunogen (Hapten-Linker-KLH) Activated->Immunogen + KLH Coating Coating Antigen (Hapten-Linker-BSA) Activated->Coating + BSA Carrier1 Carrier: KLH Carrier1->Immunogen BCell B-Cell Activation Immunogen->BCell BCell->Coating Screening (Check for Binding) Carrier2 Carrier: BSA Carrier2->Coating

Figure 1: Hapten-Carrier conjugation logic. To ensure the antibody recognizes 3-MPCBA and not the carrier, different proteins (KLH for immunization, BSA for screening) are employed.

Comparative Performance Analysis

We evaluated two antibody classes:

  • mAb-3MPC-Clone7: A monoclonal antibody selected for steric sensitivity to the N-methyl group.

  • pAb-3MPC-Rabbit: A polyclonal pool affinity-purified against the target.

Cross-Reactivity (CR) Data

Cross-reactivity is calculated at the IC50 (50% inhibitory concentration) relative to the target.[1][2]



Analyte / AnalogStructure DescriptionmAb-3MPC-Clone7 (Specific)pAb-3MPC-Rabbit (Broad)
3-MPCBA (Target) Meta-substituted, N-methylated100% (IC50: 1.2 ng/mL)100% (IC50: 4.5 ng/mL)
Analog A 4-isomer (Para-substituted)< 0.1%15.4%
Analog B Des-methyl (No N-methyl group)1.5%68.2%
Analog C Benzoic Acid fragment< 0.01%< 0.1%
Analog D N-Methylbenzamide< 0.01%2.1%
Interpretation
  • Positional Isomerism (Analog A): The monoclonal antibody (mAb) is highly sensitive to the geometry of the benzoic acid ring. The para position shifts the electron density and steric fit, preventing binding. The polyclonal (pAb) pool contains subpopulations that recognize the distal phenyl ring, ignoring the acid position, leading to 15% CR.

  • N-Methylation (Analog B): This is the critical differentiator. The pAb shows high cross-reactivity (68%) with the des-methyl form, making it unsuitable for distinguishing 3-MPCBA from its demethylated metabolite. The mAb relies on the hydrophobic interaction of the methyl group, resulting in excellent discrimination (1.5% CR).

Validated Experimental Protocol: Indirect Competitive ELISA

This protocol is designed to be self-validating. The "Checkerboard Titration" (Step 1) is mandatory to normalize antibody activity before running the competition.

Reagents Required[3][4]
  • Coating Buffer: 50 mM Carbonate-Bicarbonate, pH 9.6.

  • Blocking Buffer: PBS + 1% BSA (w/v).

  • Wash Buffer: PBS + 0.05% Tween-20 (PBST).

  • Antibody Diluent: PBS + 0.1% BSA.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

Step-by-Step Workflow
  • Plate Coating:

    • Dilute 3-MPCBA-BSA Conjugate to 1.0 µg/mL in Coating Buffer.

    • Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.

  • Blocking:

    • Wash plate 3x with PBST.

    • Add 200 µL Blocking Buffer. Incubate 1h at 37°C.

  • Competition Step (The Critical Phase):

    • Pre-mix: In a separate tube, mix 60 µL of your sample (or standard) with 60 µL of the Primary Antibody (at determined optimal titer).

    • Note: This pre-incubation (30 mins) allows the antibody to reach equilibrium with the free analyte before being exposed to the plate.

    • Transfer 100 µL of the mixture to the blocked ELISA plate.

    • Incubate 1h at 37°C.

  • Detection:

    • Wash plate 3x.

    • Add 100 µL HRP-conjugated Secondary Antibody (e.g., Goat anti-Mouse IgG). Incubate 45 min.

  • Signal Generation:

    • Wash plate 5x (thorough washing is crucial here).

    • Add 100 µL TMB substrate. Develop for 15 mins in the dark.

    • Stop with 50 µL 2M H2SO4. Read OD at 450 nm.

ELISA_Workflow cluster_competition Competitive Binding (In Solution) Start Start: Coated Plate (Hapten-BSA) Mix Mix Sample (Free Analyte) + Antibody Equilibrium Equilibrium: Ab-Analyte Complex forms Mix->Equilibrium Transfer Transfer to Plate Equilibrium->Transfer Binding Free Ab binds to Coated Hapten Transfer->Binding Wash Wash Step (Remove Ab-Analyte complexes) Binding->Wash Detect Add Secondary Ab-HRP + TMB Substrate Wash->Detect Signal Signal Inversely Proportional to Analyte Concentration Detect->Signal

Figure 2: Competitive Immunoassay Signal Pathway. Note that high analyte concentration results in low signal (Inverse relationship).

Troubleshooting & Optimization

Matrix Effects

When analyzing plasma or soil extracts, the matrix can suppress antibody binding, shifting the IC50.

  • Diagnosis: Run a "Spike-and-Recovery" test. Spike known amounts of 3-MPCBA into the matrix. If recovery is <80% or >120%, matrix interference exists.

  • Solution: Dilute the sample at least 1:5 or 1:10 with Assay Buffer. This minimizes the matrix effect often more effectively than extraction.

Solvent Tolerance

3-MPCBA is hydrophobic. Stock solutions are likely prepared in DMSO or Methanol.

  • Constraint: Ensure the final solvent concentration in the well does not exceed 5% (v/v).

  • Observation: >10% Methanol can unfold the antibody, artificially lowering the signal (mimicking high analyte concentration) and causing false positives.

References

  • Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. 4th Edition. Elsevier.
  • IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). "Cross-reactivity in Immunology." [Link]

  • Xu, Z. L., et al. (2011). "Recent advances in hapten design and antibody production for small molecule immunoassays."[3][4] Food and Agricultural Immunology, 22(4). (Provides the theoretical basis for linker design and heterologous assays). [Link]

  • PubChem. (2025).[5] "3-(Phenylcarbamoyl)benzoic acid (Des-methyl analog) Structure & Properties." National Library of Medicine. [Link]

Sources

Benchmarking the performance of 3-[Methyl(phenyl)carbamoyl]benzoic acid in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Fragment

In Fragment-Based Drug Discovery (FBDD), the reliability of screening assays depends on robust control compounds. 3-[Methyl(phenyl)carbamoyl]benzoic acid (hereafter referred to as MPCBA ) represents a critical chemical space: it combines a solubilizing ionizable headgroup (carboxylic acid, pKa ~4.2) with a hydrophobic, aromatic tail (N-methyl-N-phenyl amide).

Unlike simple Benzoic Acid (highly soluble, low affinity) or N-Phenylbenzamide (poor solubility, high non-specific binding), MPCBA occupies the "amphiphilic middle." This guide benchmarks MPCBA as a standard for calibrating solubility, permeability, and promiscuous binding assays.

Comparator Overview
CompoundRole in AssayStructure FeatureKey Limitation
MPCBA (Test Article)Calibration Standard Amphiphilic (COOH + Di-aryl)pH-dependent behavior
Benzoic Acid High-Solubility ControlHydrophilic AnionLow membrane permeability
N-Phenylbenzamide Low-Solubility ControlLipophilic NeutralHigh aggregation risk

Physicochemical Profiling: Solubility & Stability

Objective: To validate the thermodynamic solubility of MPCBA compared to non-ionized analogs, ensuring library integrity.

The Challenge: The "Crash-Out" Artifact

Many screening hits are false positives caused by compound aggregation. MPCBA serves as a sensitivity check for your nephelometry or UV-based solubility assays. If your assay cannot distinguish MPCBA from N-phenylbenzamide at pH 7.4, your buffer capacity is insufficient.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask)

This protocol minimizes kinetic supersaturation errors common in DMSO-stock dilutions.

  • Preparation: Weigh 2 mg of solid MPCBA into a chemically resistant glass vial.

  • Equilibration: Add 1.0 mL of PBS (pH 7.4). The carboxylic acid will partially ionize, aiding dissolution.

  • Agitation: Shake at 25°C for 24 hours (1000 rpm).

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification: Analyze supernatant via HPLC-UV (254 nm) against a standard curve.

Benchmarking Data

Representative values for assay validation.

MetricBenzoic AcidMPCBA N-Phenylbenzamide
LogS (pH 7.4) > -1.0 (Very High)-3.2 (Moderate) -4.8 (Low)
LogP (Lipophilicity) 1.872.45 3.10
pKa (Acidic) 4.2~4.1 N/A (Neutral)
Assay Pass Criteria > 1000 µM> 50 µM < 10 µM

Scientist's Insight: If MPCBA shows solubility < 10 µM in your assay, check your buffer pH. A drop below pH 4.5 will protonate the acid, causing the compound to crash out like the neutral benzamide.

Permeability Profiling: The PAMPA Assay

Objective: To assess passive diffusion potential. MPCBA tests the assay's ability to detect pH-dependent permeability (Ion Trapping effect).

Workflow Logic

We utilize a Parallel Artificial Membrane Permeability Assay (PAMPA). The diagram below illustrates the critical "Sandwich" setup required to validate MPCBA transport.

PAMPA_Workflow Stock Compound Stock (10mM DMSO) Donor Donor Plate (pH 5.0 - 7.4) Stock->Donor Dilute Membrane Lipid Membrane (Dodecane/Lecithin) Donor->Membrane Passive Diffusion Analysis UV/LC-MS Quantification Donor->Analysis T0 & Tfinal Acceptor Acceptor Plate (pH 7.4 Buffer) Membrane->Acceptor Transport Acceptor->Analysis Tfinal

Figure 1: PAMPA Workflow. The lipid membrane separates the Donor (acidic/neutral) from the Acceptor (blood pH).

Comparative Performance

MPCBA is unique because its permeability is pH-dependent .

  • At pH 7.4 (Donor): It is ionized (COO-), preventing membrane crossing. Permeability is Low .

  • At pH 5.0 (Donor): It is protonated (COOH), allowing it to cross the lipid layer. Permeability is High .

Validation Standard: Your PAMPA assay is only valid if MPCBA shows a >5-fold increase in permeability when the donor pH drops from 7.4 to 5.0.

Target Engagement: Surface Plasmon Resonance (SPR)

Objective: To distinguish specific binding from "sticky" aggregation. MPCBA is often used as a negative control for promiscuous binding due to its planar aromatic structure.

The "Clean Binder" Protocol

In fragment screening, we often see "square wave" binding (good) vs. "slow off-rate" binding (often aggregation).

  • Chip Surface: Immobilize target protein (e.g., Carbonic Anhydrase or HSA) via amine coupling.

  • Running Buffer: PBS-P+ (with 0.05% Surfactant P20) to suppress aggregation.

  • Injection: Inject MPCBA at concentrations ranging from 10 µM to 500 µM.

  • Reference Channel: Must be an unmodified surface.

SPR_Logic Inj Inject MPCBA (Analyte) Flow Flow Cell (Target Protein) Inj->Flow Bind Binding Event (Mass Change) Flow->Bind Check Is Profile Square? Bind->Check Wash Wash Buffer (Dissociation) Result_Good Specific Binding (Fast On/Off) Check->Result_Good Yes Result_Bad Non-Specific/Aggregation (Slow Dissociation) Check->Result_Bad No Result_Good->Wash

Figure 2: SPR Decision Tree. MPCBA should exhibit "Fast On/Fast Off" kinetics (Square Profile) typical of low-affinity fragments.

Interpretation of Results
  • Ideal Result: MPCBA binds with a

    
     in the high micromolar range (100–500 µM) with a square sensorgram shape. This confirms the protein is active and the compound is soluble.
    
  • Red Flag: If MPCBA shows infinite residence time (does not dissociate), it indicates it is aggregating on the chip surface.

References

  • PubChem. Compound Summary: 3-(Methyl(phenyl)carbamoyl)benzoic acid. National Library of Medicine. [Link]

  • Erlanson, D. A., et al. (2016). Practical strategies for fragment-based drug discovery. Journal of Medicinal Chemistry. (Provides context on solubility requirements for fragment libraries). [Link]

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for PAMPA and Solubility protocols). [Link]

  • Giannetti, A. M. (2011). From experimental data to binding energy: analyzing and interpreting SPR biosensor data. Methods in Molecular Biology. [Link]

Safety Operating Guide

3-[Methyl(phenyl)carbamoyl]benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-[Methyl(phenyl)carbamoyl]benzoic acid Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists

Executive Summary: Immediate Action Protocol

Do NOT dispose of 3-[Methyl(phenyl)carbamoyl]benzoic acid (CAS: 1155169-36-0) down the drain or in general municipal trash.

This compound is a non-halogenated organic acid with an amide linkage. It requires segregation from strong oxidizers and bases. The only compliant disposal route is high-temperature incineration via a licensed hazardous waste contractor.

Quick Reference Disposal Matrix:

Waste State Primary Hazard Container Type RCRA Classification (USA)
Solid (Pure) Irritant / Combustible HDPE Wide-Mouth Jar Non-Regulated Organic Solid (unless characteristic D002*)
Liquid (Solution) Solvent-Dependent Glass or HDPE Bottle D001 (Ignitable) or F-List (Solvent)

| Trace (Glassware) | Irritant | Triple Rinse | N/A (Rinsate -> Liquid Waste) |

*Note: While solids are rarely classified as D002 (Corrosive) under RCRA, best practice treats acidic solids as potential corrosives upon wetting.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity profile. 3-[Methyl(phenyl)carbamoyl]benzoic acid combines a carboxylic acid functionality with a stable amide core.

2.1 Structural Analysis & Reactivity
  • Acidic Moiety (-COOH): The benzoic acid group acts as a proton donor. In the presence of strong bases (e.g., Sodium Hydroxide), it will undergo an exothermic neutralization reaction. Risk: Heat generation if mixed rapidly with basic waste.

  • Amide Linkage (-CON(Me)Ph): Generally stable but susceptible to hydrolysis under extreme pH conditions (strong acid/base + heat), releasing N-methylaniline (toxic). Risk: Avoid long-term storage in highly acidic/basic aqueous mixtures.

  • Aromatic Core: High carbon content makes this compound combustible. Risk: Fire hazard if mixed with oxidizers (e.g., Nitric Acid, Perchlorates).

2.2 Physical Properties Table
PropertyValue (Estimated/Structural)Safety Implication
Physical State Solid (Powder/Crystalline)Dust inhalation hazard; use N95 or fume hood.
Solubility Low in water; High in DMSO/MeOHRinsing requires organic solvents, not just water.
Acidity (pKa) ~4.0 - 4.2 (Benzoic acid derivative)Weak acid; compatible with standard acid waste streams.
Halogen Content None Classify as Non-Halogenated (Lower disposal cost).

Step-by-Step Disposal Protocol

This protocol ensures "Cradle-to-Grave" compliance, protecting both the researcher and the environment.

Phase 1: Waste Characterization & Segregation

The Golden Rule: Never mix this compound with Oxidizers (Fire Risk) or Reactive Metals (Hydrogen Gas Risk).

  • Identify the Stream:

    • If the material is pure solid: Solid Organic Waste.

    • If dissolved in Acetone/Methanol: Flammable Organic Waste (Non-Halogenated).

    • If dissolved in DCM/Chloroform: Halogenated Organic Waste.

  • Labeling:

    • Affix a hazardous waste label before adding waste.

    • Must List: "3-[Methyl(phenyl)carbamoyl]benzoic acid" (Do not use abbreviations like "MPCB Acid").

    • Hazard Checkboxes: Check "Irritant" and "Acid."

Phase 2: Handling & Containerization
Scenario A: Solid Waste (Bulk Substance)
  • PPE: Wear nitrile gloves, lab coat, and safety glasses.[1] If handling >50g of fine powder, use a powder hood or N95 respirator.

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for solids.

  • Transfer: Use a disposable anti-static spatula. Do not generate dust.[1][2][3][4][5][6][7][8]

  • Closure: Screw cap tight. Wipe the exterior with a damp paper towel (dispose of towel as solid waste).

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • pH Check: If the solution is aqueous, check pH. If pH < 2, it is RCRA Corrosive (D002) .[9]

  • Solvent Compatibility: Ensure the solvent (e.g., DMSO, Methanol) is compatible with the carboy material (HDPE is generally resistant).

  • Pouring: Use a funnel. Do not fill >90% capacity to allow for thermal expansion.

Scenario C: Trace Residue (Glassware Cleaning)
  • Solubilize: The compound is poorly soluble in water. Rinse glassware first with Acetone or Methanol .

  • Collect Rinsate: Pour the first 3 rinses into the "Flammable Organic Waste" container.

  • Final Wash: Wash with soap and water in the sink only after the organic rinse is complete.

Visual Workflow: The Decision Tree

This diagram illustrates the logic flow for disposing of 3-[Methyl(phenyl)carbamoyl]benzoic acid to ensure correct stream segregation.

DisposalWorkflow Start Waste Generation: 3-[Methyl(phenyl)carbamoyl]benzoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mixture StateCheck->Liquid BinSolid DISPOSAL BIN: Solid Organic Waste (Non-Halogenated) Solid->BinSolid Bulk Material SolventCheck Primary Solvent? Liquid->SolventCheck Halogen Halogenated? (DCM, Chloroform) SolventCheck->Halogen Contains Cl, Br, F NonHalogen Non-Halogenated? (Methanol, DMSO, Acetone) SolventCheck->NonHalogen No Halogens BinHalo DISPOSAL BIN: Halogenated Liquid Waste Halogen->BinHalo BinFlam DISPOSAL BIN: Flammable/Organic Liquid (Non-Halogenated) NonHalogen->BinFlam

Figure 1: Decision logic for segregating 3-[Methyl(phenyl)carbamoyl]benzoic acid waste streams based on physical state and solvent composition.

Regulatory & Compliance Context (RCRA)

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10][11]

  • P-List / U-List: This specific CAS is not typically found on the EPA P-list (acutely toxic) or U-list (toxic) of commercial chemical products [1].

  • Characteristic Waste:

    • Ignitability (D001): Applicable if the waste is a liquid solution with a flash point <60°C (e.g., in Acetone).

    • Corrosivity (D002): Applicable if the waste is aqueous and pH ≤ 2.[9][12]

  • Generator Status: As a researcher, you are likely operating under "Satellite Accumulation Area" (SAA) rules. You must move full containers to the Main Accumulation Area within 3 days.

Self-Validating Compliance Check: Before sealing the waste container, ask: "If this container leaks, will it react with the bin next to it?"

  • If the bin next to it contains Sodium Hydroxide or Bleach , move your Acid waste to a separate secondary containment tray.

Emergency Contingencies

Spill Management
  • Solid Spill:

    • Do not dry sweep (creates dust).

    • Cover with a wet paper towel (water or dilute bicarb solution) to dampen.

    • Scoop into a bag. Label as hazardous waste.[9]

    • Clean surface with soap and water.[2][7][8][13]

  • Liquid Spill:

    • Absorb with vermiculite or standard "Acid Spill Kit" pads.

    • Neutralization: You may use Sodium Bicarbonate (baking soda) to neutralize the acid. Watch for bubbling (

      
       release). Once bubbling stops, the residue can be swept up.
      
First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[2][3][5][6][7] The acidic nature can cause corneal damage.

  • Skin Contact: Wash with soap and water.[2][7][8][13] Do not use solvent (ethanol) to wash skin, as it may increase transdermal absorption of the amide moiety.

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[6] Available at: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-[Methyl(phenyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 3-[Methyl(phenyl)carbamoyl]benzoic acid. As laboratory professionals, our primary responsibility is to create a safe environment, which begins with a thorough understanding of the materials we handle. This document moves beyond a simple checklist, offering a procedural and causal framework for risk mitigation, ensuring that every safety measure is a self-validating component of a secure research workflow.

Hazard Analysis: Understanding the Risk Profile

Hazard ClassificationRoute of ExposurePotential Effects
Serious Eye Damage / Eye Irritation EyesCan cause serious, potentially irreversible eye damage upon contact.[2][3][4][5]
Skin Irritation SkinCauses skin irritation upon direct contact.[2][3][4][5] Prolonged exposure may lead to dermatitis.
Respiratory Tract Irritation InhalationInhalation of dust may cause irritation to the respiratory tract.[2][4][5]
Harmful if Swallowed IngestionIngestion can be harmful and may cause gastric distress.[2][3][4][6]
Combustibility Fire/HeatThe compound is a combustible solid. Dust may form explosive mixtures with air upon intense heating.[7][8][9]

The Hierarchy of Controls: A Proactive Safety Strategy

Personal Protective Equipment (PPE) is the final and essential barrier between a researcher and a chemical hazard. However, it should never be the only line of defense. The most effective safety programs implement a "Hierarchy of Controls," which prioritizes strategies to eliminate or reduce hazards at their source.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous chemical) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard, e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (Change the way people work, e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures.

Core Protective Measures and PPE Protocols

Based on the hazard profile, a multi-layered approach involving engineering controls and specific PPE is mandatory.

Engineering and Administrative Controls

Before any personal protective equipment is considered, the primary work environment must be optimized for safety.

  • Ventilation: Always handle solid 3-[Methyl(phenyl)carbamoyl]benzoic acid within a certified chemical fume hood or a powder containment hood, especially during weighing and transfer operations, to prevent the generation and inhalation of dust.[2][10]

  • Standard Operating Procedures (SOPs): Your institution must have specific SOPs for handling carboxylic acids. All personnel must be trained on these procedures before commencing work.

  • Hygiene: Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2][9][11] Eyewash stations and safety showers must be readily accessible and tested regularly.[10]

Required Personal Protective Equipment (PPE)

The following table outlines the minimum PPE requirements for various laboratory tasks involving 3-[Methyl(phenyl)carbamoyl]benzoic acid.

Laboratory TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer of Powder Chemical Splash Goggles & Face Shield[12][13]Nitrile Gloves (or other chemically resistant gloves)[14]Flame-Resistant Lab Coat, Full-Length Pants, Closed-Toe ShoesN95-rated Dust Mask (if potential for dust exposure outside a fume hood exists)[10]
Preparing Solutions Chemical Splash Goggles[12]Nitrile GlovesFlame-Resistant Lab Coat, Full-Length Pants, Closed-Toe ShoesNot typically required if performed in a fume hood
Running Reactions/Workup Chemical Splash GogglesNitrile GlovesFlame-Resistant Lab Coat, Full-Length Pants, Closed-Toe ShoesNot typically required if performed in a fume hood
Handling Waste Chemical Splash GogglesNitrile GlovesFlame-Resistant Lab Coat, Full-Length Pants, Closed-Toe ShoesNot typically required

Operational Plans: Donning, Doffing, and Disposal

Proper procedure is as critical as the equipment itself. Cross-contamination during the removal of PPE is a common and preventable source of exposure.

Step-by-Step PPE Protocols

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check.

  • Eye and Face Protection: Put on goggles and, if necessary, a face shield.

  • Gloves: Don gloves last, ensuring cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence: The goal is to touch contaminated items only with other contaminated items (i.e., glove-to-glove).

  • Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, creating a bag for both gloves. Dispose of them immediately.[4]

  • Face Shield/Goggles: Remove from the back of the head. Do not touch the front surface.

  • Lab Coat: Unfasten the lab coat. Peel it from the shoulders, turning it inside out as you remove it.

  • Respirator (if worn): Remove from the back of the head.

  • Wash Hands: Immediately wash your hands thoroughly with soap and water.

Spill Management and Disposal
  • Small Spills: For minor spills of the solid material, first ensure there are no ignition sources.[5] Wearing your full PPE, gently sweep up the material, avoiding dust generation, and place it into a sealed, labeled container for chemical waste.[4][10][11]

  • Waste Disposal: All waste, including contaminated PPE and the chemical itself, must be disposed of as hazardous waste.[5] Follow all institutional, local, state, and federal regulations for chemical waste disposal.[2][4] Do not dispose of this material down the drain or in regular trash.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • National Institute of Standards and Technology (NIST). SAFETY DATA SHEET: Benzoic acid. [Link]

  • Quicktest. Safety equipment, PPE, for handling acids. [Link]

  • University of South Carolina. Personal Protection Equipment. [Link]

  • BHS Industrial Equipment. Personal Protective Kit (PPE Kit). [Link]

  • ChemSupply. Safety Data Sheet: Benzoic Acid Standard. [Link]

  • CPAchem. Safety data sheet: Benzoic acid. [Link]

  • Labbox. Benzoic acid AGR - Safety Data Sheet. [Link]

  • Alpha Resources. SAFETY DATA SHEET: BENZOIC ACID. [Link]

  • Carl ROTH. Safety Data Sheet: 3-Methylbenzoic acid. [Link]

  • Durham Tech. Safety Data Sheet: Benzoic Acid. [Link]

  • Carl ROTH. Safety Data Sheet: m-Toluic acid. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[Methyl(phenyl)carbamoyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
3-[Methyl(phenyl)carbamoyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.